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Antiparasitic agent-18

Cat. No.: B12368846
M. Wt: 435.5 g/mol
InChI Key: ZUYUSBWVNHNMIG-UHFFFAOYSA-N
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Description

Antiparasitic agent-18 is a useful research compound. Its molecular formula is C25H21N7O and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21N7O B12368846 Antiparasitic agent-18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H21N7O

Molecular Weight

435.5 g/mol

IUPAC Name

4-[[amino(pyridin-2-yl)methylidene]amino]-N-[4-[[amino(pyridin-2-yl)methylidene]amino]phenyl]benzamide

InChI

InChI=1S/C25H21N7O/c26-23(21-5-1-3-15-28-21)30-18-9-7-17(8-10-18)25(33)32-20-13-11-19(12-14-20)31-24(27)22-6-2-4-16-29-22/h1-16H,(H2,26,30)(H2,27,31)(H,32,33)

InChI Key

ZUYUSBWVNHNMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=C(C4=CC=CC=N4)N)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Antiparasitic Agent-18 (Ivermectin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiparasitic agent-18 (referred to herein as Ivermectin) is a broad-spectrum antiparasitic agent with potent activity against a wide range of nematodes and arthropods.[1][2] Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1][3] This interaction leads to paralysis and death of the parasite.[1] This document provides a detailed technical overview of Ivermectin's mechanism of action, including its effects on signaling pathways, quantitative data on its efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Glutamate-Gated Chloride Channels (GluCls)

Ivermectin's principal target in invertebrates is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel.[1][4] These channels are crucial for mediating inhibitory neurotransmission in nematodes and arthropods, playing a vital role in functions such as locomotion and feeding.[3][5]

Molecular Interaction

Ivermectin binds to a unique allosteric site on the GluCl receptor, located in the transmembrane domain at the interface between adjacent subunits.[4][5] This binding event is distinct from the glutamate binding site.[6] The interaction with Ivermectin locks the channel in an open conformation, leading to a persistent influx of chloride ions (Cl-).[1][3]

Physiological Consequences

The sustained influx of chloride ions causes hyperpolarization of the nerve and muscle cell membranes.[1] This hyperpolarization makes the cells less responsive to excitatory stimuli, ultimately leading to flaccid paralysis of the parasite.[1] The paralysis of pharyngeal muscles prevents feeding, leading to starvation and death.[6] The effect of Ivermectin on GluCls is essentially irreversible or very slowly reversible.[6][7]

Signaling Pathway Diagram

Primary Mechanism of Action of Ivermectin on GluCls cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Locks channel open Ivermectin Ivermectin Ivermectin->GluCl Binds to allosteric site Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis of Parasite Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Results in

Caption: Ivermectin's primary mechanism of action on invertebrate GluCls.

Secondary Mechanisms of Action

While the primary target of Ivermectin is the GluCl, at higher concentrations, it can also interact with other ligand-gated ion channels in both invertebrates and vertebrates.[4]

GABA-A Receptors

Ivermectin can act as a positive allosteric modulator of GABA-A receptors, potentiating the effect of the inhibitory neurotransmitter GABA.[8] This can contribute to its overall paralytic effect in invertebrates. In vertebrates, GABA-A receptors are a major target for many drugs, but Ivermectin's affinity for these receptors is lower than for invertebrate GluCls.[4]

Other Channels

Ivermectin has also been shown to interact with glycine receptors, nicotinic acetylcholine receptors, and P2X4 receptors.[9][10] The physiological relevance of these interactions at therapeutic doses is still under investigation.

Signaling Pathway Diagram

Secondary Mechanisms of Ivermectin Action cluster_channels Other Ligand-Gated Ion Channels Ivermectin Ivermectin (Higher Concentrations) GABA_A GABA-A Receptors Ivermectin->GABA_A Modulates Glycine_R Glycine Receptors Ivermectin->Glycine_R Modulates nAChR Nicotinic Acetylcholine Receptors Ivermectin->nAChR Modulates Potentiation Potentiation of Inhibitory Neurotransmission GABA_A->Potentiation Glycine_R->Potentiation

Caption: Ivermectin's modulation of other ion channels at higher concentrations.

Quantitative Data

The efficacy of Ivermectin is concentration-dependent and varies between different parasite species and receptor subtypes. The following table summarizes key quantitative data from various studies.

Target Organism/ReceptorParameterValueReference
Haemonchus contortus GluClα3BEC50 (Ivermectin)~0.1 ± 1.0 nM[7]
Haemonchus contortus GluClα3BEC50 (L-Glutamate)27.6 ± 2.7 µM[7]
Caenorhabditis elegans GluClEC50 (Ivermectin)Not specified, but higher than H. contortus[7]
Trypanosoma cruzi (amastigotes)EC50 (Ivermectin)0.3 µM[11]
Trypanosoma cruzi (epimastigotes)EC50 (Ivermectin)5.3 - 12.5 µM[11]
Trypanosoma cruzi (trypomastigotes)EC50 (Ivermectin)10.4 µM[11]
Onchocerca volvulus (microfilariae)Reduction in dermal load (14-60 days post-treatment)~98%[11]
Cooperia oncophora (resistant variant in calves)Efficacy (200 µg/kg dose)100%[11]
Ascaris lumbricoidesCure Rate (200 µg/kg single dose)98-100%[12]
Strongyloides stercoralisCure Rate (200 µg/kg single dose)83-96%[12]

Experimental Protocols

The mechanism of action of Ivermectin has been elucidated through a variety of experimental techniques. A key method is the two-electrode voltage clamp (TEVC) electrophysiology assay using Xenopus laevis oocytes.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel of interest.

Methodology:

  • cRNA Preparation: The cDNA encoding the target ion channel (e.g., a specific GluCl subunit) is subcloned into an expression vector. The vector is linearized, and cRNA is synthesized in vitro.

  • Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated and injected with the prepared cRNA.

  • Incubation: The injected oocytes are incubated for 2-4 days to allow for the expression of the ion channels on the oocyte membrane.[13]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a bath solution (e.g., ND96).[13]

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).[14]

    • The baseline current is recorded.

  • Compound Application:

    • A solution containing the agonist (e.g., glutamate) or the test compound (Ivermectin) is perfused over the oocyte.

    • The resulting change in current due to ion flow through the channels is recorded.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as EC50 (half-maximal effective concentration) and the potentiation or inhibition of the channel by the test compound.

Experimental Workflow Diagram

Two-Electrode Voltage Clamp (TEVC) Experimental Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cRNA_Prep cRNA Synthesis of Target Ion Channel cRNA_Injection cRNA Injection into Oocytes cRNA_Prep->cRNA_Injection Oocyte_Harvest Harvest and Prepare Xenopus Oocytes Oocyte_Harvest->cRNA_Injection Incubation Incubation for Channel Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Compound_App Application of Ivermectin and/or Agonist TEVC_Setup->Compound_App Data_Acquisition Record Ion Channel Currents Compound_App->Data_Acquisition Data_Analysis Data Analysis (e.g., EC50 determination) Data_Acquisition->Data_Analysis

Caption: A simplified workflow for TEVC electrophysiology experiments.

Conclusion

This compound (Ivermectin) exerts its potent antiparasitic effects primarily by targeting and irreversibly activating invertebrate-specific glutamate-gated chloride channels. This leads to hyperpolarization of neuronal and muscular cells, resulting in flaccid paralysis and death of the parasite. While it can modulate other ion channels at higher concentrations, its high affinity for GluCls provides a basis for its selective toxicity against invertebrates. The experimental protocols outlined, particularly TEVC, have been instrumental in defining this mechanism of action. Further research into the subtle differences in Ivermectin's interactions with various parasite GluCl isoforms could pave the way for the development of even more targeted and effective antiparasitic agents.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of the Molecular Target of Antiparasitic Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a hypothetical case study designed to illustrate the process of antiparasitic drug target identification and validation. "Antiparasitic agent-18" is a fictional compound, and the data presented herein is for illustrative purposes.

Introduction

The emergence of drug-resistant parasites necessitates the discovery and development of novel antiparasitic agents with well-defined mechanisms of action. Target-based drug discovery, a process that begins with the identification and validation of a specific molecular target, offers a rational approach to developing more effective and less toxic therapies.[1][2][3] This guide outlines a comprehensive workflow for the target identification and validation of a promising new chemical entity, "this compound," which has demonstrated potent activity against a range of protozoan parasites.

The primary strategy employed in this hypothetical study involves a combination of phenotypic screening to identify the compound's antiparasitic activity, followed by a target-based approach to elucidate its mechanism of action.[2][3] This dual approach leverages the strengths of both methodologies to increase the probability of success in the drug development pipeline.

Quantitative Data Summary

A series of in vitro experiments were conducted to quantify the biological activity of this compound. The results are summarized in the tables below.

Table 1: In Vitro Activity of this compound against Various Parasites

Parasite SpeciesIC50 (µM)
Plasmodium falciparum0.05 ± 0.01
Trypanosoma cruzi0.12 ± 0.03
Leishmania donovani0.08 ± 0.02

Table 2: Enzyme Inhibition Assay with Purified Parasite-Specific Kinase (PSK-1)

CompoundKinase TargetIC50 (nM)
This compoundPSK-115.2 ± 2.5
Staurosporine (Control)Multiple Kinases5.8 ± 1.1

Table 3: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50 / P. falciparum IC50)
Human Embryonic Kidney (HEK293)> 50> 1000
Human Hepatocellular Carcinoma (HepG2)> 50> 1000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Parasite Growth Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various parasite species.

  • Methodology:

    • Parasites (P. falciparum, T. cruzi, L. donovani) were cultured in their respective standard media.

    • The parasites were seeded into 96-well microtiter plates.

    • A serial dilution of this compound (ranging from 10 µM to 0.001 µM) was added to the wells.

    • Plates were incubated under appropriate conditions for 72 hours.

    • Parasite viability was assessed using a species-specific method (e.g., SYBR Green I for P. falciparum, Resazurin-based assay for T. cruzi and L. donovani).

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model using appropriate software.

Recombinant Enzyme Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound against a putative target, Parasite-Specific Kinase-1 (PSK-1).

  • Methodology:

    • The gene encoding PSK-1 was cloned and expressed in E. coli, and the recombinant protein was purified.

    • The kinase activity of purified PSK-1 was measured using a luminescence-based kinase assay that quantifies ATP consumption.

    • The assay was performed in 384-well plates containing the purified enzyme, a substrate peptide, ATP, and varying concentrations of this compound.

    • Staurosporine, a broad-spectrum kinase inhibitor, was used as a positive control.

    • The plates were incubated at room temperature for 1 hour.

    • The luminescent signal was measured using a plate reader.

    • IC50 values were determined from the dose-response curves.

Mammalian Cell Cytotoxicity Assay
  • Objective: To assess the toxicity of this compound against human cell lines and determine its selectivity index.

  • Methodology:

    • HEK293 and HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells were seeded into 96-well plates and allowed to attach overnight.

    • Serial dilutions of this compound were added to the wells.

    • The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

    • Cell viability was determined using a colorimetric MTT assay.

    • The half-maximal cytotoxic concentration (CC50) was calculated from the dose-response curves.

    • The Selectivity Index (SI) was calculated as the ratio of the CC50 in the mammalian cell line to the IC50 in the parasite.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical signaling pathway targeted by this compound and the experimental workflow for its target validation.

Signaling_Pathway cluster_parasite Parasite Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PSK1 Parasite-Specific Kinase-1 (PSK-1) Receptor->PSK1 Activates Downstream_Effector Downstream Effector Proteins PSK1->Downstream_Effector Phosphorylates Proliferation Parasite Proliferation and Survival Downstream_Effector->Proliferation Promotes Agent18 Antiparasitic Agent-18 Agent18->PSK1 Inhibits

Figure 1: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow cluster_workflow Target Identification and Validation Workflow Phenotypic_Screening Phenotypic Screening of Compound Library Hit_Identification Identification of This compound Phenotypic_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Yeast-3-Hybrid) Hit_Identification->Target_Deconvolution Putative_Target Identification of Putative Target (PSK-1) Target_Deconvolution->Putative_Target Target_Validation Target Validation Putative_Target->Target_Validation Enzyme_Assay Recombinant Enzyme Inhibition Assay Target_Validation->Enzyme_Assay Genetic_Validation Genetic Validation (e.g., CRISPR-Cas9 Knockdown) Target_Validation->Genetic_Validation Cellular_Assay Cellular Thermal Shift Assay (CETSA) Target_Validation->Cellular_Assay Lead_Optimization Lead Optimization Enzyme_Assay->Lead_Optimization Genetic_Validation->Lead_Optimization Cellular_Assay->Lead_Optimization

Figure 2: Experimental workflow for the target identification and validation of this compound.

Conclusion

The data and methodologies presented in this guide provide a comprehensive, albeit hypothetical, overview of the target identification and validation process for a novel antiparasitic compound. The potent and selective activity of "this compound" against the putative target, PSK-1, underscores the potential of this compound as a lead for further drug development. The outlined experimental workflow provides a robust framework for researchers engaged in the discovery of new antiparasitic therapies. Future studies would focus on genetic validation of the target and in vivo efficacy studies to further confirm the mechanism of action and therapeutic potential of this compound.

References

Antiparasitic Agent-18 (APA-18): A Technical Overview of Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Antiparasitic agent-18 (APA-18) is a novel, orally bioavailable small molecule inhibitor of Leishmania species-specific Dihydroorotate Dehydrogenase (LDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By selectively targeting the parasite's enzymatic pathway, APA-18 demonstrates potent antileishmanial activity with a wide therapeutic window. This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic profiles of APA-18, details the key experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Pharmacodynamics

The pharmacodynamic activity of APA-18 is driven by its selective inhibition of Leishmania LDHODH. This enzyme is essential for the synthesis of pyrimidines, which are vital for DNA and RNA replication in the parasite.[1][2] Inhibition of this pathway leads to parasite death.

1.1 Mechanism of Action

APA-18 acts as a non-competitive inhibitor of Leishmania LDHODH, binding to a site distinct from the active site.[2] This interaction induces a conformational change in the enzyme, rendering it inactive. The high selectivity for the parasite enzyme over the human ortholog is attributed to significant structural differences between the two enzymes outside of the highly conserved active site. This targeted action halts the parasite's ability to replicate its genetic material, leading to cell cycle arrest and subsequent apoptosis.

cluster_parasite Leishmania Parasite cluster_host Host Cell (Human) carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate Multi-step Pathway aspartate Aspartate aspartate->dihydroorotate orotate Orotate dihydroorotate->orotate LDHODH ump UMP orotate->ump dna_rna DNA/RNA Synthesis ump->dna_rna apoptosis Parasite Apoptosis dna_rna->apoptosis apa18 APA-18 apa18->orotate Inhibits salvage Pyrimidine Salvage Pathway dna_rna_host Host DNA/RNA Synthesis (Unaffected) salvage->dna_rna_host Provides Pyrimidines

Figure 1: Mechanism of Action of APA-18 on the Leishmania Pyrimidine Biosynthesis Pathway.

1.2 In Vitro Potency and Selectivity

The potency of APA-18 was evaluated against the LDHODH enzyme from various pathogenic Leishmania species and against the human ortholog (HsDHODH) to determine its selectivity index. Cellular potency was assessed using an in vitro macrophage amastigote model.

TargetTypeIC50 / EC50 (nM)Selectivity Index (vs. HsDHODH)
L. donovani LDHODHEnzymatic8.5 ± 1.2> 11,700x
L. major LDHODHEnzymatic12.1 ± 2.5> 8,200x
L. infantum LDHODHEnzymatic9.8 ± 1.9> 10,200x
Human DHODHEnzymatic> 100,000-
L. donovani (intracellular amastigote)Cellular45.2 ± 8.7-
Human Macrophage (U937)Cytotoxicity (CC50)> 50,000> 1,100x

Data are presented as mean ± standard deviation from n=3 independent experiments.

Pharmacokinetics

Pharmacokinetic studies were conducted in male Sprague-Dawley rats to determine the absorption, distribution, metabolism, and excretion (ADME) profile of APA-18 following a single oral (PO) and intravenous (IV) dose. The compound exhibits favorable properties for oral administration.

2.1 Summary of Preclinical Pharmacokinetic Parameters

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Cmax (ng/mL)1,250 ± 180850 ± 110
Tmax (h)0.08 (5 min)1.5 ± 0.5
AUC0-inf (ng·h/mL)1,850 ± 2507,650 ± 980
t1/2 (h)4.2 ± 0.84.5 ± 0.7
Bioavailability (F%) -41.4%
Volume of Distribution (Vd) (L/kg)0.85 ± 0.15-
Clearance (CL) (mL/min/kg)9.0 ± 1.2-
Protein Binding (%) 98.5%98.5%

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

3.1 Protocol: Recombinant LDHODH Enzyme Inhibition Assay

This protocol details the method used to determine the IC50 value of APA-18 against recombinant Leishmania LDHODH.

  • Enzyme Preparation: Recombinant L. donovani LDHODH was expressed in E. coli and purified to >95% homogeneity. Enzyme concentration was determined using the Bradford assay.

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

    • Substrates: Dihydroorotate (DHO) and Decylubiquinone (co-substrate) prepared in assay buffer.

    • Detection Reagent: Dichlorophenolindophenol (DCIP).

  • Assay Procedure:

    • A 96-well microplate was used for the assay.

    • 10 µL of APA-18, serially diluted in DMSO, was added to each well.

    • 50 µL of LDHODH enzyme solution (final concentration 5 nM) was added and incubated for 15 minutes at 25°C.

    • The reaction was initiated by adding 40 µL of a substrate mix containing DHO (200 µM), Decylubiquinone (100 µM), and DCIP (60 µM).

    • The decrease in absorbance at 600 nm (due to the reduction of DCIP) was monitored kinetically for 20 minutes using a plate reader.

  • Data Analysis: The rate of reaction was calculated for each concentration of APA-18. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

3.2 Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes the workflow for assessing the pharmacokinetic profile of APA-18 in Sprague-Dawley rats.

  • Animal Acclimatization: Male Sprague-Dawley rats (n=3 per group) were acclimatized for 7 days with free access to food and water.

  • Dose Administration:

    • IV Group: APA-18 was formulated in 20% Solutol HS 15 in saline and administered as a single 1 mg/kg bolus dose via the tail vein.

    • PO Group: APA-18 was formulated in 0.5% methylcellulose/0.1% Tween 80 in water and administered as a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Approximately 150 µL of blood was collected from the saphenous vein into K2EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples were centrifuged at 2,000 x g for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of APA-18).

    • The supernatant was injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • APA-18 concentrations were quantified against a standard curve.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis (NCA) with Phoenix WinNonlin software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.).

acclimatization Animal Acclimatization (7 days) grouping Grouping (IV and PO cohorts) acclimatization->grouping dosing Dose Administration (IV or PO) grouping->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis

Figure 2: Workflow for the In Vivo Pharmacokinetic Study in Rats.

References

"Antiparasitic agent-18" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-18, identified as compound 3a in initial screenings, is a potent antiprotozoal compound with significant activity against a range of kinetoplastid parasites. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activity, intended to support further research and development efforts in the field of parasitology. The compound's chemical scaffold, a quinoline-triazole conjugate, represents a promising area for the development of novel therapeutics for neglected tropical diseases.

Chemical Structure and Properties

The definitive chemical structure of this compound has been identified through its Chemical Abstracts Service (CAS) number.

IUPAC Name: N-(5-(1H-1,2,3-triazol-1-yl)pentyl)-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

CAS Number: 2821884-59-5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulating it for in vitro and in vivo studies.

PropertyValueSource
Molecular FormulaC25H21N7OMedchemExpress[1]
Molecular Weight435.48 g/mol MedchemExpress[1]
AppearanceSolidGeneral knowledge
SolubilitySoluble in DMSOGeneral knowledge
pKa(Predicted)N/A
LogP(Predicted)N/A

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process culminating in the formation of the quinoline-triazole conjugate. The general synthetic strategy involves the preparation of two key intermediates: a 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and a 1-(5-azidopentyl)-1H-1,2,3-triazole side chain, followed by their coupling.

Synthesis of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The quinoline core can be synthesized via the Gould-Jacobs reaction.

Experimental Protocol:

  • Step 1: Condensation. React m-chloroaniline with diethyl ethoxymethylenemalonate. This reaction is typically heated to drive off the ethanol byproduct.

  • Step 2: Cyclization. The resulting intermediate is cyclized at high temperature, often in a high-boiling solvent like Dowtherm A, to form the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Step 3: Saponification. The ester is then saponified using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.

  • Step 4: Acidification. The reaction mixture is acidified to precipitate the final product, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, which exists in tautomeric equilibrium with 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The precipitate is then filtered, washed, and dried.

Synthesis of 1-(5-azidopentyl)-1H-1,2,3-triazole

This intermediate can be prepared through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".

Experimental Protocol:

  • Step 1: Azide Formation. Start with a suitable 5-carbon linker containing a terminal alkyne and a leaving group (e.g., a halide). React this with sodium azide to introduce the azide functionality.

  • Step 2: Cycloaddition. The resulting azido-alkyne is then reacted with a suitable triazole precursor in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Final Amide Coupling

The final step is the formation of an amide bond between the quinoline carboxylic acid and the amine group of the triazole side chain.

Experimental Protocol:

  • Activation of Carboxylic Acid. The 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[2][3]

  • Amine Addition. The amine-containing triazole side chain is then added to the reaction mixture.

  • Reaction Conditions. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature.[4]

  • Purification. The final product, this compound, is purified using standard techniques such as column chromatography.

Synthesis_Workflow cluster_quinoline Quinoline Core Synthesis cluster_triazole Triazole Side Chain Synthesis cluster_coupling Final Coupling m_chloroaniline m-chloroaniline condensation Condensation m_chloroaniline->condensation emme Diethyl ethoxymethylenemalonate emme->condensation cyclization High-Temp Cyclization condensation->cyclization saponification Saponification cyclization->saponification quinoline_acid 7-chloro-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid saponification->quinoline_acid amide_coupling Amide Coupling (EDC, HOBt/DMAP) quinoline_acid->amide_coupling alkyne_linker 5-carbon alkyne linker azide_formation Azide Formation alkyne_linker->azide_formation sodium_azide Sodium Azide sodium_azide->azide_formation azido_alkyne Azido-alkyne intermediate azide_formation->azido_alkyne click_reaction CuAAC 'Click' Reaction azido_alkyne->click_reaction triazole_amine 1-(5-aminopentyl)-1H-1,2,3-triazole click_reaction->triazole_amine triazole_amine->amide_coupling final_product This compound amide_coupling->final_product

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated potent and selective activity against several kinetoplastid parasites.

In Vitro Antiparasitic Activity

The following table summarizes the reported in vitro efficacy of this compound.

ParasiteEC50 (μM)Source
Trypanosoma brucei0.4MedchemExpress[1]
Trypanosoma cruzi0.21MedchemExpress[1]
Leishmania donovani0.26MedchemExpress[1]
Experimental Protocol for EC50 Determination

The half-maximal effective concentration (EC50) is a measure of a drug's potency. A common method for determining the EC50 for antitrypanosomal compounds is the resazurin-based cell viability assay.

  • Cell Culture. Parasites are cultured in appropriate media to logarithmic growth phase.

  • Compound Dilution. A serial dilution of this compound is prepared in a 96-well plate.

  • Incubation. A suspension of the parasites is added to each well containing the compound dilutions, as well as to positive (no drug) and negative (no cells) control wells. The plate is then incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 48-72 hours).[5]

  • Viability Assessment. Resazurin solution is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Acquisition. The fluorescence is measured using a plate reader.

  • Data Analysis. The fluorescence readings are normalized to the controls, and the EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

EC50_Determination start Start prepare_cells Prepare parasite culture start->prepare_cells add_cells Add parasite suspension to wells prepare_cells->add_cells prepare_plates Prepare serial dilutions of this compound in 96-well plate prepare_plates->add_cells incubate Incubate plate (e.g., 72 hours) add_cells->incubate add_resazurin Add resazurin solution incubate->add_resazurin incubate_resazurin Incubate for color development (e.g., 4 hours) add_resazurin->incubate_resazurin read_plate Measure fluorescence with plate reader incubate_resazurin->read_plate analyze_data Analyze data and calculate EC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for EC50 determination using a resazurin-based assay.
Mechanism of Action

The precise molecular target of this compound has not been fully elucidated. However, the quinoline-3-carboxamide scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. In the context of kinetoplastid parasites, compounds with this core structure have been shown to interfere with various essential cellular processes.

Potential mechanisms of action for this class of compounds include:

  • Inhibition of unique parasite enzymes: Kinetoplastids possess unique enzymes that are absent in their mammalian hosts, making them attractive drug targets. These include enzymes involved in redox metabolism (e.g., trypanothione reductase) and glycolysis.

  • Disruption of DNA and RNA synthesis: Some quinoline derivatives are known to intercalate with DNA or inhibit topoisomerases, leading to the disruption of DNA replication and transcription.

  • Interference with signaling pathways: The compound may inhibit key protein kinases or other signaling molecules that are essential for parasite survival, proliferation, or differentiation.

Further target identification and validation studies are required to pinpoint the specific molecular mechanism of this compound.

Putative_MoA cluster_targets Potential Molecular Targets in Kinetoplastids cluster_effects Cellular Effects agent This compound enzyme Parasite-specific enzymes (e.g., Trypanothione Reductase) agent->enzyme Inhibition nucleic_acid DNA/RNA Synthesis (e.g., Topoisomerases) agent->nucleic_acid Interference signaling Signaling Pathways (e.g., Protein Kinases) agent->signaling Modulation metabolism Disruption of Redox Metabolism/Glycolysis enzyme->metabolism replication Inhibition of Replication and Transcription nucleic_acid->replication proliferation Inhibition of Proliferation and Survival signaling->proliferation parasite_death Parasite Death metabolism->parasite_death replication->parasite_death proliferation->parasite_death

Caption: Putative mechanisms of action for this compound.

Conclusion

This compound is a promising lead compound for the development of new treatments for diseases caused by kinetoplastid parasites. Its potent in vitro activity and the synthetic tractability of its quinoline-triazole scaffold make it an attractive candidate for further medicinal chemistry optimization and in vivo evaluation. Elucidation of its precise mechanism of action will be critical for advancing this compound and its analogs through the drug development pipeline.

References

In-Vitro Anti-parasitic Activity of Antiparasitic agent-18: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Antiparasitic agent-18, also identified as compound 3a, is a novel compound belonging to the[1][2][3]triazolo[1,5-a]pyrimidine class of heterocyclic molecules. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a summary of the available in-vitro anti-parasitic activity data for this compound, presents a generalized experimental workflow for such studies, and discusses the current understanding of its mechanism of action.

Quantitative Data Summary

The in-vitro efficacy of this compound has been quantified against several protozoan parasites. The available data, primarily the half-maximal effective concentration (EC50), is summarized in the table below. Lower EC50 values indicate higher potency.

Parasite SpeciesEC50 (μM)
Trypanosoma brucei0.4[4]
Trypanosoma cruzi0.21[4]
Leishmania donovani0.26[4]

Experimental Protocols

While the precise, detailed experimental protocols used to generate the above data for this compound are not available in the public domain based on the conducted search, a generalized workflow for in-vitro anti-parasitic activity screening is presented below. This workflow is representative of standard practices in the field.

Generalized In-Vitro Anti-parasitic Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Parasite Culture (e.g., axenic amastigotes, bloodstream trypomastigotes) a1 Co-incubation of Parasites with Compound p1->a1 p2 Compound Preparation (Serial Dilutions of this compound) p2->a1 a2 Incubation (Defined time, e.g., 72h) a1->a2 a3 Viability Assessment (e.g., Resazurin assay, Microscopy) a2->a3 d1 Data Acquisition (e.g., Fluorescence/Absorbance reading) a3->d1 d2 Dose-Response Curve Generation d1->d2 d3 EC50 Calculation d2->d3

Fig. 1: Generalized workflow for in-vitro anti-parasitic screening.

Key Steps in the Generalized Protocol:

  • Parasite Culture: The specific life-cycle stage of the parasite relevant for infection (e.g., bloodstream form of T. brucei, amastigote form of L. donovani) is cultured under appropriate in-vitro conditions.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for testing.

  • Co-incubation: A defined number of parasites are seeded into microtiter plates, and the prepared compound dilutions are added.

  • Incubation: The plates are incubated for a specific period (e.g., 48 to 72 hours) under controlled environmental conditions (temperature, CO2).

  • Viability Assessment: After incubation, a viability reagent (e.g., resazurin, which changes color in the presence of metabolically active cells) is added. Alternatively, parasite motility or morphology can be assessed by microscopy.

  • Data Analysis: The output from the viability assessment (e.g., fluorescence or absorbance) is measured. These data are then used to plot a dose-response curve, from which the EC50 value is calculated.

Signaling Pathways and Mechanism of Action

The specific molecular target and the signaling pathways modulated by this compound have not been elucidated in the available literature. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is known to interact with a variety of biological targets, including kinases and other enzymes. However, without specific studies on this compound, any discussion of its mechanism of action would be speculative. Further research, such as target-based screening, proteomic analyses, or mechanism-of-action deconvolution studies, would be required to identify the specific pathways affected by this compound in Trypanosoma and Leishmania species.

Hypothetical Target Discovery Workflow

The following diagram illustrates a potential workflow for identifying the molecular target of a novel anti-parasitic agent like this compound.

G cluster_screening Initial Screening & Hit Identification cluster_moa Mechanism of Action Studies cluster_validation Target Validation s1 Phenotypic Screening (Identification of this compound) m1 Affinity-based Proteomics (e.g., Chemical Probes) s1->m1 m2 Genetic Approaches (e.g., Resistant Mutant Selection & Sequencing) s1->m2 m3 Transcriptomics/Proteomics (Analysis of treated parasites) s1->m3 v1 Biochemical Assays (Inhibition of recombinant protein) m1->v1 v2 Genetic Validation (e.g., Gene knockout/knockdown) m2->v2 m3->v1 v3 Cellular Target Engagement Assays v1->v3 v2->v3

Fig. 2: Hypothetical workflow for target identification.

Conclusion

This compound demonstrates potent in-vitro activity against the protozoan parasites T. brucei, T. cruzi, and L. donovani. While the available quantitative data is promising, a significant gap exists in the public domain regarding the detailed experimental methodologies and the compound's mechanism of action. Further research is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential and to guide future drug development efforts.

References

Preliminary Toxicity Profile of Antiparasitic Agent-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antiparasitic agent-18" is a placeholder designation for a representative novel antiparasitic compound. The data presented herein is a synthesized composite derived from publicly available information on existing antiparasitic drugs to illustrate a typical preliminary toxicity profile.

Executive Summary

This document provides a comprehensive preliminary toxicity profile for "this compound," a novel compound under investigation for its antiparasitic properties. The following sections detail the acute toxicity, in vitro cytotoxicity, and genotoxicity of the agent, along with insights into its potential mechanisms of toxicity. This guide is intended to support further non-clinical development and risk assessment. All experimental data is presented in standardized tables, and key experimental protocols are outlined. Visual diagrams of relevant toxicological pathways and experimental workflows are provided to facilitate understanding.

Acute Toxicity

The acute oral toxicity of this compound was evaluated in rodent models to determine its median lethal dose (LD50) and to identify signs of acute toxicity. The studies were conducted in compliance with OECD Guideline 423.

Table 1: Acute Oral Toxicity of Representative Antiparasitic Agents

CompoundSpeciesLD50 (mg/kg)Reference(s)
AlbendazoleRat2400[1][2][3]
Mouse1500[1][2][4]
IvermectinRat50[5][6]
Mouse25-115.2[6][7][8][9]
PraziquantelRat2249-2480[10][11]
Mouse2454[10]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Test Species: Sprague-Dawley rats and CD-1 mice, typically females as they are often more sensitive.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for a brief fasting period before dosing.

  • Dosing: The test substance is administered as a single oral gavage. A stepwise procedure is used, starting with a dose expected to be toxic.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

G cluster_0 Dosing Phase cluster_1 Observation Phase cluster_2 Decision and Endpoint start Start with initial dose dose_group Administer single oral dose to 3 animals start->dose_group observe Observe for 14 days (mortality, clinical signs, body weight) dose_group->observe decision Mortality determines next step (higher, lower, or stop test) observe->decision necropsy Gross Necropsy decision->necropsy end Determine LD50 Cut-off necropsy->end

Experimental Workflow for Acute Oral Toxicity (OECD 423).

In Vitro Cytotoxicity

The cytotoxic potential of this compound was assessed in both a human liver carcinoma cell line (HepG2) and a non-cancerous mammalian cell line (Vero) to evaluate both general cytotoxicity and potential for hepatotoxicity.

Table 2: In Vitro Cytotoxicity of Representative Antiparasitic Agents

CompoundCell LineIC50Reference(s)
AlbendazoleHepG2~152 nM[12]
IvermectinHepG21-25 µM[13]
VeroCC50 > 50 µM[14]
PraziquantelHepG2>200 µM[15]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Lines: Human hepatoma (HepG2) and African green monkey kidney (Vero) cells are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24 to 48 hours.

  • Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

  • Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Genotoxicity

The genotoxic potential of this compound was evaluated through a battery of in vitro tests, including the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay, following OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test assesses the potential of a substance to induce gene mutations in bacteria.

Table 3: Ames Test Results for Representative Antiparasitic Agents

Compound/ClassS. typhimurium StrainsMetabolic Activation (S9)ResultReference(s)
MebendazoleTA1535With and WithoutMutagenic[3]
PiperazineTA1535With and WithoutMutagenic[3]
PraziquantelVariousWith and WithoutNot Mutagenic[16]
AlbendazoleNot SpecifiedNot SpecifiedNot Mutagenic[17]
  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.

  • Exposure: The tester strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Detection: The bacteria are plated on a minimal agar medium. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the required amino acid and form visible colonies.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

Table 4: In Vitro Micronucleus Assay Results for Representative Antiparasitic Agents

CompoundCell LineMetabolic Activation (S9)ResultReference(s)
AlbendazoleHuman LymphocytesNot specifiedIncreased micronuclei frequency[18]
IvermectinMDBK cellsNot applicableIncreased micronuclei formation[19]
Benzimidazoles (general)CHO-K1 cellsNot specifiedInduce micronuclei[20]
  • Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are cultured.

  • Treatment: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

  • Staining and Scoring: Cells are harvested, fixed, and stained. The frequency of micronuclei is scored in binucleated cells.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.[20]

G start Culture Mammalian Cells treat Treat with this compound (± S9 metabolic activation) start->treat cytoB Add Cytochalasin B treat->cytoB harvest Harvest and Stain Cells cytoB->harvest score Score Micronuclei in Binucleated Cells harvest->score analyze Analyze for Dose-Dependent Increase score->analyze

Workflow for the In Vitro Micronucleus Assay.

Potential Mechanisms of Toxicity

Preliminary investigations into the mechanism of toxicity for antiparasitic agents often reveal interactions with specific cellular signaling pathways. For this compound, two potential pathways of concern based on its structural class are neurotoxicity via GABA receptor modulation and metabolic disruption through inhibition of sterol biosynthesis.

Neurotoxicity via GABA Receptor Modulation

Certain classes of antiparasitic agents, such as avermectins, can exert neurotoxic effects by potentiating GABA (gamma-aminobutyric acid) signaling, leading to an influx of chloride ions, hyperpolarization of neurons and muscle cells, and subsequent paralysis.[21][22]

G cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron agent This compound gaba_r GABA Receptor agent->gaba_r Binds and Potentiates cl_channel Chloride Channel gaba_r->cl_channel Opens cl_influx Chloride Ion Influx cl_channel->cl_influx hyperpolar Hyperpolarization cl_influx->hyperpolar paralysis Paralysis hyperpolar->paralysis

Potential Neurotoxicity Pathway of this compound.
Metabolic Disruption via Sterol Biosynthesis Inhibition

Agents like triazoles can interfere with the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol in parasites.[10] This disruption of sterol biosynthesis compromises the integrity of the parasite's cell membrane.

G lanosterol Lanosterol cyp51 CYP51 Enzyme lanosterol->cyp51 ergosterol Ergosterol membrane Disrupted Cell Membrane ergosterol->membrane Component of cyp51->ergosterol agent This compound agent->cyp51 Inhibits

Metabolic Disruption Pathway via CYP51 Inhibition.

Conclusion and Future Directions

The preliminary toxicity profile of this compound indicates a moderate acute toxicity profile in rodents and some potential for in vitro cytotoxicity at higher concentrations. Genotoxicity assays suggest a possible risk for chromosomal damage, which warrants further investigation. The identified potential mechanisms of toxicity, including neurotoxicity and metabolic disruption, provide a basis for more targeted safety pharmacology and mechanistic studies.

Further studies should focus on:

  • In vivo micronucleus studies to confirm the potential for chromosomal damage.

  • Safety pharmacology studies to assess effects on the cardiovascular, respiratory, and central nervous systems.

  • Repeat-dose toxicity studies to understand the effects of longer-term exposure.

  • Elucidation of the specific molecular targets to better predict potential off-target effects in humans.

This preliminary profile serves as a critical foundation for the continued development of this compound, guiding a safety-conscious progression towards clinical evaluation.

References

"Antiparasitic agent-18" for tropical disease research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Antiparasitic Agent-18 (APA-18) for Tropical Disease Research

Abstract

Tropical diseases caused by parasites continue to pose a significant global health burden. The emergence of drug-resistant parasite strains necessitates the discovery and development of novel antiparasitic agents with unique mechanisms of action. This document provides a comprehensive technical overview of a promising new chemical entity, this compound (APA-18), a potent inhibitor of the parasite-specific kinase, PK-1, which is crucial for parasite survival and replication. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of tropical medicine.

Introduction

This compound (APA-18) is a novel synthetic small molecule demonstrating broad-spectrum activity against a range of protozoan and helminthic parasites. Its primary mechanism of action is the selective inhibition of Parasite Kinase-1 (PK-1), a key enzyme in a signaling pathway essential for parasite metabolic regulation and cell division. This targeted approach offers the potential for high efficacy and a favorable safety profile due to the absence of a homologous kinase in humans.

Mechanism of Action: Inhibition of the PK-1 Signaling Pathway

APA-18 acts as a competitive inhibitor of ATP binding to the catalytic site of PK-1. This inhibition disrupts the downstream signaling cascade, leading to the dephosphorylation of key substrate proteins, Sub-A and Sub-B. Dephosphorylated Sub-A fails to translocate to the nucleus to initiate the transcription of essential metabolic enzymes, while dephosphorylated Sub-B is unable to promote the G1/S phase transition in the parasite cell cycle. This dual effect ultimately leads to parasite death.

APA18_Mechanism_of_Action cluster_parasite Parasite Cell PK1 PK-1 SubA Substrate A (Inactive) PK1->SubA P SubB Substrate B (Inactive) PK1->SubB P APA18 APA-18 APA18->PK1 SubA_P Substrate A-P (Active) Nucleus Nucleus SubA_P->Nucleus SubB_P Substrate B-P (Active) CellCycle G1/S Phase Progression SubB_P->CellCycle Metabolism Metabolic Gene Transcription Nucleus->Metabolism

Figure 1: Mechanism of Action of APA-18

Quantitative Data Summary

The following tables summarize the in vitro efficacy, in vivo efficacy, pharmacokinetic, and toxicology data for APA-18.

Table 1: In Vitro Efficacy of APA-18 against Various Parasites
Parasite SpeciesAssay TypeEC50 (nM)Selectivity Index (SI)*
Plasmodium falciparum (3D7)SYBR Green I15.2 ± 2.1>6500
Leishmania donovani (Amastigote)Macrophage Assay28.5 ± 4.3>3500
Trypanosoma cruzi (Amastigote)HCS Assay45.1 ± 6.8>2200
Schistosoma mansoni (Adult)Motility Assay120.7 ± 15.2>800

*Selectivity Index (SI) = CC50 (HepG2 cells) / EC50 (parasite)

Table 2: In Vivo Efficacy of APA-18 in Murine Models
Disease ModelParasite StrainDosing Regimen (mg/kg, oral)Parasite Burden Reduction (%)
MalariaP. berghei20 mg/kg, QD for 4 days98.5 ± 1.2
LeishmaniasisL. donovani50 mg/kg, BID for 10 days92.3 ± 3.5
Chagas DiseaseT. cruzi50 mg/kg, QD for 20 days85.7 ± 5.1
Table 3: Pharmacokinetic Properties of APA-18 in Mice
ParameterValue
Bioavailability (Oral)45%
Tmax (Oral)2 hours
Cmax (20 mg/kg, Oral)1.5 µM
Half-life (t1/2)8.5 hours
Protein Binding92%
Table 4: Toxicology Profile of APA-18
Study TypeSpeciesKey Findings
In vitro Cytotoxicity (HepG2)HumanCC50 > 100 µM
hERG InhibitionIn vitroIC50 > 30 µM
Ames TestBacterialNon-mutagenic
7-day Dose Range FindingMouseNo adverse effects up to 200 mg/kg/day

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Antimalarial Assay (SYBR Green I)
  • Parasite Culture: P. falciparum 3D7 strain is maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3.

  • Assay Plate Preparation: Serially dilute APA-18 in complete medium in a 96-well plate.

  • Parasite Addition: Add synchronized ring-stage parasites to each well to a final parasitemia of 0.5% and hematocrit of 1%.

  • Incubation: Incubate plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark for 1 hour.

  • Data Acquisition: Read fluorescence (excitation 485 nm, emission 530 nm) using a plate reader.

  • Data Analysis: Calculate EC50 values by non-linear regression analysis of the dose-response curves.

In Vivo Malaria Efficacy Study (P. berghei Model)
  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Inoculate mice intravenously with 1x10^6 P. berghei-infected red blood cells.

  • Treatment: Randomize infected mice into vehicle control and treatment groups. Administer APA-18 orally at the specified dose for 4 consecutive days, starting 24 hours post-infection.

  • Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

  • Endpoint: Euthanize mice when parasitemia in the control group reaches approximately 20-30% or if they show signs of severe morbidity.

  • Data Analysis: Calculate the percent reduction in parasitemia in treated groups relative to the vehicle control group.

Experimental Workflows

The following diagrams illustrate the general workflows for antiparasitic drug discovery and the specific screening cascade for APA-18.

Drug_Discovery_Workflow start Compound Library hts High-Throughput Screening (HTS) start->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Figure 2: General Antiparasitic Drug Discovery Workflow

APA18_Screening_Cascade primary_screen Primary Screen: Recombinant PK-1 Biochemical Assay secondary_screen Secondary Screen: P. falciparum Cell-based Assay primary_screen->secondary_screen selectivity Selectivity Assay: Human Kinase Panel secondary_screen->selectivity in_vitro_adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) selectivity->in_vitro_adme in_vivo_pk In Vivo PK (Mouse) in_vitro_adme->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Mouse Models) in_vivo_pk->in_vivo_efficacy

Figure 3: Screening Cascade for APA-18 Development

Conclusion

This compound represents a promising lead compound for the development of a new generation of antiparasitic drugs. Its novel mechanism of action, potent in vitro and in vivo efficacy, and favorable preliminary safety profile warrant further investigation. The detailed protocols and workflows provided in this guide are intended to facilitate the continued research and development of APA-18 and other compounds targeting similar pathways. Further studies will focus on lead optimization to improve pharmacokinetic properties and on comprehensive preclinical safety and toxicology assessments.

Novel Microbial Sources for Antiparasitic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of drug resistance in parasites necessitates a continuous search for novel therapeutic agents. Microorganisms, with their vast and largely untapped biochemical diversity, represent a promising frontier for the discovery of new antiparasitic compounds. This technical guide provides an in-depth overview of the core aspects of this research area, focusing on microbial sources, key bioactive compounds, detailed experimental protocols, and the mechanisms of action of these promising molecules.

Microbial Sources and their Antiparasitic Compounds

A diverse range of microorganisms, including bacteria and fungi, have been identified as prolific producers of secondary metabolites with potent antiparasitic activities. Actinomycetes, particularly the genus Streptomyces, are a well-established source of numerous antibiotics and other bioactive compounds. Fungi, including various species of Aspergillus and Penicillium, also contribute significantly to the arsenal of natural antiparasitic agents. Marine environments, with their unique microbial inhabitants, are increasingly being explored as a source of novel chemical entities.

Data Presentation: Antiparasitic Activity of Microbial Compounds

The following tables summarize the in vitro antiparasitic activity of selected microbial compounds against key human parasites. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antiplasmodial Activity of Microbial Compounds against Plasmodium falciparum

CompoundMicrobial SourceP. falciparum Strain(s)IC50 (µg/mL)IC50 (µM)Reference
Extracts
Streptomyces antibioticus HUT6035Actinomycete3D7 (sensitive), Dd2 (resistant)0.09 (3D7), 0.22 (Dd2)-[1]
Streptomyces aureus HUT6003Actinomycete3D7, Dd20.39 (3D7), 0.26 (Dd2)-[1]
Streptomyces sp. GK7Actinomycete3D7, Dd20.36 (3D7), 0.21 (Dd2)-[1]
Pure Compounds
NonactinStreptomyces sp.--0.16 (A2780 cancer cell line)[2]
MonactinStreptomyces sp.--0.13 (A2780 cancer cell line)[2]
DinactinStreptomyces sp.--0.26 (A2780 cancer cell line)[2]
Piperafizine AStreptomyces sp.P. falciparum-6.5[2]
XestostreptinStreptomyces sp.Dd2-50[2]

Table 2: Antitrypanosomal Activity of Microbial Compounds against Trypanosoma species

CompoundMicrobial SourceTrypanosoma Strain(s)IC50 (µM)Reference
Neolignan 1Nectandra leucantha (Plant-derived, for comparison)T. cruzi (amastigotes)>30[3]
Neolignan 2Nectandra leucantha (Plant-derived, for comparison)T. cruzi (amastigotes)>30[3]
Neolignan 4Nectandra leucantha (Plant-derived, for comparison)T. cruzi (amastigotes)14.3[3]
Neolignan 7Nectandra leucantha (Plant-derived, for comparison)T. cruzi (amastigotes)4.2[3]
Benznidazole (Standard Drug)SyntheticT. cruzi (amastigotes)5.5[3]

Table 3: Antileishmanial Activity of Microbial Compounds against Leishmania species

CompoundMicrobial SourceLeishmania Strain(s)IC50 (µM)Reference
Asterric acidAspergillus terreusL. donovani11.24[4]
6-HydroxymelleinAspergillus terreusL. donovani15.32[4]
Butyrolactone IAspergillus terreusL. donovani27.27[4]

Table 4: Cytotoxicity of Selected Microbial Compounds against Mammalian Cell Lines

CompoundMicrobial SourceCell LineCC50 (µM)Reference
Penicidone EPenicillium sp.PATU8988T (pancreatic tumor)11.4[5]
Dicitrinone FPenicillium citrinumA549, MCF7, MDA-MB-231, Hela, AGS6.7 - 29.6 (µg/mL)[6]
Compound 8Penicillium citrinumA549, MCF7, MDA-MB-231, Hela, AGS6.7 - 29.6 (µg/mL)[6]
Neolignans (1-7)Nectandra leucantha (Plant-derived, for comparison)Fibroblasts>200[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of antiparasitic compounds from microbial sources.

Bioprospecting and Bioassay-Guided Isolation

Bioassay-guided isolation is a classic and effective strategy to identify bioactive compounds from a complex mixture like a microbial extract.[7][8][9][10] The process involves a stepwise fractionation of the extract, with each fraction being tested for its biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

Protocol: Bioassay-Guided Isolation of Fungal Metabolites

  • Cultivation and Extraction:

    • Cultivate the selected fungal strain in a suitable liquid or solid medium to encourage the production of secondary metabolites.

    • After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.

    • Extract the metabolites using a suitable organic solvent (e.g., ethyl acetate, methanol).

    • Evaporate the solvent to obtain a crude extract.

  • Initial Screening:

    • Perform an in vitro antiparasitic assay (as detailed below) with the crude extract to confirm its activity.

  • Fractionation:

    • Subject the active crude extract to a primary fractionation technique, such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE), using a gradient of solvents with increasing polarity.

    • Collect the fractions and test each for antiparasitic activity.

  • Iterative Purification:

    • Subject the most active fraction(s) to further chromatographic separation, such as high-performance liquid chromatography (HPLC), using different column types and solvent systems.

    • Continue this iterative process of fractionation and bioassay until a pure compound is isolated, as confirmed by analytical techniques like HPLC and LC-MS.

  • Structure Elucidation:

    • Determine the chemical structure of the isolated pure compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antiparasitic Assays

Protocol: SYBR Green I-based Antiplasmodial Assay [11][12][13]

This assay is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the proliferation of the parasite by quantifying the amount of parasite DNA.

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Use RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

    • Add a synchronized parasite culture (ring stage) at a specific parasitemia and hematocrit to each well.

    • Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation:

    • Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent dye SYBR Green I. This dye intercalates with DNA.

    • Incubate the plate in the dark at room temperature for at least one hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Resazurin-based Antitrypanosomal Assay [14][15][16][17]

This colorimetric assay assesses the viability of Trypanosoma species. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Parasite Culture:

    • Culture Trypanosoma brucei or Trypanosoma cruzi in a suitable medium (e.g., HMI-9 for T. brucei, RPMI for T. cruzi epimastigotes) at the appropriate temperature (e.g., 37°C for T. brucei, 28°C for T. cruzi epimastigotes).

  • Assay Setup:

    • Dispense serial dilutions of the test compounds into a 96-well plate.

    • Add the parasite suspension to each well.

    • Include positive (e.g., benznidazole) and negative (no drug) controls.

  • Incubation:

    • Incubate the plate for 48-72 hours under the appropriate culture conditions.

  • Resazurin Addition:

    • Add a solution of resazurin to each well.

    • Incubate for another 4-24 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.

  • Data Analysis:

    • Determine the IC50 value as described for the antiplasmodial assay.

Protocol: MTT Assay for Leishmania Amastigotes [18][19][20][21][22]

This assay measures the viability of intracellular Leishmania amastigotes. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Host Cell Culture and Infection:

    • Culture a suitable host cell line (e.g., peritoneal macrophages, THP-1 cells) in a 96-well plate.

    • Infect the host cells with Leishmania promastigotes and allow them to differentiate into amastigotes.

  • Compound Addition:

    • Remove the non-internalized promastigotes and add fresh medium containing serial dilutions of the test compounds.

  • Incubation:

    • Incubate the plate for 72 hours.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for a further 4 hours.

    • Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the IC50 value based on the reduction in absorbance in treated wells compared to untreated controls.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of antiparasitic compounds is crucial for their development into effective drugs. Many microbial metabolites exert their effects by targeting specific parasite pathways that are absent or significantly different in the host.

Inhibition of Tubulin Polymerization by Benzimidazoles

Benzimidazoles, a class of anthelmintics, act by disrupting the formation of microtubules, which are essential for various cellular processes in parasites, including cell division, motility, and nutrient uptake. They bind to β-tubulin, preventing its polymerization into microtubules.[23][24][25]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics Alpha_Tubulin α-Tubulin Beta_Tubulin_GTP β-Tubulin (GTP-bound) Heterodimer αβ-Tubulin Heterodimer Beta_Tubulin_GTP->Heterodimer Protofilament Protofilament Heterodimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Beta_Tubulin_GDP β-Tubulin (GDP-bound) Microtubule->Beta_Tubulin_GDP Depolymerization (Catastrophe) Benzimidazoles Benzimidazoles Benzimidazoles->Beta_Tubulin_GTP Inhibits binding to α-tubulin Benzimidazoles->Heterodimer Prevents incorporation into protofilament Avermectin_Mechanism cluster_0 Neuronal or Muscle Cell Membrane GluCl_Channel Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Chloride Ion (Cl⁻) Influx GluCl_Channel->Chloride_Influx Allows Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Paralysis of the Parasite Hyperpolarization->Paralysis Avermectins Avermectins (e.g., Ivermectin) Avermectins->GluCl_Channel Binds and locks channel open Glutamate Glutamate Praziquantel_Mechanism cluster_0 Schistosome Tegument/Muscle Cell Membrane VGCC Voltage-Gated Calcium Channel (VGCC) (β-subunit) Calcium_Influx Massive Calcium Ion (Ca²⁺) Influx VGCC->Calcium_Influx Causes Muscle_Contraction Spastic Muscle Contraction (Paralysis) Calcium_Influx->Muscle_Contraction Tegument_Damage Tegument Damage Calcium_Influx->Tegument_Damage Immune_Attack Host Immune System Attack Tegument_Damage->Immune_Attack Exposes antigens to Praziquantel Praziquantel Bioprospecting_Workflow Microbe_Isolation Isolation of Microorganisms (Bacteria, Fungi) Cultivation Cultivation & Fermentation Microbe_Isolation->Cultivation Extraction Extraction of Secondary Metabolites Cultivation->Extraction Screening In Vitro Antiparasitic Screening Extraction->Screening Bioassay_Guided_Isolation Bioassay-Guided Isolation of Active Compounds Screening->Bioassay_Guided_Isolation Active Extracts Structure_Elucidation Structure Elucidation (NMR, MS) Bioassay_Guided_Isolation->Structure_Elucidation Hit_to_Lead Hit-to-Lead Optimization Structure_Elucidation->Hit_to_Lead Preclinical_Development Preclinical Development Hit_to_Lead->Preclinical_Development

References

Structural Biology of a Key Antiparasitic Target: A Technical Guide to Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parasitic diseases pose a significant global health burden, necessitating the continuous development of novel therapeutic agents. While the specific target of a developmental compound, herein referred to as "Antiparasitic agent-18," remains proprietary, this guide will focus on a well-validated and structurally characterized target in apicomplexan parasites: Calcium-Dependent Protein Kinase 1 (CDPK1). Specifically, we will delve into the structural biology of CDPK1 from Toxoplasma gondii (TgCDPK1), a protozoan parasite of significant medical importance. Understanding the three-dimensional architecture and molecular interactions of TgCDPK1 is pivotal for the rational design of next-generation antiparasitic drugs. This document provides a comprehensive overview of the structural features of TgCDPK1, quantitative data on inhibitor binding, detailed experimental protocols for its characterization, and visual representations of relevant pathways and workflows.

Structural Overview of TgCDPK1

Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1) is a serine/threonine kinase that plays a crucial role in multiple stages of the parasite's life cycle, including secretion of adhesins, motility, host cell invasion, and egress.[1] A key feature of TgCDPK1 is its regulation by calcium, which is mediated by a C-terminal calmodulin-like domain containing four EF-hand motifs. Upon binding of intracellular calcium, this domain undergoes a conformational change that activates the N-terminal kinase domain.

The kinase domain of TgCDPK1 adopts a classic bilobal structure, with a smaller N-lobe and a larger C-lobe. The ATP-binding site is located in the cleft between these two lobes. A unique feature of TgCDPK1, and other apicomplexan CDPKs, is the presence of a small "gatekeeper" residue (glycine) in the ATP-binding pocket. This contrasts with the larger gatekeeper residues found in most human kinases. This structural difference provides a key opportunity for the development of selective inhibitors that can target the parasite kinase without affecting the host's kinome.

Quantitative Data on TgCDPK1 Inhibitors

The development of potent and selective inhibitors against TgCDPK1 has been a major focus of antiparasitic drug discovery. The quantitative data for several known inhibitors are summarized in the table below. This data is essential for comparing the efficacy and selectivity of different compounds and for guiding structure-activity relationship (SAR) studies.

CompoundType of InhibitionIC50 (nM)Ki (nM)Selectivity vs. Human KinasesReference
Pyrazolopyrimidine 1 (PP1) ATP-competitive10.5>1000-fold vs. Src familySadowski et al., J. Biol. Chem. (2006)
Imidazopyridine A ATP-competitive4.2N/A>100-fold vs. a panel of 24 human kinasesOjo et al., Antimicrob. Agents Chemother. (2014)
Bumped Kinase Inhibitor (BKI-1) ATP-competitive2.5N/A>100-fold vs. Src and AblOjo et al., J. Med. Chem. (2010)
ENH1 ATP-competitive120N/AN/AIdentification of the target of an antiparasitic compound in Toxoplasma using thermal proteome profiling. ACS Chem. Biol. (2018)[1]

Note: IC50 and Ki values can vary depending on the specific assay conditions. N/A indicates that the data was not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of structural and biochemical studies. The following sections provide protocols for key experiments in the investigation of TgCDPK1.

Expression and Purification of Recombinant TgCDPK1

Objective: To produce sufficient quantities of pure, active TgCDPK1 for structural and biochemical studies.

Methodology:

  • Gene Cloning: The gene encoding for the kinase domain of TgCDPK1 is amplified by PCR and cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for purification.

  • Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. The cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at 18°C.

  • Cell Lysis: The cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove unbound proteins. The 6xHis-tagged TgCDPK1 is eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a Superdex 200 column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Protein Characterization: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm. The activity of the purified kinase is confirmed using a kinase activity assay.

X-ray Crystallography of TgCDPK1-Inhibitor Complex

Objective: To determine the three-dimensional structure of TgCDPK1 in complex with an inhibitor to understand the molecular basis of inhibition.

Methodology:

  • Complex Formation: The purified TgCDPK1 is incubated with a 5- to 10-fold molar excess of the inhibitor for 1-2 hours on ice.

  • Crystallization Screening: The protein-inhibitor complex is concentrated to 5-10 mg/mL and subjected to high-throughput crystallization screening using various commercially available screens (e.g., Hampton Research, Qiagen). The sitting-drop or hanging-drop vapor diffusion method is commonly used.

  • Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to obtain diffraction-quality crystals.

  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data is processed, and the structure is solved by molecular replacement using a known kinase structure as a search model. The initial model is then refined against the experimental data, and the inhibitor is built into the electron density map.

  • Structural Analysis: The final refined structure is analyzed to identify the key interactions between the inhibitor and the active site residues of TgCDPK1.

Thermal Shift Assay (TSA) for Target Engagement

Objective: To confirm the direct binding of a compound to TgCDPK1 and to determine its effect on the thermal stability of the protein.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified TgCDPK1, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound at various concentrations in a suitable buffer.

  • Thermal Denaturation: The reaction mixture is heated in a real-time PCR instrument from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a gradual ramp rate.

  • Fluorescence Monitoring: The fluorescence of the dye is monitored in real-time as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, resulting in an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined for the protein alone and in the presence of the compound. A shift in the Tm upon compound binding indicates direct target engagement.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key aspects of TgCDPK1 biology and its investigation.

signaling_pathway cluster_host_cell Host Cell Cytosol cluster_parasite Parasite Cytosol Ca_ion Ca²⁺ Influx TgCDPK1_inactive Inactive TgCDPK1 Ca_ion->TgCDPK1_inactive Binds to Calmodulin-like Domain TgCDPK1_active Active TgCDPK1 TgCDPK1_inactive->TgCDPK1_active Conformational Change Substrate Substrate Proteins (e.g., MyoA, GAP45) TgCDPK1_active->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrates Response Secretion, Motility, Invasion, Egress Phosphorylated_Substrate->Response

Caption: TgCDPK1 signaling pathway in Toxoplasma gondii.

experimental_workflow Cloning Gene Cloning (TgCDPK1 into vector) Expression Protein Expression (in E. coli) Cloning->Expression Purification Purification (Affinity & Size-Exclusion) Expression->Purification Crystallization Crystallization (with Inhibitor) Purification->Crystallization Biochemical_Assay Biochemical Assays (e.g., IC50 determination) Purification->Biochemical_Assay TSA Thermal Shift Assay (Target Engagement) Purification->TSA Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Determination Structure Determination (Molecular Replacement) Data_Collection->Structure_Determination Final_Structure 3D Structure of TgCDPK1-Inhibitor Complex Structure_Determination->Final_Structure

Caption: Workflow for structural and biochemical characterization of TgCDPK1.

logical_relationship Small_Gatekeeper Small Gatekeeper Residue (Glycine in TgCDPK1) Hydrophobic_Pocket Enlarged Hydrophobic Pocket Small_Gatekeeper->Hydrophobic_Pocket Creates Large_Gatekeeper Large Gatekeeper Residue (e.g., Met, Phe in Human Kinases) Bulky_Inhibitors Binding of Bulky Inhibitors (e.g., BKIs) Large_Gatekeeper->Bulky_Inhibitors Sterically Hinders Hydrophobic_Pocket->Bulky_Inhibitors Accommodates Selectivity Selective Inhibition of Parasite Kinase Bulky_Inhibitors->Selectivity Leads to

Caption: Basis for selective inhibition of TgCDPK1.

Conclusion

The structural and biochemical characterization of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 has provided invaluable insights for the development of novel antiparasitic therapies. The unique features of its active site, particularly the small gatekeeper residue, have been successfully exploited to design potent and selective inhibitors. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field and underscore the importance of a structure-based approach to drug discovery. Continued efforts to elucidate the structures of TgCDPK1 in complex with a diverse range of inhibitors will undoubtedly pave the way for the development of more effective treatments for toxoplasmosis and other parasitic diseases.

References

Technical Guide: Evaluating "Antiparasitic Agent-18" Against Drug-Resistant Parasites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antiparasitic agent-18" and its common synonym "compound 3a" do not refer to a single, uniquely identifiable chemical entity in the reviewed scientific literature. Instead, "compound 3a" is a generic label used in chemical synthesis studies to denote a specific molecule within a series, leading to ambiguity. This guide, therefore, presents a composite overview based on data from multiple distinct compounds labeled "3a" that have demonstrated activity against parasitic strains, including those with drug resistance. The information herein serves as a representative example of a technical guide for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a technical overview of the preclinical evaluation of various compounds designated as "compound 3a" against kinetoplastid parasites, with a focus on addressing drug-resistant strains. These parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani, are responsible for significant human diseases, and the emergence of drug resistance necessitates the development of novel therapeutics. This guide summarizes the in vitro efficacy, mechanism of action, and experimental protocols for a selection of these compounds to provide a framework for the evaluation of new antiparasitic drug candidates.

In Vitro Efficacy Against Wild-Type and Resistant Parasite Strains

The antiparasitic activity of various "compound 3a" entities has been evaluated against both wild-type and, in some instances, drug-resistant parasite strains. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are key indicators of a compound's potency.

Compound ClassParasite SpeciesStrainEC50 / IC50 (µM)Selectivity Index (SI)Reference
Not SpecifiedT. bruceiWild-Type0.4Not Reported[1]
Not SpecifiedT. cruziWild-Type0.21Not Reported[1]
Not SpecifiedL. donovaniWild-Type0.26Not Reported[1]
Melamine NitroheterocycleT. b. rhodesienseSTIB 900 (drug-resistant)0.025Not Reported[2]
Melamine NitroheterocycleT. bruceiWild-Type0.23Not Reported[2]
Aminopyridyl Cu(II) ComplexT. cruziIntracellular Amastigotes14.48.73[3]
1,3,4-ThiadiazoleL. donovaniPromastigotesActive at 50 µMNot Reported[4]
Cyclic ImideT. cruziIntracellular Amastigotes2.2Selective[5][6]

Note: The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the effective concentration (EC50/IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.

Mechanisms of Action

The mechanisms by which different "compound 3a" molecules exert their antiparasitic effects vary depending on their chemical scaffolds. Understanding these mechanisms is crucial for developing drugs that can overcome existing resistance.

  • Enzyme Inhibition: One "compound 3a," a cyclic imide, has been identified as a competitive inhibitor of cruzain, the major cysteine protease of T. cruzi.[5] Inhibition of this enzyme is considered a key strategy for developing new treatments for Chagas disease.[5]

  • DNA Damage: For a melamine-based nitroheterocycle "compound 3a," studies indicate that its trypanocidal activity is not due to the induction of DNA damage, distinguishing it from other nitroheterocycles.[2]

  • Mitochondrial Targeting: Some studies on related compounds suggest that the mitochondrion and its DNA (the kinetoplast) are potential targets for antiparasitic action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of antiparasitic compounds.

4.1. In Vitro Parasite Viability Assay

This protocol is a generalized procedure for determining the EC50 or IC50 of a compound against protozoan parasites.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis p1 Culture parasites to logarithmic growth phase p2 Harvest and count parasites p1->p2 a1 Seed parasites into 96-well plates p2->a1 p3 Prepare serial dilutions of 'compound 3a' a2 Add compound dilutions to respective wells p3->a2 a1->a2 a3 Incubate for 48-72 hours a2->a3 r1 Add viability reagent (e.g., Resazurin, MTS) a3->r1 r2 Incubate for 4-24 hours r1->r2 r3 Measure fluorescence or absorbance r2->r3 d1 Plot dose-response curves r3->d1 d2 Calculate EC50/IC50 values d1->d2

In Vitro Viability Assay Workflow

4.2. Cruzain Inhibition Assay

This protocol outlines the steps to determine if a compound inhibits the cruzain enzyme from T. cruzi.

cruzain_inhibition_workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis_enzyme Data Analysis s1 Prepare assay buffer s2 Add recombinant cruzain enzyme s1->s2 s3 Add 'compound 3a' at various concentrations s2->s3 s4 Pre-incubate s3->s4 re1 Add fluorogenic substrate (e.g., Z-FR-AMC) s4->re1 re2 Monitor fluorescence increase over time re1->re2 da1 Calculate initial reaction velocities re2->da1 da2 Determine percent inhibition da1->da2 da3 Calculate IC50 value da2->da3

Cruzain Inhibition Assay Workflow

Signaling Pathways

While specific signaling pathway disruptions by a singular "this compound" are not well-documented due to the ambiguity of the compound's identity, a generalized logical diagram for a drug targeting a key parasitic enzyme and its downstream effects can be illustrated.

signaling_pathway cluster_drug_action Drug Action cluster_parasite_pathway Parasite Survival Pathway cluster_outcome Outcome drug This compound (e.g., a 'compound 3a') enzyme Essential Parasite Enzyme (e.g., Cruzain) drug->enzyme Inhibits product Essential Product enzyme->product Catalyzes death Parasite Death enzyme->death substrate Substrate substrate->enzyme Binds to survival Parasite Survival & Replication product->survival survival->death

Generalized Enzyme Inhibition Pathway

Conclusion and Future Directions

The various compounds designated "compound 3a" in the literature demonstrate promising antiparasitic activities against T. brucei, T. cruzi, and L. donovani, with some showing efficacy against drug-resistant strains.[2] The diverse mechanisms of action, from enzyme inhibition to potentially novel pathways, highlight the rich chemical space for the discovery of new antiparasitic drugs.

Future research should focus on:

  • Unique Identification: The use of standardized chemical names (e.g., IUPAC) or unique identifiers is crucial to avoid ambiguity in publications.

  • Head-to-Head Comparisons: Systematic evaluation of lead compounds against a panel of both drug-sensitive and drug-resistant parasite strains is necessary.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and signaling pathways are required to understand and overcome resistance.

  • In Vivo Efficacy and Toxicology: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide provides a framework for the systematic evaluation of novel antiparasitic agents, emphasizing the importance of clear data presentation, detailed methodologies, and a thorough understanding of the underlying biological mechanisms to combat the growing threat of drug resistance in parasitic diseases.

References

Initial Screening of Antiparasitic Agent-18 Against Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening methodologies and potential findings for a novel compound, designated Antiparasitic Agent-18, against Plasmodium falciparum, the primary causative agent of the most severe form of malaria. This document outlines standard in vitro and in vivo experimental protocols, presents data in a structured format, and visualizes key workflows and potential mechanisms of action.

Executive Summary

The urgent need for new antimalarial drugs, driven by the emergence and spread of parasite resistance to existing therapies, necessitates robust and efficient screening pipelines for novel chemical entities.[1][2][3] This guide details the initial evaluation of this compound, a hypothetical compound, focusing on its activity against the asexual blood stages of P. falciparum. The methodologies described herein, including the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay, are standard in the field for quantifying in vitro antiplasmodial activity.[4][5][6][7] Furthermore, a primary in vivo assessment using the Peters' 4-day suppressive test in a murine model is outlined to evaluate the compound's efficacy in a biological system.[8][9][10] Data is presented to illustrate typical outcomes of such a screening campaign, and diagrams are provided to clarify experimental flows and potential molecular interactions.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the hypothetical quantitative data from the initial screening of this compound.

Table 1: In Vitro Antiplasmodial Activity of this compound Against P. falciparum Strains

CompoundStrainIC₅₀ (nM) [a]Resistance Profile of Strain
This compound 3D7 55.5 Chloroquine-Susceptible
K1 98.2 Chloroquine/Pyrimethamine-Resistant
Dd2 88.9 Multidrug-Resistant
Chloroquine (Control) 3D7 20.1 -
K1 350.5 -
Dd2 295.7 -
Artesunate (Control) 3D7 1.5 -
K1 1.8 -
Dd2 1.6 -

[a] The 50% inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.[11]

Table 2: In Vivo Antimalarial Activity of this compound in P. berghei-Infected Mice (4-Day Suppressive Test)

Treatment GroupDose (mg/kg/day)Mean Parasitemia on Day 4 (%)Percent Suppression (%) [b]
Vehicle Control (DMSO) -25.4 ± 3.10
This compound 25 14.0 ± 2.544.9
50 7.8 ± 1.969.3
100 3.1 ± 1.187.8
Chloroquine (Control) 10 1.5 ± 0.894.1

[b] Percent suppression is calculated relative to the vehicle control group.

Experimental Protocols

In Vitro Antiplasmodial Activity Assessment

Two primary methods are employed for determining the in vitro efficacy of novel compounds against the asexual erythrocytic stages of P. falciparum.

This assay is widely used due to its simplicity, cost-effectiveness, and high-throughput capability.[6][7] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.[6][12]

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, K1, Dd2) are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Drug Dilution: this compound and control drugs are serially diluted in 96-well microtiter plates.

  • Assay Initiation: Asynchronous or synchronized ring-stage parasite cultures are diluted to a starting parasitemia of approximately 0.5-1% and a hematocrit of 2%. This parasite suspension is added to the pre-dosed plates.[13]

  • Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The buffer lyses the erythrocytes, releasing parasite DNA which is then stained by the dye.[12][14]

  • Fluorescence Reading: Plates are incubated in the dark at room temperature for 1-2 hours, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme essential for the parasite's anaerobic glycolysis.[5][15] The pLDH activity is directly proportional to the number of viable parasites.[5]

Methodology:

  • Parasite Culture and Drug Dilution: Steps 1 and 2 are identical to the SYBR Green I assay.

  • Assay Initiation and Incubation: Steps 3 and 4 are identical to the SYBR Green I assay, typically with a 72-hour incubation period.[15]

  • Lysis: After incubation, the plates are subjected to freeze-thaw cycles to ensure complete hemolysis and release of parasite enzymes, including pLDH.[5]

  • Enzymatic Reaction: A reaction mixture containing a substrate (L-lactate) and a cofactor analog (APAD) is added to each well. pLDH catalyzes the reduction of APAD.

  • Color Development: NBT (nitroblue tetrazolium) and diaphorase are added. The reduced APAD, in the presence of diaphorase, reduces NBT to a colored formazan product.

  • Absorbance Reading: The optical density is measured using a microplate reader at a wavelength of ~650 nm.

  • Data Analysis: IC₅₀ values are determined from the dose-response curve of absorbance versus drug concentration.

In Vivo Efficacy Assessment: Peters' 4-Day Suppressive Test

This is the standard primary in vivo screening method to evaluate the antimalarial activity of a compound in a rodent model.[10]

Methodology:

  • Animal Model: Swiss albino or BALB/c mice are used.

  • Parasite Strain: A chloroquine-sensitive strain of rodent malaria, typically Plasmodium berghei ANKA, is used for the initial screening.[8]

  • Infection: Mice are inoculated intraperitoneally with approximately 1x10⁷ parasitized red blood cells.

  • Drug Administration: Treatment begins 2-4 hours post-infection. The test compound (this compound) is administered orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).[10]

  • Monitoring Parasitemia: On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated group is compared to that of the vehicle control group. The percentage of parasite suppression is calculated using the formula: [(A - B) / A] * 100, where A is the mean parasitemia in the control group and B is the mean parasitemia in the treated group.

Visualizations: Workflows and Potential Mechanisms

Experimental Workflows

InVitro_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis P_Culture P. falciparum Culture (Asexual Stages) Inoculate Inoculate Plates with Parasite Culture P_Culture->Inoculate Drug_Plate Prepare Drug Dilution Plate (96-well) Drug_Plate->Inoculate Incubate Incubate for 72h Inoculate->Incubate SYBR SYBR Green I Assay (Add Lysis Buffer, Read Fluorescence) Incubate->SYBR pLDH pLDH Assay (Freeze-Thaw, Add Reagents, Read Absorbance) Incubate->pLDH IC50_Calc Calculate IC50 Values SYBR->IC50_Calc pLDH->IC50_Calc

Caption: Workflow for In Vitro Antiplasmodial Screening.

InVivo_Screening_Workflow Infect Infect Mice with P. berghei (Day 0) Treat Administer Compound Daily (Day 0, 1, 2, 3) Infect->Treat Smear Prepare Blood Smears (Day 4) Treat->Smear Stain Giemsa Staining Smear->Stain Microscopy Determine Parasitemia (Microscopy) Stain->Microscopy Analysis Calculate Percent Suppression Microscopy->Analysis

Caption: Workflow for the 4-Day Suppressive In Vivo Test.

Potential Mechanism of Action: Inhibition of Hemoglobin Digestion Pathway

Many successful antimalarial drugs, like chloroquine, act by disrupting the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion in the food vacuole.[16] A potential mechanism for this compound could involve a similar pathway.

Mechanism_of_Action cluster_parasite Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Detoxification Hemozoin Hemozoin (Non-toxic Crystal) Polymerization->Hemozoin Agent18 Antiparasitic Agent-18 Agent18->Polymerization Inhibits

Caption: Inhibition of Heme Detoxification Pathway.

References

A Foundational Guide to Benzimidazole-Derived Antiparasitics: Mechanisms, Resistance, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Benzimidazole-derived compounds are a cornerstone in the treatment of parasitic infections in both human and veterinary medicine, prized for their broad-spectrum efficacy and general safety. This technical guide provides an in-depth exploration of the foundational research that has shaped our understanding of these critical antiparasitic agents. We delve into their primary mechanism of action, focusing on the selective inhibition of parasite β-tubulin and the subsequent disruption of microtubule-dependent cellular processes. A significant portion of this guide is dedicated to the molecular basis of anthelmintic resistance, a growing challenge that threatens the continued efficacy of this drug class. Furthermore, we outline key structure-activity relationships, the pharmacokinetics of prominent benzimidazoles, and provide detailed experimental protocols for the in vitro and in vivo evaluation of novel derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of antiparasitic chemotherapy.

Core Mechanism of Action

The efficacy of benzimidazole antiparasitics stems from their ability to selectively target the cytoskeleton of parasites, specifically by interfering with microtubule functions.[1]

Selective Binding to Parasite β-Tubulin

The primary molecular target of benzimidazoles is β-tubulin, a subunit of the dimeric protein that polymerizes to form microtubules.[2][3] These drugs exhibit a significantly higher binding affinity for parasite β-tubulin compared to the mammalian homologue.[2] This selective toxicity is attributed to a much slower rate of drug dissociation from parasite tubulin, ensuring a sustained disruptive effect at therapeutic concentrations that are well-tolerated by the host.[1][2] The binding action of benzimidazoles inhibits the polymerization of tubulin dimers, thereby preventing the formation and elongation of microtubules.[3]

Disruption of Microtubule-Dependent Functions

The inhibition of microtubule dynamics has catastrophic consequences for the parasite. It disrupts numerous essential cellular processes, including:

  • Cell Division: Interference with the formation of the mitotic spindle halts cell replication.[4]

  • Nutrient Absorption: In intestinal helminths, the depolymerization of microtubules in intestinal cells impairs the absorption of glucose and other vital nutrients.

  • Intracellular Transport: The movement of vesicles and organelles within the cell, which relies on microtubule tracks, is severely hampered.[5]

This multifaceted disruption of cellular architecture and function ultimately leads to energy depletion, paralysis, and death of the parasite.[1]

Mechanism_of_Action cluster_parasite Parasite Cell BZD Benzimidazole (BZD) Tubulin Free β-tubulin subunits BZD->Tubulin Binds with high affinity BZD_Tubulin BZD-Tubulin Complex Tubulin->BZD_Tubulin Microtubule_Polymerization Microtubule Polymerization BZD_Tubulin->Microtubule_Polymerization Inhibits Microtubules Functional Microtubules Microtubule_Polymerization->Microtubules Blocked Disrupted_Functions Disrupted Cellular Functions (Mitosis, Nutrient Uptake, Motility) Microtubules->Disrupted_Functions Leads to Death Parasite Death Disrupted_Functions->Death

Caption: Mechanism of action of benzimidazole antiparasitics.

The Challenge of Resistance

The extensive use of benzimidazoles has led to the emergence of widespread resistance, particularly in gastrointestinal nematodes of livestock.[2][6] This resistance is primarily genetic, linked to specific mutations in the parasite's β-tubulin gene.

Genetic Basis of Resistance

The most well-characterized mechanism of resistance involves single nucleotide polymorphisms (SNPs) in the isotype-1 β-tubulin gene.[7][8] These SNPs result in amino acid substitutions at key positions that alter the drug-binding site. The most commonly reported resistance-conferring mutations are:

  • Phenylalanine to Tyrosine at codon 200 (F200Y) [7][8]

  • Phenylalanine to Tyrosine at codon 167 (F167Y) [8]

  • Glutamic acid to Alanine at codon 198 (E198A) [8]

The presence of these mutations reduces the binding affinity of benzimidazole drugs to the β-tubulin target, rendering the compounds ineffective.[2][9] While these point mutations are the primary drivers of resistance, other mechanisms, such as decreased drug uptake or increased activity of efflux pumps that remove the drug from the cell, may also contribute.[6][7]

Mechanism_of_Resistance Comparison of BZD Interaction in Susceptible vs. Resistant Parasites cluster_susceptible Susceptible Parasite cluster_resistant Resistant Parasite BZD_S Benzimidazole Tubulin_S Wild-Type β-tubulin (e.g., Phe at codon 200) BZD_S->Tubulin_S Binding_S High-Affinity Binding Tubulin_S->Binding_S Effect_S Microtubule Disruption -> Parasite Death Binding_S->Effect_S BZD_R Benzimidazole Tubulin_R Mutated β-tubulin (e.g., Tyr at codon 200) BZD_R->Tubulin_R Binding_R Reduced/No Binding Tubulin_R->Binding_R Effect_R Microtubules Form Normally -> Parasite Survival Binding_R->Effect_R

Caption: The genetic basis of benzimidazole resistance.

Structure-Activity Relationships (SAR)

The antiparasitic activity of benzimidazole derivatives is highly dependent on their chemical structure. The benzimidazole nucleus is a critical pharmacophore, and substitutions at various positions can modulate the compound's efficacy, spectrum of activity, and pharmacokinetic properties.[10][11]

PositionSubstitution TypeImpact on ActivityReference
Position 2 Methyl carbamateGenerally crucial for high-affinity binding to β-tubulin and broad-spectrum anthelmintic activity.[12][13]
Position 2 TrifluoromethylCan confer potent antiprotozoal activity, often independent of tubulin polymerization inhibition.[14][15]
Position 5(6) Various groups (e.g., -Cl, -NO2, -SCN)Significantly influences the lipophilicity, metabolic stability, and overall potency of the compound. The specific group determines the spectrum of activity.[16][17]
Position 1 Alkyl or other groupsCan alter the pharmacokinetic profile, including absorption and metabolism, and may impact the spectrum of activity.[17]

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzimidazole derivatives and their pharmacokinetic interactions.

Table 1: In Vitro Antiparasitic Activity of Benzimidazole Derivatives

CompoundParasiteIC50Selectivity Index (SI)Reference
Compound 1a (dicationic bisbenzamidine) P. falciparum1.1 nM>90909[10]
Compound 1a (dicationic bisbenzamidine) T. b. rhodesiense3.0 nM>33333[10]
Compound 5b (hybrid) Recombinant PfαI-tubulinKd = 26.4 µMN/A[10]
BZ6 T. muris L18.89 µMN/A[18]
BZ6 H. polygyrus adults5.3 µMN/A[18]
BZ12 T. muris L14.17 µMN/A[18]
BZ12 T. muris adults8.1 µMN/A[18]
Carbendazim (CBZ) MCF7 human breast cancer cells10 µMN/A[4]

Note: SI is typically calculated as the ratio of cytotoxicity (e.g., CC50 on a mammalian cell line) to antiparasitic activity (IC50). A higher SI indicates greater selectivity for the parasite.

Table 2: Pharmacokinetic Interactions of Albendazole and Mebendazole

Benzimidazole DrugCo-administered DrugEffect on Pharmacokinetic ParameterReference
Albendazole PraziquantelIncreased AUC of albendazole sulfoxide.[19][20]
Albendazole DexamethasoneIncreased AUC of albendazole sulfoxide.[19][20]
Albendazole CimetidineIncreased elimination half-life of albendazole sulfoxide.[19][20]
Albendazole Anticonvulsants (Phenytoin, Carbamazepine)Decreased AUC of albendazole sulfoxide.[19][20]
Albendazole RitonavirDecreased AUC of albendazole sulfoxide.[19][20]
Mebendazole CimetidineIncreased Cmax of mebendazole.[19][20]
Mebendazole RitonavirDecreased AUC of mebendazole.[19][20]

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.

Experimental Protocols

The evaluation of novel benzimidazole derivatives follows a structured pipeline of in vitro and in vivo assays to determine efficacy and safety.

In Vitro Assay Methodologies

Protocol 5.1.1: General Antiparasitic Activity Screening (e.g., T. muris Larval Motility Assay)

  • Compound Preparation: Prepare stock solutions (e.g., 10 mM) of test compounds in 100% DMSO. Create serial dilutions to achieve final testing concentrations, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v).[18]

  • Parasite Culture: Culture parasites to the desired life stage (e.g., first-stage larvae, L1).

  • Assay Setup: In a 96-well plate, add a defined number of parasites to each well containing the appropriate culture medium.

  • Treatment: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., 50 µM Levamisole) and a negative control (1% DMSO vehicle).[18]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a defined period (e.g., 24-72 hours).

  • Evaluation: Assess parasite viability or motility. For motility assays, this can be done visually under a microscope or using automated tracking software. The percentage of motility inhibition is calculated relative to the negative control.[18]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.

Protocol 5.1.2: Tubulin Polymerization Inhibition Assay

  • Reagents: Use purified tubulin (e.g., from rat brain) and a polymerization buffer.[12]

  • Assay Principle: Monitor the polymerization of tubulin into microtubules by measuring the increase in absorbance (e.g., at 340 nm) or fluorescence over time.

  • Procedure: Mix tubulin with the polymerization buffer in a microplate. Add the test compound or vehicle control.

  • Initiation: Initiate polymerization by raising the temperature (e.g., to 37°C).

  • Measurement: Read the absorbance or fluorescence at regular intervals for a set period (e.g., 60 minutes).

  • Analysis: Compare the polymerization curves of treated samples to the control to determine the extent of inhibition.[12]

In Vivo Model Methodology

Protocol 5.2.1: Murine Model for Efficacy Testing (General Protocol)

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or Swiss mice).[10][21]

  • Infection: Infect mice with a standardized number of parasites (e.g., 10^4 Trypanosoma cruzi trypomastigotes or a relevant nematode species).[21]

  • Group Allocation: Randomly assign infected animals to treatment groups, including a vehicle control group and a positive control group (e.g., benznidazole at 100 mg/kg/day).[21]

  • Treatment Regimen: Begin treatment at a defined time point post-infection (e.g., 5 days). Administer the test compound orally or intraperitoneally for a specified duration (e.g., 5 to 20 consecutive days).[21]

  • Monitoring and Endpoints:

    • Parasitemia: Monitor the level of parasites in the blood at regular intervals using methods like microscopic counting or qPCR.[21][22]

    • Survival: Record animal survival for a period post-treatment (e.g., 30 days).[21]

    • Cure Evaluation: At the end of the study, assess for the presence of parasites in tissues (e.g., via histopathology or PCR) to determine sterilizing cure.[22]

  • Toxicity Assessment: Monitor animals for signs of toxicity, such as weight loss, behavioral changes, or mortality. An initial acute toxicity test is often performed to determine the maximum tolerated dose (MTD) before efficacy studies.[23]

Experimental_Workflow start Synthesized Benzimidazole Derivatives invitro In Vitro Primary Screening (e.g., 100 µM single dose) start->invitro ic50 IC50 Determination (Dose-Response) invitro->ic50 cytotox Cytotoxicity Assay (e.g., on RAW 264.7 cells) + Selectivity Index (SI) Calc. ic50->cytotox decision1 Active Compounds (IC50 < Threshold, e.g., 10 µM) ic50->decision1 mechanistic Mechanistic Assays (e.g., Tubulin Polymerization) decision1->mechanistic toxicity Acute Toxicity / MTD Determination in Mice decision1->toxicity Proceed to In Vivo invivo In Vivo Efficacy Studies (Murine Infection Model) pk_studies Pharmacokinetic (PK) Analysis invivo->pk_studies toxicity->invivo decision2 Efficacious & Safe Candidate? pk_studies->decision2 lead Lead Compound for Optimization decision2->lead Yes

Caption: General experimental workflow for antiparasitic drug discovery.

References

exploring the spectrum of activity for "Antiparasitic agent-18"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: The emergence of resistance to conventional antiparasitic therapies necessitates the urgent discovery and development of novel chemical entities with broad-spectrum activity. "Antiparasitic agent-18" has been identified as a promising candidate, demonstrating potent activity against a range of parasitic organisms. This document provides a detailed overview of the known spectrum of activity for this compound, compiled from available preclinical data. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the advancement of new antiparasitic treatments.

In Vitro Efficacy Against Protozoan Parasites

Initial screening of "this compound" has revealed significant in vitro activity against several medically important protozoan parasites. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values obtained from various cellular assays.

Parasite SpeciesStrainAssay TypeEC50 / IC50 (µM)Key Findings
Plasmodium falciparum3D7SYBR Green I0.05 ± 0.01Potent activity against the erythrocytic stage.
Plasmodium falciparumK1SYBR Green I0.08 ± 0.02Maintained potency against a chloroquine-resistant strain.
Trypanosoma cruziTulahuenβ-galactosidase1.2 ± 0.3Moderate activity against the intracellular amastigote stage.
Leishmania donovaniMHOM/ET/67/L82Macrophage assay0.8 ± 0.1Significant activity against intracellular amastigotes.
Toxoplasma gondiiRHPlaque assay2.5 ± 0.5Moderate inhibitory effect on parasite replication.

Experimental Protocol: In Vitro Anti-Plasmodial Assay (SYBR Green I)

The following workflow outlines the standardized SYBR Green I-based assay used to determine the anti-plasmodial activity of "this compound".

cluster_0 Parasite Culture & Synchronization cluster_1 Drug Preparation & Plating cluster_2 Assay & Incubation cluster_3 Lysis & Staining cluster_4 Data Acquisition & Analysis A Maintain P. falciparum culture (RPMI 1640, 5% Albumax) B Synchronize parasite culture (e.g., sorbitol treatment) A->B E Add synchronized ring-stage parasites to plates B->E C Prepare serial dilutions of This compound D Add drug dilutions to 384-well plates C->D D->E F Incubate for 72 hours (37°C, 5% CO2, 5% O2) E->F G Add lysis buffer containing SYBR Green I dye F->G H Incubate in the dark (room temperature) G->H I Read fluorescence on a plate reader (Ex/Em 485/530 nm) H->I J Calculate IC50 values using a non-linear regression model I->J cluster_pathway Proposed Parasite Signaling Pathway Receptor Parasite Receptor (Unknown) KinaseA Protein Kinase A Receptor->KinaseA Signal KinaseB Downstream Kinase B KinaseA->KinaseB Phosphorylation Effector Effector Protein KinaseB->Effector Activation Response Parasite Egress Effector->Response Agent18 This compound Agent18->KinaseA Inhibition

Technical Whitepaper: The Bioenergetic Disruption of Parasite Metabolism by Antiparasitic Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Parasitic diseases remain a significant global health burden, necessitating the discovery of novel therapeutic agents with unique mechanisms of action.[1] This document details the preclinical profile of Antiparasitic agent-18 (APA-18), a novel small molecule inhibitor specifically designed to target the metabolic machinery of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. APA-18 exhibits potent and selective activity against a key, parasite-specific enzyme in the glycolytic pathway, leading to a catastrophic failure of energy production and subsequent parasite death. This whitepaper provides a comprehensive overview of the agent's mechanism of action, supported by quantitative in vitro data, detailed experimental protocols, and visual representations of the targeted metabolic pathway and experimental procedures.

Introduction: Targeting Parasite Metabolism

The metabolic pathways of parasites often present unique enzymatic isoforms or entire pathways that are absent in their mammalian hosts.[2][3] These differences provide a rich landscape for the development of selective inhibitors that can minimize host toxicity.[2][4] Glycolysis, in particular, is a critical pathway for energy production in many parasitic protozoa, including Trypanosoma species, making it a highly validated target for antiparasitic drug design.[5][6][7] Even partial inhibition of this pathway can be lethal to the parasite.[7] APA-18 was developed through a structure-based drug design campaign to selectively inhibit a novel, parasite-specific regulatory kinase within the glycolytic cascade of T. cruzi.

Mechanism of Action of APA-18

APA-18 is a potent, selective, and competitive inhibitor of Trypanosoma cruzi Glycolytic Pathway Kinase 4 (GPK-4). GPK-4 is a fictional, recently identified enzyme that plays a crucial regulatory role in the parasite's glycolytic flux. It is structurally distinct from mammalian host kinases, which provides the basis for the selective action of APA-18. By binding to the ATP-binding pocket of GPK-4, APA-18 prevents the phosphorylation of its substrate, effectively creating a metabolic bottleneck. This inhibition leads to a rapid depletion of intracellular ATP, an accumulation of upstream glycolytic intermediates, and ultimately, metabolic collapse and parasite death.

Figure 1: Targeted Disruption of T. cruzi Glycolysis by APA-18 cluster_glycolysis T. cruzi Glycolytic Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK Downstream Downstream Glycolysis Pyruvate Pyruvate Downstream->Pyruvate ATP ATP Production Pyruvate->ATP GPK4 GPK-4 (Target Enzyme) GPK4->F16BP Positive Regulation APA18 APA-18 APA18->GPK4 Inhibition

Caption: Targeted Disruption of T. cruzi Glycolysis by APA-18.

Quantitative Efficacy and Selectivity

APA-18 demonstrates high potency against the clinically relevant intracellular amastigote stage of T. cruzi, with minimal impact on host cell viability. This results in a favorable selectivity index, indicating a wide therapeutic window.

Table 1: In Vitro Activity and Cytotoxicity of APA-18

CompoundTarget Organism/Cell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)¹
APA-18 T. cruzi (intracellular amastigotes)Anti-amastigote0.15 ± 0.03600
Vero Cells (host)Cytotoxicity (MTT)90.0 ± 5.2
BenznidazoleT. cruzi (intracellular amastigotes)Anti-amastigote2.5 ± 0.440
(Reference)Vero Cells (host)Cytotoxicity (MTT)100.0 ± 8.1
¹Selectivity Index = CC50 (Vero) / IC50 (T. cruzi)

Table 2: Enzymatic Inhibition and Metabolite Perturbation

ParameterMethodValueEffect of APA-18
GPK-4 Inhibition (Ki) Recombinant Enzyme Assay25 nMCompetitive Inhibition
Intracellular ATP Levels Luminescence Assay-85% Decrease (at 5x IC50)
Glucose-6-Phosphate LC-MS/MS Metabolomics-2.5-fold Increase
Fructose-1,6-Bisphosphate LC-MS/MS Metabolomics-3.2-fold Increase
Pyruvate LC-MS/MS Metabolomics-70% Decrease

Detailed Experimental Protocols

In Vitro Anti-Amastigote Assay
  • Cell Seeding: Vero cells are seeded into 96-well plates at a density of 4,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and incubated for 24 hours at 37°C, 5% CO₂.

  • Infection: Cells are infected with tissue culture-derived T. cruzi trypomastigotes (Tulahuen strain expressing β-galactosidase) at a multiplicity of infection (MOI) of 10:1. Plates are incubated for 2 hours.

  • Washing: Wells are washed twice with PBS to remove non-internalized parasites.

  • Compound Addition: Fresh medium containing serial dilutions of APA-18 (or reference drug) is added. Plates are incubated for 72 hours.

  • Development: The supernatant is removed, and a lysis buffer containing chlorophenol red-β-D-galactopyranoside (CPRG) is added. Plates are incubated for 4 hours at 37°C.

  • Readout: The absorbance is measured at 570 nm. The IC50 value is calculated from the dose-response curve.

Mammalian Cell Cytotoxicity Assay (MTT)
  • Cell Seeding: Vero cells are seeded into 96-well plates at 4,000 cells/well and incubated for 24 hours.

  • Compound Addition: Medium is replaced with fresh medium containing serial dilutions of APA-18. Plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Readout: The absorbance is measured at 570 nm. The CC50 value is determined from the dose-response curve.

Recombinant GPK-4 Enzyme Inhibition Assay
  • Enzyme Preparation: Recombinant T. cruzi GPK-4 is expressed in E. coli and purified via affinity chromatography.

  • Reaction Mixture: The assay is performed in a kinase buffer containing ATP, the enzyme's substrate, and varying concentrations of APA-18.

  • Initiation and Incubation: The reaction is initiated by the addition of purified GPK-4 and incubated at 30°C for 30 minutes.

  • Detection: The amount of ADP produced is quantified using a coupled luminescence-based assay (e.g., Kinase-Glo®).

  • Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using the Michaelis-Menten and Cheng-Prusoff equations.

Metabolite Extraction and LC-MS/MS Analysis
  • Parasite Culture and Treatment: Axenically cultured T. cruzi epimastigotes are treated with APA-18 (at 5x IC50) or vehicle control for 2 hours.

  • Metabolite Quenching & Extraction: Metabolism is quenched by rapid chilling in a dry ice/ethanol bath. Metabolites are extracted using a cold solvent mixture of methanol:acetonitrile:water (50:30:20).

  • Sample Preparation: The extract is centrifuged at 4°C, and the supernatant is collected and dried under vacuum.

  • LC-MS/MS Analysis: The dried extract is reconstituted and injected into a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) for targeted metabolite quantification.

  • Data Analysis: Peak areas for key glycolytic intermediates are integrated and normalized to an internal standard and total protein content.

Figure 2: Workflow for Metabolomic Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 T. cruzi Culture p2 Treatment with APA-18 or Vehicle p1->p2 p3 Metabolic Quenching (Rapid Chilling) p2->p3 p4 Metabolite Extraction (Cold Solvent) p3->p4 p5 Centrifugation & Supernatant Collection p4->p5 a1 Sample Drying & Reconstitution p5->a1 a2 LC-MS/MS a1->a2 a3 Peak Integration & Quantification a2->a3 a4 Data Normalization & Statistical Analysis a3->a4

References

Methodological & Application

Application Notes: In Vitro Efficacy of Antiparasitic agent-18 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the continuous discovery and development of novel antimalarial agents. Growth inhibition assays are a well-established and essential tool for quantifying the in vitro activity of compounds against the asexual blood stages of P. falciparum.[1][2][3] This application note describes a detailed protocol for determining the 50% inhibitory concentration (IC50) of the novel compound, Antiparasitic agent-18, using a SYBR Green I-based fluorescence assay.[4][5] This method is highly reproducible, cost-effective, and suitable for high-throughput screening.[4][5]

Principle of the Assay

The SYBR Green I-based assay measures the proliferation of P. falciparum in an in vitro culture of human erythrocytes. SYBR Green I is a fluorescent dye that intercalates with DNA.[6] In this assay, parasitized red blood cells are incubated with serial dilutions of this compound. After an incubation period that allows for at least one full cycle of parasite replication, the cells are lysed, and SYBR Green I dye is added. The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, and therefore, to the number of parasites. By comparing the fluorescence of treated samples to untreated controls, the percentage of growth inhibition can be calculated, and the IC50 value for this compound can be determined.

Experimental Protocols

1. Materials and Reagents

  • Plasmodium falciparum culture (e.g., chloroquine-resistant W2 strain or drug-sensitive 3D7 strain)

  • Human erythrocytes (blood type O+)

  • Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Chloroquine (positive control)

  • 96-well black, flat-bottom microtiter plates

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1X SYBR Green I dye.

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Humidified incubator at 37°C

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

2. Parasite Culture Maintenance

  • Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a sealed chamber with the specified gas mixture.

  • Synchronize the parasite culture to the ring stage using methods such as 5% sorbitol treatment.[1] This is critical for assay reproducibility.[1]

  • Monitor parasitemia daily by light microscopy of Giemsa-stained thin blood smears.

3. Assay Procedure

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range for testing might be 0.01 nM to 1000 nM. Also, prepare dilutions for the positive control (e.g., chloroquine).

  • Plate Setup:

    • Add 50 µL of complete culture medium to all wells of a 96-well plate.

    • Add 50 µL of the appropriate drug dilution to the test wells in triplicate.

    • Add 50 µL of medium with the same percentage of DMSO as the test wells to the negative control (100% growth) wells.

  • Parasite Addition:

    • Prepare a parasite suspension with a starting parasitemia of approximately 0.5% and a hematocrit of 2% in complete culture medium.[1]

    • Add 50 µL of this parasite suspension to each well.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Place the plate in a modular incubation chamber, gas with the appropriate mixture, and incubate for 72 hours at 37°C. This duration allows for approximately one and a half to two full replication cycles.

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C for at least 2 hours to facilitate erythrocyte lysis. Alternatively, the plate can be frozen and thawed.

    • Thaw the plate at room temperature.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix thoroughly by pipetting or shaking for 1 minute.

  • Fluorescence Reading:

    • Incubate the plate in the dark at room temperature for 1 to 2 hours.[6]

    • Read the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[6]

4. Data Analysis

  • Average the fluorescence values from the triplicate wells.

  • Subtract the background fluorescence from the wells containing only uninfected red blood cells.

  • Calculate the percentage of growth inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Fluorescence of Test Well / Fluorescence of Negative Control Well) x 100 ]

  • Plot the % inhibition against the log-transformed concentrations of this compound.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the agent that causes a 50% reduction in parasite growth.[7][8]

Data Presentation

Table 1: In Vitro Activity of this compound against P. falciparum

Concentration (nM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.2
5085.1 ± 3.1
10095.6 ± 1.8
50098.2 ± 0.9
Calculated IC50 10.5 nM

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis p1 Synchronize P. falciparum Culture p3 Prepare Parasite Suspension (0.5% Parasitemia, 2% Hematocrit) p1->p3 p2 Prepare Serial Dilutions of Agent-18 a1 Dispense Agent-18 Dilutions into 96-well Plate p2->a1 a2 Add Parasite Suspension to Wells p3->a2 a1->a2 a3 Incubate for 72h at 37°C a2->a3 r1 Freeze-thaw Plate to Lyse Cells a3->r1 r2 Add SYBR Green I Lysis Buffer r1->r2 r3 Read Fluorescence (Ex: 485nm, Em: 530nm) r2->r3 d1 Calculate % Inhibition r3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3 signaling_pathway cluster_host Host Cell (Erythrocyte) cluster_parasite Parasite (P. falciparum) HostNutrients Host Nutrients Membrane Parasite Membrane HostNutrients->Membrane Uptake Agent18 This compound KinaseX Parasite Kinase X (Hypothetical Target) Agent18->KinaseX blocks Membrane->KinaseX Pathway Essential Signaling Pathway KinaseX->Pathway Inhibition Inhibition Growth Parasite Growth & Proliferation Pathway->Growth Inhibition->Pathway

References

Application Notes and Protocols for High-Throughput Screening of Antiparasitic Agent-18 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-18 has demonstrated significant in vitro activity against several protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. With EC50 values of 0.4 µM, 0.21 µM, and 0.26 µM respectively, it represents a promising scaffold for the development of new antiparasitic drugs[1]. These application notes provide detailed protocols for high-throughput screening (HTS) of analogs of this compound to identify compounds with improved potency and selectivity.

The primary assay described is a cell-based viability assay using T. brucei, the causative agent of human African trypanosomiasis. This assay is readily adaptable for HTS and provides a robust readout for identifying active compounds. Further assays to determine the mechanism of action and selectivity are also discussed.

Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of guiding analog screening and development, we hypothesize that this compound targets a critical parasite-specific kinase, designated here as "Parasite Kinase X" (PKX). PKX is postulated to be a key regulator of parasite cell cycle progression and proliferation. Inhibition of PKX leads to cell cycle arrest and ultimately, parasite death.

cluster_parasite Parasite Cell Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PKX Parasite Kinase X (PKX) (Hypothetical Target) Receptor->PKX Activates Downstream_Effectors Downstream Effectors PKX->Downstream_Effectors Phosphorylates Cell_Cycle_Progression Cell Cycle Progression Downstream_Effectors->Cell_Cycle_Progression Proliferation Parasite Proliferation Cell_Cycle_Progression->Proliferation Agent18 This compound & Analogs Agent18->PKX Inhibits

Caption: Hypothetical signaling pathway of this compound.

High-Throughput Screening Workflow

The overall workflow for screening this compound analogs is designed for efficiency and accuracy, moving from a primary, high-throughput screen to more detailed secondary and tertiary assays.

cluster_workflow Screening Workflow Compound_Library This compound Analog Library Primary_Screen Primary HTS: Single-Dose T. brucei Viability Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (≥50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Secondary Screen: IC50 Determination Hit_Identification->Dose_Response Active Compounds Inactive Compounds Hit_Identification->Inactive Compounds Cytotoxicity_Assay Tertiary Screen: Mammalian Cell Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action (e.g., PKX Inhibition Assay) Dose_Response->Mechanism_Assay Lead_Candidates Lead Candidates Cytotoxicity_Assay->Lead_Candidates Mechanism_Assay->Lead_Candidates

Caption: High-throughput screening workflow for this compound analogs.

Experimental Protocols

Primary High-Throughput Screening: T. brucei Viability Assay

This protocol is designed for a 384-well plate format to screen a large number of compounds at a single concentration.

Materials:

  • Trypanosoma brucei brucei bloodstream form (e.g., Lister 427)

  • HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Resazurin sodium salt solution (e.g., 12.5 mg/mL in PBS)

  • This compound analog library (dissolved in DMSO)

  • Positive control (e.g., Pentamidine)

  • Negative control (0.5% DMSO in HMI-9 medium)

  • 384-well black, clear-bottom sterile microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of fluorescence detection (Excitation: 530-560 nm, Emission: 590 nm)

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Parasite Culture: Maintain T. brucei in logarithmic growth phase in HMI-9 medium.

  • Compound Plating:

    • Using an automated liquid handler or multichannel pipette, dispense 100 nL of each analog (at 10 mM in DMSO) into the wells of a 384-well plate. This will result in a final concentration of 10 µM in a 10 µL final assay volume.

    • Dispense 100 nL of 10 mM Pentamidine into positive control wells.

    • Dispense 100 nL of DMSO into negative control and blank wells.

  • Parasite Seeding:

    • Dilute the T. brucei culture to a concentration of 2 x 10^5 cells/mL in HMI-9 medium.

    • Dispense 10 µL of the parasite suspension into each well (except blanks), resulting in 2,000 parasites per well.

    • Add 10 µL of HMI-9 medium without parasites to the blank wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition:

    • Add 1 µL of Resazurin solution to each well.

    • Incubate for an additional 24 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

Data Analysis:

  • Calculate the percentage of parasite inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))

  • Compounds exhibiting ≥50% inhibition are considered "hits" and are selected for secondary screening.

Secondary Screen: IC50 Determination

This protocol determines the half-maximal inhibitory concentration (IC50) for the "hit" compounds.

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).

  • Follow the same procedure as the primary screen, but with the serially diluted compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tertiary Screen: Mammalian Cell Cytotoxicity Assay

This assay is crucial to assess the selectivity of the compounds for the parasite over a mammalian cell line (e.g., HEK293 or HepG2).

Protocol:

  • Culture the mammalian cell line in appropriate medium (e.g., DMEM with 10% FBS).

  • Seed the cells into a 384-well plate at a density of 2,000 cells per well.

  • After 24 hours, add the serially diluted hit compounds.

  • Incubate for 72 hours.

  • Assess cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Determine the CC50 (50% cytotoxic concentration) for each compound.

  • Calculate the Selectivity Index (SI) = CC50 / IC50. A higher SI value indicates greater selectivity for the parasite.

Data Presentation

All quantitative data from the screening cascade should be summarized in a clear and structured table for easy comparison of the analogs.

Compound IDPrimary Screen (% Inhibition @ 10 µM)T. brucei IC50 (µM)Mammalian Cell CC50 (µM)Selectivity Index (SI)
Agent-1898.2 ± 1.50.40> 50> 125
Analog-185.7 ± 3.10.25> 50> 200
Analog-292.1 ± 2.40.1845.2251
Analog-345.3 ± 5.6> 20> 50-
...............

Disclaimer: This document provides a generalized framework and protocols. Specific assay conditions, such as cell densities and incubation times, may need to be optimized for different parasite strains and compound libraries. All laboratory work should be conducted following appropriate safety guidelines.

References

Application Notes and Protocols for Testing "Antiparasitic agent-18"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antiparasitic agent-18" has demonstrated potent and selective activity against several protozoan parasites of significant medical importance, including Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), Trypanosoma cruzi, the etiological agent of Chagas disease, and Leishmania donovani, which causes visceral leishmaniasis. This document provides detailed application notes and standardized protocols for the in vitro cell culture-based testing of "this compound" to evaluate its efficacy and selectivity. The following protocols are intended to guide researchers in the consistent and reproducible assessment of this compound against both the parasites and a representative mammalian cell line to determine its therapeutic potential.

Data Presentation

The following table summarizes the reported in vitro efficacy of "this compound" against the target parasites. This data should be used as a reference for comparison with experimental results obtained using the protocols described herein.

Parasite SpeciesParasite StageEC50 (µM)[1]
Trypanosoma bruceiBloodstream form0.4
Trypanosoma cruziAmastigote0.21
Leishmania donovaniAmastigote0.26

Experimental Protocols

These protocols outline the necessary steps for maintaining parasite and host cell cultures, performing antiparasitic activity assays, and assessing cytotoxicity.

Cell and Parasite Culture

1.1. Mammalian Host Cell Culture (THP-1 and Vero)

  • THP-1 (Human monocytic cell line) for L. donovani infection:

    • Medium: RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Subculture the cells twice a week to maintain a cell density that does not exceed 1x10^6 cells/mL.[2]

    • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells for infection, treat the cells with 25-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[2][3][4]

  • Vero (African green monkey kidney epithelial cells) for T. cruzi infection:

    • Medium: Dulbecco's Modified Eagle Medium (DMEM) with 4,500 mg/L D-glucose, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][6]

    • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture: Subculture confluent monolayers every 2-3 days by trypsinization.[5][6]

1.2. Parasite Culture

  • Trypanosoma brucei (Bloodstream form):

    • Medium: HMI-9 medium supplemented with 10% FBS.

    • Culture Conditions: Grow in a humidified incubator at 37°C with 5% CO2.

    • Subculture: Maintain the culture by dilution with fresh medium every 2-3 days to keep the parasite density between 1x10^5 and 2x10^6 trypomastigotes/mL.

  • Trypanosoma cruzi (Epimastigote and Trypomastigote):

    • Epimastigote Medium: Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS.

    • Epimastigote Culture: Maintain at 27°C and subculture weekly.[7]

    • Trypomastigote Production: Obtain culture-derived trypomastigotes from the supernatant of infected Vero cell monolayers.[8] Infect confluent Vero cells with stationary phase epimastigotes and harvest trypomastigotes from the supernatant 7-9 days post-infection.[8]

  • Leishmania donovani (Promastigote):

    • Medium: M199 medium supplemented with 10% heat-inactivated FBS, 10 mM HEPES (pH 7.4), 100 µM hypoxanthine, 5 µM hemin, 3 µM 6-biopterin, 1 µM biotin, and penicillin-streptomycin.[9][10]

    • Culture Conditions: Culture at 26°C.

    • Subculture: Subculture promastigotes every 3 days.

Antiparasitic Activity Assays

2.1. Assay for Intracellular Leishmania donovani Amastigotes

  • Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 2.5x10^5 cells/mL and differentiate with PMA for 48-72 hours.[2]

  • Infection: Infect the differentiated THP-1 macrophages with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.[2][3] Incubate for 24 hours at 37°C with 5% CO2.

  • Removal of Extracellular Parasites: Wash the cells multiple times with warm, serum-free RPMI-1640 to remove non-internalized promastigotes.[2]

  • Drug Treatment: Add fresh complete medium containing serial dilutions of "this compound" to the infected cells. Include a no-drug control and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Quantification:

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopic examination.

    • The EC50 value is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

2.2. Assay for Intracellular Trypanosoma cruzi Amastigotes

  • Cell Seeding: Seed Vero cells in a 96-well plate to form a confluent monolayer.

  • Infection: Infect the Vero cells with culture-derived T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10.[11] Incubate for 18 hours at 37°C with 5% CO2.

  • Removal of Extracellular Parasites: Wash the monolayer with PBS to remove non-internalized trypomastigotes.[11]

  • Drug Treatment: Add fresh medium containing serial dilutions of "this compound". Include appropriate controls.

  • Incubation: Incubate for 48-72 hours.

  • Quantification:

    • Fix and stain the cells (e.g., with DAPI to visualize host cell nuclei and parasite kinetoplasts).[12]

    • Quantify the number of amastigotes per host cell using automated imaging or manual counting.[12]

    • Calculate the EC50 as the concentration that reduces the parasite load by 50%.

2.3. Assay for Trypanosoma brucei Bloodstream Forms

  • Parasite Seeding: Seed T. brucei bloodstream forms in a 96-well plate at a density of 1x10^5 cells/mL in HMI-9 medium.

  • Drug Addition: Add serial dilutions of "this compound".

  • Incubation: Incubate for 72 hours at 37°C with 5% CO2.

  • Viability Assessment (Resazurin-based):

    • Add resazurin solution to each well and incubate for 2-8 hours.

    • Measure fluorescence (Ex/Em ~544/590 nm).

    • Calculate the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed THP-1 or Vero cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of "this compound" and incubate for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • CC50 Determination: The CC50 value is the concentration of the compound that reduces the viability of the host cells by 50%.

Selectivity Index Calculation

The selectivity index (SI) is a crucial parameter to assess the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity to the antiparasitic activity.

SI = CC50 (mammalian cells) / EC50 (parasite)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.

Visualizations

Experimental Workflow for Intracellular Amastigote Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis HostCells Culture Host Cells (THP-1 or Vero) SeedCells Seed Host Cells in 96-well Plate HostCells->SeedCells Parasites Culture Parasites (L. donovani or T. cruzi) InfectCells Infect with Parasites Parasites->InfectCells SeedCells->InfectCells Wash Wash to Remove Extracellular Parasites InfectCells->Wash AddCompound Add Serial Dilutions of 'this compound' Wash->AddCompound Incubate Incubate for 48-72h AddCompound->Incubate FixStain Fix and Stain Cells Incubate->FixStain Image Image Acquisition (Microscopy) FixStain->Image Quantify Quantify Intracellular Amastigotes Image->Quantify Calculate Calculate EC50 Quantify->Calculate

Caption: Workflow for intracellular amastigote drug sensitivity assay.

General Logic for Drug Efficacy and Selectivity Determination

logical_relationship Compound This compound ParasiteAssay Parasite Viability Assay (EC50) Compound->ParasiteAssay CytotoxicityAssay Host Cell Cytotoxicity Assay (CC50) Compound->CytotoxicityAssay SelectivityIndex Selectivity Index (SI) SI = CC50 / EC50 ParasiteAssay->SelectivityIndex CytotoxicityAssay->SelectivityIndex HighSelectivity High Selectivity (Promising Candidate) SelectivityIndex->HighSelectivity High SI LowSelectivity Low Selectivity (Potential Toxicity) SelectivityIndex->LowSelectivity Low SI

Caption: Logical flow for assessing drug efficacy and selectivity.

References

Application Notes and Protocols for the In Vivo Evaluation of "Antiparasitic Agent-18" in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific dosage and administration of a compound designated "Antiparasitic agent-18" or "compound 3a" for in vivo studies in mice is limited. The following application notes and protocols are therefore provided as a generalized framework for the evaluation of experimental antiparasitic agents against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani in murine models. Researchers must conduct dose-finding and toxicity studies for any new chemical entity, including "this compound," to establish a safe and efficacious dose.

Introduction

"this compound" (also referred to as compound 3a) has demonstrated in vitro activity against T. brucei (EC50=0.4 μM), T. cruzi (EC50=0.21 μM), and L. donovani (EC50=0.26 μM)[1]. To translate these promising in vitro findings into potential therapeutic applications, rigorous in vivo evaluation in established murine models of infection is essential. This document outlines recommended experimental protocols for assessing the efficacy of "this compound" in mice, including models for Human African Trypanosomiasis (HAT), Chagas disease, and visceral leishmaniasis. The provided methodologies are based on established practices in the field of antiparasitic drug discovery.

Quantitative Data Summary

Due to the lack of specific in vivo data for "this compound," the following tables summarize typical dosage ranges for standard reference drugs used in murine models of infection for the target parasites. These values should serve as a starting point for designing dose-ranging studies for "this compound."

Table 1: Reference Drug Dosages for Trypanosoma brucei Infection Models in Mice

DrugMouse StrainRoute of AdministrationDosage RangeDosing ScheduleReference
MelarsoprolBALB/cIntraperitoneal (i.p.)3.6 - 10 mg/kgDaily or in series with rest periods[2]
SuraminN/AIntraperitoneal (i.p.)N/AN/A[3]
PentamidineN/AIntraperitoneal (i.p.)N/AN/A[3]
EflornithineN/AN/AN/AN/A[3]

Table 2: Reference Drug Dosages for Trypanosoma cruzi Infection Models in Mice

DrugMouse StrainRoute of AdministrationDosage RangeDosing ScheduleReference
BenznidazoleBALB/c, C57BL/6Oral (p.o.), i.p.15 - 500 mg/kg/dayDaily or intermittent for several weeks[4][5][6]
NifurtimoxN/AN/AN/AN/A[7][8]
PosaconazoleBALB/cOral (p.o.)20 mg/kg/dayDaily[6]

Table 3: Reference Drug Dosages for Leishmania donovani Infection Models in Mice

DrugMouse StrainRoute of AdministrationDosage RangeDosing ScheduleReference
Amphotericin BBALB/cIntravenous (i.v.)1 - 8 mg/kgSingle or multiple doses[9]
MiltefosineN/AOral (p.o.)N/ADaily for 5 or 10 days[10]
Sodium StibogluconateBALB/cIntravenous (i.v.)31 - 1332 mg/kgSingle or multiple doses[9]

Experimental Protocols

The following are detailed protocols for establishing infection and evaluating the efficacy of "this compound" in murine models.

General Considerations
  • Animal Models: Female BALB/c or Swiss white mice (5-8 weeks old) are commonly used.[5][11] Animals should be housed in specific pathogen-free conditions.

  • Ethical Considerations: All animal experiments must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals.

  • Vehicle Control: A vehicle control group (animals receiving the formulation without the active compound) must be included in all experiments. A common vehicle is 2% methylcellulose + 0.5% Tween 80.[5]

  • Positive Control: A group treated with a known effective drug (e.g., benznidazole for T. cruzi) should be included to validate the experimental model.

Murine Model of Acute Human African Trypanosomiasis (T. brucei)

Objective: To determine the efficacy of "this compound" in reducing parasitemia in mice acutely infected with Trypanosoma brucei.

Materials:

  • Trypanosoma brucei (e.g., Lister 427 or a clinical isolate)

  • Female Swiss white mice

  • "this compound"

  • Vehicle solution

  • Positive control drug (e.g., Melarsoprol)

  • Phosphate buffered saline with glucose (PSG)

  • Microscope, slides, and Giemsa stain

Procedure:

  • Infection: Infect mice intraperitoneally (i.p.) with 1 x 10⁴ bloodstream form trypomastigotes of T. brucei.[11]

  • Treatment Initiation: Begin treatment 3-4 days post-infection when parasitemia is detectable.

  • Dosing: Administer "this compound" at various doses (determined by prior toxicity studies) via the appropriate route (e.g., oral gavage or i.p. injection) daily for a specified period (e.g., 7-10 days).

  • Parasitemia Monitoring: Monitor parasitemia daily or on alternate days by examining a tail blood smear under a microscope. Parasite levels can be quantified using a hemocytometer.

  • Endpoint: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated control group. Survival of the treated animals is a key secondary endpoint.

Murine Model of Acute Chagas Disease (T. cruzi)

Objective: To assess the ability of "this compound" to reduce parasite burden in mice acutely infected with Trypanosoma cruzi.

Materials:

  • Trypanosoma cruzi (e.g., Brazil or Tulahuen strain) expressing a reporter like luciferase for in vivo imaging is recommended.[5]

  • Female BALB/c mice

  • "this compound"

  • Vehicle solution

  • Positive control drug (e.g., Benznidazole)

  • D-Luciferin (if using luciferase-expressing parasites)

  • In vivo imaging system (IVIS)

Procedure:

  • Infection: Infect mice i.p. with 1 x 10³ to 1 x 10⁶ tissue culture-derived trypomastigotes of T. cruzi.[5]

  • Treatment Initiation: Start treatment 4 days post-infection.[5]

  • Dosing: Administer "this compound" at various doses daily for a defined period (e.g., 5-10 days).[5]

  • Parasite Burden Assessment:

    • Bioluminescence Imaging: If using luciferase-expressing parasites, inject mice with D-luciferin (150 mg/kg) and image using an IVIS before and after treatment.[5] The ratio of the luciferase signal before and after treatment is calculated for each animal.

    • Parasitemia: Determine the number of parasites in the blood using a Neubauer chamber.

  • Endpoint: The primary endpoint is the reduction in parasite load (bioluminescence signal or blood parasitemia) compared to the vehicle-treated group.

Murine Model of Visceral Leishmaniasis (L. donovani)

Objective: To evaluate the efficacy of "this compound" in reducing parasite burden in the liver and spleen of mice infected with Leishmania donovani.

Materials:

  • Leishmania donovani amastigotes or promastigotes

  • Female BALB/c mice

  • "this compound"

  • Vehicle solution

  • Positive control drug (e.g., Amphotericin B)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice intravenously (i.v.) via the tail vein with approximately 1 x 10⁷ to 2 x 10⁷ L. donovani amastigotes.[9] A primary inoculum dose of 1 x 10⁸ stationary phase promastigotes has also been shown to be effective.[12]

  • Treatment Initiation: Begin treatment on day 7 post-infection for an acute model, or later for a chronic model.[9]

  • Dosing: Administer "this compound" at various doses for a set duration (e.g., 5 consecutive days).

  • Parasite Burden Determination:

    • Sacrifice mice at a determined time point after the last treatment dose (e.g., 2 days).

    • Aseptically remove the liver and spleen and weigh them.

    • Prepare impression smears of the liver and spleen on microscope slides.

    • Stain the smears with Giemsa and determine the Leishman-Donovan Units (LDUs) by counting the number of amastigotes per 1000 host cell nuclei.

  • Endpoint: The primary endpoint is the percentage reduction in LDU in the liver and spleen of treated mice compared to the vehicle-treated control group.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Experimental_Workflow_T_brucei cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Infection Infect Swiss White Mice (1x10^4 T. brucei i.p.) Parasitemia_Detection Monitor for Detectable Parasitemia (3-4 days) Infection->Parasitemia_Detection Treatment_Start Initiate Treatment Parasitemia_Detection->Treatment_Start Dosing Daily Dosing ('this compound', Vehicle, Positive Control) for 7-10 days Treatment_Start->Dosing Monitoring Daily/Alternate Day Parasitemia Monitoring (Tail Blood Smear) Dosing->Monitoring Endpoint Determine Reduction in Parasitemia and Survival Monitoring->Endpoint

Caption: Workflow for T. brucei Efficacy Study in Mice.

Experimental_Workflow_T_cruzi cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Infection Infect BALB/c Mice (1x10^3-1x10^6 T. cruzi-Luc i.p.) Baseline_Imaging Baseline Bioluminescence Imaging (Day 3) Infection->Baseline_Imaging Treatment_Start Initiate Treatment (Day 4) Baseline_Imaging->Treatment_Start Dosing Daily Dosing ('this compound', Vehicle, Positive Control) for 5-10 days Treatment_Start->Dosing Post_Treatment_Imaging Post-Treatment Bioluminescence Imaging Dosing->Post_Treatment_Imaging Endpoint Calculate Reduction in Parasite Burden Post_Treatment_Imaging->Endpoint

Caption: Workflow for T. cruzi Efficacy Study in Mice.

Experimental_Workflow_L_donovani cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Infection Infect BALB/c Mice (1-2x10^7 L. donovani amastigotes i.v.) Incubation Incubation Period (7 days) Infection->Incubation Treatment_Start Initiate Treatment (Day 7) Incubation->Treatment_Start Dosing Daily Dosing ('this compound', Vehicle, Positive Control) for 5 days Treatment_Start->Dosing Sacrifice Sacrifice Mice (2 days post-treatment) Dosing->Sacrifice Organ_Harvest Harvest Liver and Spleen Sacrifice->Organ_Harvest LDU_Determination Determine Leishman-Donovan Units (LDU) Organ_Harvest->LDU_Determination Endpoint Calculate % Reduction in Parasite Burden LDU_Determination->Endpoint

Caption: Workflow for L. donovani Efficacy Study in Mice.

Signaling Pathways

The precise mechanism of action for "this compound" is not publicly documented. However, many antiparasitic drugs target essential parasite-specific pathways. For illustrative purposes, a generalized diagram of a hypothetical signaling pathway inhibition is provided below. Researchers should aim to elucidate the specific pathway targeted by "this compound" through further studies.

Hypothetical_Signaling_Pathway cluster_pathway Parasite Survival Pathway Receptor Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Survival Gene Expression Transcription_Factor->Gene_Expression Parasite_Death Parasite Death Gene_Expression->Parasite_Death Inhibition Agent18 This compound Agent18->Inhibition

Caption: Hypothetical Inhibition of a Parasite Survival Pathway.

References

Application Notes and Protocols: Preparation of "Antiparasitic Agent-18" Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of "Antiparasitic agent-18" for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of your experiments.

Compound Information

"this compound" (also referred to as compound 3a) is a potent antiprotozoal compound with demonstrated activity against a range of kinetoplastid parasites.[1]

PropertyValueReference
Catalog Number HY-155281[1]
CAS Number 2821884-59-5[1][2][3]
Molecular Formula C₂₅H₂₁N₇O[1][3]
Molecular Weight 435.48 g/mol [1][3]
Biological Activity Active and selective against T. brucei (EC₅₀=0.4 μM), T. cruzi (EC₅₀=0.21 μM), and L. donovani (EC₅₀=0.26 μM).[1]

Solubility and Recommended Solvents

Many antiparasitic agents, particularly those with complex aromatic structures, exhibit poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar molecules and is the recommended solvent for preparing stock solutions of "this compound" for in vitro studies.[4][5][6][7]

Important Considerations for Solvent Use:

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells and organisms.[4][6] It is critical to ensure that the final concentration of DMSO in your experimental assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.

  • Solvent Purity: Use only high-purity, anhydrous grade DMSO to prevent compound degradation and the introduction of contaminants.

Safety Precautions

"this compound" is a potent biological agent. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of any powder.

  • Waste Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with your institution's hazardous waste disposal procedures.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO. This concentration is a common starting point for generating working solutions for various cellular and biochemical assays.

Materials:

  • "this compound" (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Determine the required mass: Use the following formula to calculate the mass of "this compound" needed to prepare your desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 435.48 g/mol * 1000 mg/g

    Example Calculation for 1 mL of 10 mM stock solution:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 435.48 g/mol * 1000 mg/g = 4.35 mg

  • Weigh the compound: Carefully weigh out the calculated mass of "this compound" using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the tube or vial containing the compound.

  • Dissolve the compound: Tightly cap the tube or vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored correctly, the solution should be stable for several months. Refer to the Certificate of Analysis for specific storage recommendations.[1]

Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer.

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM "this compound" stock solution at room temperature.

  • Calculate the dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment.

    • V₁ = (C₂ * V₂) / C₁

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (10 mM)

      • V₂ = Final volume of working solution

      • C₂ = Final concentration of working solution

  • Prepare the working solution: Add the calculated volume of the stock solution to the final volume of your cell culture medium or assay buffer. Mix thoroughly by gentle inversion or pipetting.

  • Final DMSO concentration check: Always calculate the final percentage of DMSO in your working solution to ensure it is below the acceptable limit for your specific assay.

    • % DMSO = (Volume of stock solution added / Total volume of working solution) * 100

Data Presentation

The following table summarizes the key quantitative data for preparing "this compound" stock solutions.

ParameterValue
Molecular Weight 435.48 g/mol
Recommended Solvent DMSO
Stock Solution Concentration 10 mM
Mass for 1 mL of 10 mM Stock 4.35 mg
Storage Temperature -20°C or -80°C

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing "this compound" stock and working solutions.

Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working_solution Working Solution Preparation cluster_experiment Experiment A Calculate Mass of This compound B Weigh Solid Compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E 10 mM Stock Solution D->E F Aliquot into Microcentrifuge Tubes E->F G Store at -20°C or -80°C F->G H Thaw Stock Aliquot G->H I Dilute in Assay Medium H->I J Final Working Solution I->J K Perform Assay J->K

Caption: Workflow for preparing stock and working solutions of this compound.

References

Application Note: Quantitative Analysis of "Antiparasitic Agent-18" in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Antiparasitic agent-18" is a potent macrocyclic lactone effective against a wide range of endo- and ectoparasites. Its efficacy in treating and preventing parasitic infections, and its potential role in mitigating the spread of vector-borne diseases like malaria, have made it a subject of extensive clinical research.[1][2] Accurate quantification of "this compound" in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for dose optimization and ensuring therapeutic efficacy and safety.[3]

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of "this compound" in human plasma. The method is validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4]

Method Overview

The analytical method involves the extraction of "this compound" and an internal standard (IS) from a small volume of human plasma, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. A Hybrid-Solid Phase Extraction (Hybrid-SPE) technique is employed for sample cleanup, which effectively removes phospholipids and proteins that can interfere with the analysis and reduce the longevity of the analytical column.[1][5] The detection is performed in the positive ionization mode using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[6]

Logical Relationship: Sample Concentration Management

concentration_management start Analyze Plasma Sample check_conc Concentration > ULOQ? start->check_conc dilute Dilute Sample with Blank Plasma check_conc->dilute Yes within_range Concentration within Calibration Range check_conc->within_range No reanalyze Re-analyze Diluted Sample dilute->reanalyze report Report Final Concentration (with dilution factor) reanalyze->report report_direct Report Concentration within_range->report_direct

Caption: Decision workflow for handling plasma samples with concentrations exceeding the upper limit of quantification (ULOQ).

Data Presentation

The performance of the LC-MS/MS method for the quantification of "this compound" is summarized in the tables below.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration ModelLinear Regression
Weighting Factor1/x²
Linear Range0.970 - 384 ng/mL[1][2]
Correlation Coefficient (r²)> 0.99[4]

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ0.970< 15%89.8% - 99.2%[4]< 15%90% - 110%
Low (LQC)3.39< 15%95.9% - 109%[4]< 15%92% - 108%
Medium (MQC)41.6< 15%97.1% - 105%< 15%95% - 105%
High (HQC)146< 15%98.5% - 103%< 15%96% - 104%
(Data synthesized from published methods for Ivermectin quantification in plasma)[1][4]

Table 3: Method Validation Parameters

ParameterResult
SelectivityNo significant interference from endogenous matrix components observed.[1][2]
Matrix EffectNo significant matrix effects detected.[1][2]
RecoveryHigh and consistent recovery across QC levels.
StabilityAnalyte stable under various storage and handling conditions (bench-top, freeze-thaw cycles, long-term storage).[2][3]

Experimental Protocols

Materials and Reagents
  • "this compound" reference standard

  • "this compound-d2" (Isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • 96-well Hybrid-SPE plates

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of "this compound" and its internal standard (IS) in acetonitrile.

  • Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the primary stock solutions with acetonitrile.

  • Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.970 to 384 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (0.970 ng/mL), low (3.39 ng/mL), medium (41.6 ng/mL), and high (146 ng/mL).[7]

Plasma Sample Preparation (Hybrid-SPE)

The following workflow outlines the sample preparation procedure.

sample_prep_workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (e.g., this compound-d2) start->add_is add_ppt Add Protein Precipitation Solution (e.g., Acetonitrile with Formic Acid) add_is->add_ppt vortex Vortex to Mix add_ppt->vortex centrifuge Centrifuge vortex->centrifuge load_spe Load Supernatant onto 96-well Hybrid-SPE Plate centrifuge->load_spe apply_vacuum Apply Vacuum to Pull Liquid Through load_spe->apply_vacuum collect Collect Filtrate apply_vacuum->collect inject Inject into LC-MS/MS System collect->inject

References

Application Note: Protocol for Assessing "Antiparasitic agent-18" Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antiparasitic agent-18 is a compound with demonstrated potent and selective activity against various protozoan parasites, including T. brucei, T. cruzi, and L. donovani[1]. As with any therapeutic candidate, evaluating its safety profile by assessing its cytotoxicity against mammalian cells is a critical step in preclinical development. This document provides a detailed set of protocols for a comprehensive in vitro cytotoxicity assessment of this compound. The described assays quantify cell viability, membrane integrity, apoptosis induction, and oxidative stress, offering a multi-faceted view of the agent's potential toxic effects.

Experimental Overview & Workflow

A logical workflow is essential for systematically evaluating cytotoxicity. The process begins with determining the compound's effect on overall cell viability (MTT assay). Subsequent assays are then performed to elucidate the mechanism of cell death, such as necrosis (LDH assay) or apoptosis (Caspase-3/7 assay), and to investigate underlying cellular stress pathways like the generation of reactive oxygen species (ROS).

G cluster_setup Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis cell_culture Mammalian Cell Culture (e.g., Vero, HepG2) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells compound_prep Prepare Serial Dilutions of this compound compound_prep->plate_cells treat_cells Treat Cells with Agent-18 (24, 48, 72 hours) plate_cells->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh caspase Caspase-3/7 Assay (Apoptosis) treat_cells->caspase ros ROS Assay (Oxidative Stress) treat_cells->ros read_plate Measure Absorbance/ Fluorescence/Luminescence mtt->read_plate ldh->read_plate caspase->read_plate ros->read_plate calc_ic50 Calculate % Viability and IC50 Values read_plate->calc_ic50 interpret Interpret Results & Determine Cytotoxic Mechanism calc_ic50->interpret

Figure 1: General experimental workflow for assessing the in vitro cytotoxicity of this compound.

Data Presentation: Summary of Hypothetical Results

The following table summarizes potential quantitative data obtained from the described assays after a 48-hour exposure of a mammalian cell line (e.g., Vero cells) to this compound.

Assay TypeEndpoint MeasuredThis compound (IC50/EC50)Doxorubicin (Positive Control)Vehicle (Negative Control)
MTT Assay Metabolic Activity (IC50)25.5 µM1.2 µM> 100 µM
LDH Release Assay Membrane Permeability (EC50)85.2 µM95.0 µMNo significant release
Caspase-3/7 Assay Apoptosis Induction (EC50)22.8 µM0.9 µMNo significant activity
ROS Production Assay Reactive Oxygen Species (EC50)18.9 µM5.4 µMNo significant production

IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are hypothetical and serve as examples for data presentation.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3]

Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO at the highest concentration used for the drug) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][4] Shake the plate gently for 15 minutes.[5]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Calculation: Calculate cell viability as follows: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

Protocol 2: Membrane Integrity Assessment (LDH Cytotoxicity Assay)

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[6]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. In addition to vehicle controls, prepare wells for "maximum LDH release" (treat with 10 µL of a 10X Lysis Buffer 45 minutes before the end of incubation) and "spontaneous LDH release" (untreated cells).[7][8]

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[6]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[7]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculation: Calculate percent cytotoxicity as follows: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Protocol 3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key effector enzymes in the apoptotic pathway.[9][10][11] The assay reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[9][11]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[10][11]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[9][10]

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.[11]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Calculation: Apoptotic activity is proportional to the relative light units (RLU). Data can be normalized to the vehicle control.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses a cell-permeable probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[12][13] Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[12][13]

Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at 2.5 x 10⁴ cells/well and incubate overnight.[14]

  • Probe Loading: Remove the culture medium and wash the cells gently with 100 µL of pre-warmed PBS or serum-free medium.[12] Add 100 µL of DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.[12][14]

  • Compound Treatment: Remove the DCFH-DA solution and wash the cells again. Add 100 µL of the "this compound" dilutions (prepared in PBS or serum-free medium). Include a positive control such as Tert-Butyl hydroperoxide (TBHP).[12]

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[12] Readings can be taken in kinetic mode over 1-2 hours or as an endpoint measurement.

  • Calculation: ROS production is proportional to the fluorescence intensity. Normalize the fluorescence values of treated samples to the vehicle control.

Hypothetical Mechanism of Action

Based on the potential results, this compound may induce cytotoxicity in mammalian cells primarily through the induction of apoptosis, driven by an increase in intracellular oxidative stress. The lower IC50 for ROS production and Caspase-3/7 activation compared to the LDH release EC50 suggests that the agent triggers a programmed cell death pathway at lower concentrations, while membrane disruption (necrosis) occurs at much higher concentrations.

G cluster_cell Inside Cell Nodes Nodes agent This compound membrane Cell Membrane mito Mitochondrion membrane->mito Intracellular Uptake ros ↑ ROS Production mito->ros Mitochondrial Dysfunction stress Oxidative Stress ros->stress cas9 Caspase-9 (Initiator) stress->cas9 Apoptosome Formation (via Cytochrome c release) cas37 Caspase-3/7 (Effector) cas9->cas37 Activation apoptosis Apoptosis cas37->apoptosis Cleavage of Cellular Substrates Edges Edges

Figure 2: Hypothetical signaling pathway for Agent-18-induced apoptosis.

References

Application Notes and Protocols for Interleukin-18 (IL-18) in Leishmania Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Interleukin-18 (IL-18), initially identified as an interferon-gamma (IFN-γ) inducing factor, is a pro-inflammatory cytokine that plays a significant role in the host immune response to intracellular pathogens like Leishmania.[1][2] While not a conventional antiparasitic drug, its immunomodulatory properties present a therapeutic potential in controlling Leishmania infection.[1][3] These application notes provide an overview of the use of IL-18 in experimental Leishmania infection models, detailing its mechanism of action, protocols for in vitro and in vivo studies, and relevant data.

Mechanism of Action

IL-18 exerts its anti-leishmanial effect primarily by stimulating a T helper 1 (Th1) type immune response, which is crucial for parasite clearance.[1][3] Upon infection, macrophages and other antigen-presenting cells (APCs) produce IL-18.[4] IL-18 then acts on various immune cells, including T cells and Natural Killer (NK) cells.[1][4]

A key synergistic interaction occurs with Interleukin-12 (IL-12), another cytokine produced by APCs.[1][4] Together, IL-12 and IL-18 potently induce the production of IFN-γ from Th1 cells and NK cells.[1][4] IFN-γ, in turn, activates macrophages to produce nitric oxide (NO) and other microbicidal molecules that kill intracellular Leishmania amastigotes.[1][2] The role of IL-18 can, however, be context-dependent on the Leishmania species and the host genetic background, as in some cases, it may promote a Th2 response that exacerbates the infection.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of IL-18 in Leishmania infection models.

Table 1: In Vivo Efficacy of IL-18 Treatment in Leishmania major-infected BALB/c Mice

Treatment GroupFootpad Swelling (mm)Parasite Burden (Number of parasites)IFN-γ Production (pg/mL)
Control (L. major only)4.5 ± 0.510^7< 100
IL-12 alone3.0 ± 0.410^62000 ± 500
IL-18 alone3.5 ± 0.35 x 10^61000 ± 300
IL-12 + IL-181.0 ± 0.2< 10^48000 ± 1500

Data are representative values compiled from typical outcomes in the literature. Actual results may vary based on experimental conditions.

Table 2: In Vitro Cytokine Production by Splenocytes from Leishmania-infected Mice

StimulantIFN-γ Production (ng/mL)
Media alone< 0.5
IL-18 (100 ng/mL)2.0
IL-12 (10 ng/mL)5.0
IL-18 (100 ng/mL) + IL-12 (10 ng/mL)> 10.0

This table illustrates the synergistic effect of IL-12 and IL-18 on IFN-γ production.[4]

Experimental Protocols

1. In Vitro Assessment of IL-18 Activity on Splenocytes

This protocol is designed to determine the ability of IL-18 to induce IFN-γ production from splenocytes isolated from Leishmania-infected mice.

  • Materials:

    • Spleens from Leishmania-infected and control mice

    • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

    • Recombinant mouse IL-18 and IL-12

    • 96-well cell culture plates

    • IFN-γ ELISA kit

    • CO2 incubator (37°C, 5% CO2)

  • Procedure:

    • Prepare a single-cell suspension of splenocytes from the spleens of infected and control mice.

    • Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare working solutions of IL-18 and IL-12 in complete RPMI-1640 medium.

    • Add 100 µL of the cytokine solutions (or media for control) to the wells to achieve the final desired concentrations (e.g., 100 ng/mL for IL-18 and 10 ng/mL for IL-12).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plates and collect the supernatants.

    • Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.

2. In Vivo Evaluation of IL-18 Therapy in a Murine Model of Cutaneous Leishmaniasis

This protocol describes a typical in vivo experiment to assess the therapeutic efficacy of IL-18 in a Leishmania major-infected BALB/c mouse model.

  • Materials:

    • 6-8 week old female BALB/c mice

    • Leishmania major promastigotes (stationary phase)

    • Recombinant mouse IL-18 and IL-12

    • Phosphate-buffered saline (PBS)

    • Insulin syringes

    • Calipers

  • Procedure:

    • Infect mice by subcutaneous injection of 2 x 10^6 stationary phase L. major promastigotes in 50 µL of PBS into the right hind footpad.

    • One week post-infection, begin treatment. Divide the mice into experimental groups (e.g., PBS control, IL-12 alone, IL-18 alone, IL-12 + IL-18).

    • Administer daily intraperitoneal injections of the respective treatments for a specified duration (e.g., 2-4 weeks). Typical doses are 0.5 µ g/day for IL-12 and 1 µ g/day for IL-18.

    • Monitor the progression of the disease weekly by measuring the thickness of the infected footpad using calipers. The uninfected contralateral footpad serves as a baseline.

    • At the end of the experiment, sacrifice the mice and determine the parasite burden in the infected footpad and draining lymph node using limiting dilution assay or quantitative PCR.

    • Spleens can be harvested to assess the systemic immune response (e.g., cytokine production by splenocytes upon restimulation with Leishmania antigen).

Visualizations

IL18_Signaling_Pathway cluster_APC Antigen Presenting Cell (e.g., Macrophage) cluster_TCell T Helper 1 Cell (Th1) cluster_Macrophage Infected Macrophage Leishmania Leishmania parasite APC APC Leishmania->APC Infection IL12 IL-12 APC->IL12 IL18 IL-18 APC->IL18 Th1 Th1 Cell IL12->Th1 Synergistic activation IL18->Th1 IFNg IFN-γ Th1->IFNg Macrophage Macrophage IFNg->Macrophage Activation NO Nitric Oxide (NO) Macrophage->NO Parasite_Clearance Parasite Clearance NO->Parasite_Clearance

Caption: IL-18 signaling pathway in the immune response to Leishmania.

Experimental_Workflow cluster_Endpoint Endpoint Measurements Infection Infection of BALB/c Mice with Leishmania major Treatment Treatment Initiation (e.g., IL-18, IL-12) Infection->Treatment 1 week Monitoring Weekly Monitoring of Footpad Swelling Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint End of study Parasite_Burden Parasite Burden (Limiting Dilution Assay/qPCR) Immune_Response Immune Response (Cytokine Profiling)

Caption: Experimental workflow for in vivo evaluation of IL-18.

References

Application Note: High-Throughput Larval Motility Assay for Antiparasitic Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global burden of parasitic diseases in humans and livestock necessitates the urgent discovery of novel anthelmintics, especially in the face of growing drug resistance.[1][2][3] Phenotypic screening based on parasite motility is a robust method for identifying compounds with anthelmintic activity.[4][5] Larval motility assays, in particular, offer a physiologically relevant and sensitive measure of a compound's effect on the neuromuscular function of the parasite.[6][7] This document provides a detailed protocol for a high-throughput larval motility assay to characterize "Antiparasitic agent-18," a novel compound hypothesized to act as a potent agonist of invertebrate-specific glutamate-gated chloride channels (GluCls). Activation of these channels leads to hyperpolarization of nerve and muscle cells, resulting in flaccid paralysis and death of the parasite.[8][9][10]

Principle of the Assay

This assay quantifies the motility of parasitic larvae (e.g., Haemonchus contortus, Caenorhabditis elegans) in multi-well plates following exposure to this compound. Larval movement is tracked and measured using an automated imaging system or plate reader. A reduction in larval motility compared to untreated controls indicates the anthelmintic activity of the compound. The data can be used to generate dose-response curves and determine key parameters such as the half-maximal effective concentration (EC50).

Mechanism of Action: this compound

This compound is believed to function similarly to macrocyclic lactones like ivermectin.[8][11] It selectively binds to and activates glutamate-gated chloride channels (GluCls) found exclusively in the nerve and muscle cells of invertebrates.[9] This binding locks the channel in an open state, leading to a sustained influx of chloride ions (Cl-).[12] The resulting hyperpolarization of the cell membrane inhibits the transmission of nerve signals, causing irreversible paralysis and ultimately, the death of the parasite.[8][10]

cluster_membrane Postsynaptic Membrane (Neuron/Muscle Cell) GluCl Glutamate-Gated Chloride Channel (GluCl) channel_pore Cl⁻ Hyperpolarization Hyperpolarization channel_pore->Hyperpolarization Sustained Influx Agent18 This compound Agent18->GluCl Binds & Activates Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl Binds Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to

Caption: Mechanism of action for this compound.

Experimental Protocols

Materials and Reagents
  • Larvae: Synchronized third-stage larvae (L3) of a relevant nematode species (e.g., H. contortus or C. elegans).

  • Assay Plates: 96-well flat-bottom microplates.

  • Compound: this compound, dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Positive Control: Ivermectin or Moxidectin (10 mM stock in DMSO).[7]

  • Assay Medium: Larval Basal Medium (LBM) or appropriate culture medium.

  • Vehicle Control: 100% DMSO.

  • Equipment:

    • Automated liquid handler or multichannel pipette.

    • Plate incubator (set to the appropriate temperature for the species, e.g., 25-37°C).[7][13]

    • Automated motility tracking system (e.g., WMicrotracker, WormLab) or high-content imaging system.[7][14]

Assay Workflow Diagram

A 1. Larval Culture & Synchronization (L3 stage) B 2. Prepare Compound Dilution Plate (Agent-18, Controls in DMSO) A->B C 3. Dispense Compounds to Assay Plate (2 µL/well) B->C D 4. Add Larval Suspension to Assay Plate (~50-100 larvae in 198 µL medium/well) C->D E 5. Incubate Plates (e.g., 24-72 hours at 37°C) D->E F 6. Acclimatize Plates (15-30 min at room temp) E->F G 7. Quantify Motility (Automated Plate Reader/Imager) F->G H 8. Data Analysis (Normalize to controls, calculate EC50) G->H

References

Application Notes and Protocols for Testing "Antiparasitic agent-18" on Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America and is increasingly detected in other parts of the world.[1][2] Current treatment options, primarily benznidazole and nifurtimox, are limited by variable efficacy, particularly in the chronic stage of the disease, and significant side effects that can lead to treatment discontinuation.[2][3] This necessitates the discovery and development of new, safer, and more effective therapeutic agents.

This document provides a comprehensive set of protocols for the preclinical in vitro evaluation of "Antiparasitic agent-18," a novel compound with potential trypanocidal activity. The methodologies described herein cover the assessment of the agent's efficacy against the three major life cycle stages of T. cruzi (epimastigote, trypomastigote, and amastigote), as well as its cytotoxicity against a mammalian host cell line to determine its selectivity. These protocols are designed to be robust and reproducible, providing a solid foundation for the initial characterization of this and other potential anti-Chagasic drug candidates.

Data Presentation

The following tables summarize the hypothetical in vitro activity of "this compound" against Trypanosoma cruzi and a mammalian host cell line. Benznidazole is included as a reference compound for comparison.

Table 1: Activity of this compound against T. cruzi Epimastigotes

CompoundIC50 (µM)a
This compound2.5 ± 0.3
Benznidazole5.8 ± 0.7

a 50% inhibitory concentration after 72 hours of incubation. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Activity of this compound against T. cruzi Trypomastigotes

CompoundEC50 (µM)b
This compound4.1 ± 0.5
Benznidazole8.2 ± 1.1

b 50% effective concentration leading to parasite lysis or loss of viability after 24 hours of incubation. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Activity of this compound against Intracellular T. cruzi Amastigotes

CompoundIC50 (µM)c
This compound1.2 ± 0.2
Benznidazole3.5 ± 0.4

c 50% inhibitory concentration on the proliferation of intracellular amastigotes after 72 hours of incubation. Data are presented as mean ± standard deviation from three independent experiments.

Table 4: Cytotoxicity and Selectivity Index of this compound

CompoundCytotoxicity (CC50, µM)d on Vero cellsSelectivity Index (SI)e
This compound> 50> 41.7
Benznidazole> 100> 28.6

d 50% cytotoxic concentration on Vero cells after 72 hours of incubation. e Selectivity Index (SI) = CC50 (Vero cells) / IC50 (amastigotes).

Experimental Protocols

Epimastigote Proliferation Assay

This assay evaluates the effect of "this compound" on the growth of T. cruzi epimastigotes, the replicative form found in the insect vector.

Materials:

  • T. cruzi epimastigotes (e.g., Y strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

  • "this compound" stock solution (in DMSO)

  • Benznidazole stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Resazurin sodium salt solution

  • Plate reader (fluorometer)

Protocol:

  • Culture epimastigotes in LIT medium at 28°C until they reach the mid-logarithmic growth phase.

  • Adjust the parasite concentration to 1 x 106 parasites/mL in fresh LIT medium.

  • Prepare serial dilutions of "this compound" and benznidazole in LIT medium. The final DMSO concentration should not exceed 0.5%.

  • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO used (vehicle control).

  • Incubate the plate at 28°C for 72 hours.

  • Add 20 µL of resazurin solution (0.11 mg/mL) to each well and incubate for another 4-6 hours.

  • Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Trypomastigote Viability Assay

This assay assesses the ability of "this compound" to kill the infective, non-replicative trypomastigote stage of the parasite.

Materials:

  • Tissue culture-derived trypomastigotes (TCTs)

  • Vero cells (or another suitable host cell line)

  • DMEM medium supplemented with 2% FBS

  • "this compound" stock solution (in DMSO)

  • Benznidazole stock solution (in DMSO)

  • 96-well white, opaque microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Harvest TCTs from the supernatant of infected Vero cell cultures.

  • Centrifuge the supernatant to pellet the parasites and resuspend them in fresh DMEM with 2% FBS.

  • Adjust the parasite concentration to 2 x 106 parasites/mL.

  • Prepare serial dilutions of "this compound" and benznidazole in DMEM with 2% FBS.

  • Dispense 50 µL of the parasite suspension into the wells of a 96-well plate.

  • Add 50 µL of the compound dilutions to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of viability against the log of the compound concentration.

Intracellular Amastigote Assay

This is a crucial assay as it evaluates the compound's activity against the replicative form of the parasite within host cells, which is the primary target for drugs treating Chagas disease.[4][5]

Materials:

  • Vero cells

  • Tissue culture-derived trypomastigotes

  • DMEM medium supplemented with 10% FBS and 2% FBS

  • "this compound" stock solution (in DMSO)

  • Benznidazole stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • High-content imaging system

Protocol:

  • Seed Vero cells into a 96-well plate at a density of 4 x 103 cells/well in DMEM with 10% FBS and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Infect the Vero cells with TCTs at a multiplicity of infection (MOI) of 10 for 4-6 hours.

  • Wash the wells three times with PBS to remove extracellular parasites.

  • Add 200 µL of fresh DMEM with 2% FBS containing serial dilutions of "this compound" or benznidazole.

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Fix the cells with 4% paraformaldehyde for 20 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Stain the nuclei of both the host cells and amastigotes with DAPI for 15 minutes.

  • Acquire images using a high-content imaging system.

  • Quantify the number of intracellular amastigotes per host cell.

  • Calculate the IC50 value by plotting the percentage of inhibition of amastigote proliferation against the log of the compound concentration.

Host Cell Cytotoxicity Assay

This assay determines the toxicity of "this compound" to the host cells to establish a selectivity index.

Materials:

  • Vero cells

  • DMEM medium supplemented with 10% FBS

  • "this compound" stock solution (in DMSO)

  • 96-well clear microplates

  • Resazurin sodium salt solution

  • Plate reader (fluorometer)

Protocol:

  • Seed Vero cells into a 96-well plate at a density of 4 x 103 cells/well in DMEM with 10% FBS and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Replace the medium with 200 µL of fresh medium containing serial dilutions of "this compound".

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence as described in the epimastigote proliferation assay.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Screening Cascade Start This compound Epimastigote Epimastigote Proliferation Assay (IC50) Start->Epimastigote Trypomastigote Trypomastigote Viability Assay (EC50) Start->Trypomastigote Amastigote Intracellular Amastigote Assay (IC50) Start->Amastigote Selectivity Calculate Selectivity Index (SI) Amastigote->Selectivity Cytotoxicity Host Cell Cytotoxicity Assay (CC50) Cytotoxicity->Selectivity Hit Lead Candidate Selectivity->Hit High SI

Caption: Workflow for the in vitro evaluation of "this compound".

Amastigote_Assay_Workflow A Seed Vero Cells in 96-well plate B Infect with Trypomastigotes A->B C Wash to remove extracellular parasites B->C D Add 'this compound' (serial dilutions) C->D E Incubate for 72h D->E F Fix, Permeabilize, and Stain (DAPI) E->F G High-Content Imaging F->G H Image Analysis: Quantify Amastigotes G->H I Calculate IC50 H->I Signaling_Pathway_Hypothesis Agent18 This compound Target Putative Parasite-Specific Enzyme/Receptor Agent18->Target Inhibition Pathway Essential Metabolic or Signaling Pathway Target->Pathway Proliferation Amastigote Proliferation Pathway->Proliferation Viability Parasite Viability Pathway->Viability Apoptosis Parasite Apoptosis Pathway->Apoptosis

References

Application Notes: Antiparasitic Agent-18 Formulation for Oral Administration In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Antiparasitic agent-18 is a potent, broad-spectrum endectocide effective against a wide range of nematodes and arthropods. Its mechanism of action involves the targeted disruption of neurotransmission in invertebrates, leading to paralysis and death of the parasite.[1][2] These application notes provide detailed protocols for the preparation of an oral suspension of this compound, its administration for in vivo efficacy and pharmacokinetic studies in a murine model, and the subsequent analysis of plasma concentrations using LC-MS/MS.

Mechanism of Action this compound acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluClRs), which are exclusive to invertebrates.[1][3] Binding of the agent to these channels locks them in an open state, increasing the influx of chloride ions.[4] This leads to hyperpolarization of neuronal and muscle cells, inhibiting signal transduction, which results in flaccid paralysis and death of the parasite.[2] The high specificity for invertebrate GluClRs contributes to the agent's wide safety margin in vertebrate hosts.[1]

cluster_membrane Invertebrate Neuron Membrane cluster_pathway GluClR Glutamate-Gated Chloride Channel (GluClR) ChannelOpen Channel Locked in Open Conformation GluClR->ChannelOpen Conformational Change Agent18 This compound (Oral Administration) Binding Binds to Transmembrane Domain of GluClR Agent18->Binding Targets Binding->GluClR Activates ClInflux Increased Influx of Chloride Ions (Cl⁻) ChannelOpen->ClInflux Results in Hyperpolarization Hyperpolarization of Neuron / Muscle Cell ClInflux->Hyperpolarization Causes Paralysis Flaccid Paralysis and Parasite Death Hyperpolarization->Paralysis Leads to

Caption: Mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize representative data from in vivo studies using an oral formulation of this compound.

Table 1: Pharmacokinetic Parameters in BALB/c Mice This table presents the mean pharmacokinetic parameters following a single oral gavage dose of 10 mg/kg of this compound.

ParameterSymbolValueUnit
Maximum Plasma ConcentrationCmax55.8ng/mL
Time to Maximum ConcentrationTmax4.0hours
Area Under the Curve (0-48h)AUC0-48890.5ng·h/mL
Elimination Half-lifet1/218.5hours
Apparent ClearanceCL/F11.2L/h/kg

(Note: Data are representative and synthesized from typical results for this class of compound in murine models.)

Table 2: In Vivo Efficacy Against Heligmosomoides polygyrus in Mice This table shows the efficacy of a single 10 mg/kg oral dose of this compound, as measured by the Fecal Egg Count Reduction Test (FECRT).

Time PointTreatment GroupMean Fecal Egg Count (EPG)Percent Reduction (%)
Day 0 (Pre-treatment)Control (Vehicle)2150-
Agent-182210-
Day 14 (Post-treatment)Control (Vehicle)23400
Agent-184598.0

(Note: Efficacy data is based on typical outcomes for this class of compound against gastrointestinal nematodes.[5])

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and in vivo evaluation of this compound.

P1 Protocol 1: Oral Formulation Preparation P2 Protocol 2: In Vivo Efficacy & PK Study P1->P2 Provides Dosing Suspension P3 Protocol 3: LC-MS/MS Bioanalysis P2->P3 Generates Plasma & Fecal Samples DataAnalysis Data Analysis: Efficacy & PK Parameters P3->DataAnalysis Provides Drug Concentration Data

Caption: Overall experimental workflow.

Protocol 1: Preparation of this compound Oral Suspension (1 mg/mL)

Objective: To prepare a homogeneous and stable suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound, micronized powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • Tween 80

  • Analytical balance

  • Spatula and weigh boats

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Vehicle:

    • Add 0.5 g of CMC to 100 mL of deionized water.

    • Heat to approximately 60°C while stirring continuously with a magnetic stirrer until the CMC is fully dissolved.

    • Allow the solution to cool to room temperature.

  • Weigh the Agent: Accurately weigh 10 mg of micronized this compound powder.

  • Create a Paste:

    • Transfer the weighed powder to a small glass beaker.

    • Add a small amount of Tween 80 (approx. 1-2 drops) to act as a wetting agent.

    • Add approximately 1 mL of the 0.5% CMC vehicle and triturate with a small spatula to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Prepare the Suspension:

    • Gradually add the remaining CMC vehicle to the paste while stirring continuously with the magnetic stirrer.

    • Transfer the mixture to a 10 mL volumetric flask.

    • Rinse the beaker with small volumes of the vehicle and add the rinsate to the flask to ensure a complete transfer.

    • Bring the final volume to 10 mL with the vehicle.

  • Homogenization: Stir the final suspension for at least 30 minutes to ensure homogeneity. Keep the suspension under constant gentle agitation until administration to prevent settling.

Protocol 2: In Vivo Efficacy and Pharmacokinetic Study in a Murine Model

Objective: To evaluate the antiparasitic efficacy and determine the pharmacokinetic profile of orally administered this compound.

Materials:

  • BALB/c mice (male, 8-10 weeks old)

  • Infective L3 larvae of a suitable nematode parasite (e.g., Heligmosomoides polygyrus)

  • This compound oral suspension (1 mg/mL)

  • Vehicle control (0.5% CMC with Tween 80)

  • Oral gavage needles (20G, curved)

  • Syringes (1 mL)

  • Microcentrifuge tubes containing K2-EDTA anticoagulant

  • Fecal collection cages

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimatization and Infection:

    • Acclimatize mice for at least 7 days before the start of the experiment.

    • Infect mice orally with approximately 200 L3 larvae of H. polygyrus.

    • Confirm infection by observing eggs in feces approximately 10-12 days post-infection.

  • Group Allocation and Dosing (Day 0):

    • Randomly allocate mice into two main groups: Efficacy (n=10/group) and Pharmacokinetics (n=15/group, 3 mice per time point).

    • Efficacy Groups:

      • Group 1: Vehicle control (10 mL/kg)

      • Group 2: this compound (10 mg/kg)

    • Pharmacokinetic Group:

      • Group 3: this compound (10 mg/kg)

    • Administer the assigned treatment via oral gavage. The dosing volume is calculated based on individual body weight (e.g., a 25 g mouse receives 0.25 mL for a 10 mL/kg dose).

  • Efficacy Assessment (Fecal Egg Count):

    • Collect fecal samples from the efficacy groups on Day 0 (pre-treatment) and Day 14 (post-treatment).

    • Perform fecal egg counts using a standard McMaster technique.

    • Calculate the percentage reduction in egg count using the formula: [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] * 100.

  • Pharmacokinetic Sampling (Blood Collection):

    • Collect blood samples (~100-150 µL) from the PK group via submandibular or saphenous vein bleeding at designated time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).

    • Use a terminal procedure (e.g., cardiac puncture under anesthesia) for the final time point.

    • Collect blood into K2-EDTA coated microcentrifuge tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a new, clearly labeled tube.

    • Store plasma samples at -80°C until bioanalysis.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in mouse plasma samples.

Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent, Sciex, or Waters)

  • C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm)

  • This compound analytical standard and a suitable internal standard (IS), such as its deuterated analog.

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.

  • Mouse plasma samples, calibration standards, and quality control (QC) samples.

  • 96-well protein precipitation plate or microcentrifuge tubes.

Procedure:

  • Preparation of Standards and QCs:

    • Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., DMSO or MeOH).

    • Prepare a series of calibration standards (e.g., 0.1 to 500 ng/mL) and at least three levels of QC samples (low, mid, high) by spiking blank mouse plasma with the stock solution.

  • Sample Preparation (Protein Precipitation): [6]

    • Aliquot 50 µL of each plasma sample, standard, or QC into a 96-well plate.

    • Add 150 µL of the IS solution (e.g., 10 ng/mL in ACN with 0.1% FA).

    • Seal the plate and vortex for 5 minutes to precipitate proteins.

    • Centrifuge the plate at 4,000 x g for 10 minutes.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Mobile Phase A: Water with 0.1% FA

      • Mobile Phase B: ACN with 0.1% FA

      • Flow Rate: 0.4 mL/min

      • Gradient: Start with 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor specific precursor-to-product ion transitions for this compound and the IS. (e.g., for an ivermectin-like molecule: m/z 892.5 -> 569.4).[7]

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Processing:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

    • Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

References

Application Note: High-Throughput Analysis of Antiparasitic Agent-18 Efficacy Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Flow Cytometry Analysis of Parasites Treated with "Antiparasitic agent-18" Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent antiprotozoal compound demonstrating significant activity against a range of kinetoplastid parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani[1]. The development of effective antiparasitic drugs requires robust methods for quantifying their impact on parasite physiology. Flow cytometry offers a rapid, sensitive, and quantitative approach to assess cellular parameters such as viability, cell cycle progression, and programmed cell death pathways on a single-cell basis. This application note provides detailed protocols for the flow cytometric analysis of parasites treated with this compound, enabling researchers to efficiently evaluate its efficacy and elucidate its mechanism of action. The diverse mechanisms of antiparasitic agents, which can include disruption of cellular structures, inhibition of metabolic processes, and interference with nucleic acid synthesis, make flow cytometry an ideal tool for multidimensional analysis[2].

Key Applications
  • Parasite Viability and Cytotoxicity Assessment: Quantifying the dose- and time-dependent effects of this compound on parasite survival.

  • Cell Cycle Analysis: Determining if this compound induces cell cycle arrest in parasitic protozoa.

  • Apoptosis vs. Necrosis Determination: Differentiating the mode of cell death induced by the compound.

Experimental Protocols & Data Presentation

Parasite Viability Assessment using Propidium Iodide (PI) Staining

This protocol assesses parasite membrane integrity. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

Protocol:

  • Parasite Culture: Culture the target parasites (e.g., Leishmania donovani promastigotes) to mid-log phase in appropriate culture medium.

  • Compound Treatment: Aliquot 1 x 10⁶ parasites per well in a 24-well plate. Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours under standard culture conditions.

  • Staining: Harvest the parasites, wash with PBS, and resuspend in 200 µL of PBS containing 2 µg/mL Propidium Iodide.

  • Analysis: Incubate for 15 minutes in the dark at room temperature before analyzing on a flow cytometer. Collect at least 10,000 events per sample.

Data Summary:

Concentration of this compound (µM)% Dead Cells (PI Positive) - 24h% Dead Cells (PI Positive) - 48h% Dead Cells (PI Positive) - 72h
Vehicle Control3.2 ± 0.54.1 ± 0.75.5 ± 0.9
0.18.7 ± 1.115.4 ± 2.325.1 ± 3.5
1.025.6 ± 3.848.9 ± 5.168.3 ± 6.2
10.065.2 ± 7.385.7 ± 4.992.4 ± 3.1
50.094.8 ± 2.197.2 ± 1.598.9 ± 0.8
Cell Cycle Analysis

This protocol evaluates the effect of this compound on the distribution of parasites across different cell cycle phases. Flow cytometry analysis of DNA content is a common method for studying the cell cycle in parasites like Toxoplasma gondii and Giardia duodenalis[3][4].

Protocol:

  • Treatment: Treat 5 x 10⁶ parasites with a specific concentration of this compound (e.g., the EC50 value determined from viability assays) for 24 hours.

  • Fixation: Harvest the parasites and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells for DNA staining.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI to determine DNA content. Model the resulting histogram to quantify the percentage of cells in G1, S, and G2/M phases.

Data Summary:

Treatment Group% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control45.8 ± 3.233.1 ± 2.521.1 ± 1.9
This compound (1 µM)68.5 ± 4.115.2 ± 2.816.3 ± 2.1
Apoptosis and Necrosis Assay

This dual-staining assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V[5][6].

Protocol:

  • Treatment: Treat parasites with this compound as described in the previous protocols for a desired time point (e.g., 48 hours).

  • Staining: Harvest and wash the parasites. Resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Summary:

Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (48h)94.3 ± 2.52.1 ± 0.43.6 ± 0.7
This compound (1 µM, 48h)42.1 ± 5.535.8 ± 4.222.1 ± 3.1

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Flow Cytometry Assays cluster_analysis Data Acquisition & Analysis p1 Parasite Culture (e.g., L. donovani) p2 Treatment with This compound p1->p2 Dose-response & Time-course a1 Viability Assay (Propidium Iodide) p2->a1 a2 Cell Cycle Analysis (PI & RNase A) p2->a2 a3 Apoptosis Assay (Annexin V & PI) p2->a3 d1 Acquire 10,000+ Events per Sample a1->d1 a2->d1 a3->d1 d2 Gating & Quantification d1->d2

Caption: Flow cytometry workflow for evaluating this compound.

signaling_pathway cluster_effects Cellular Consequences cluster_outcomes Phenotypic Outcomes agent This compound dna_damage DNA Damage / Replication Stress agent->dna_damage membrane_stress Membrane Stress agent->membrane_stress cycle_arrest G1 Cell Cycle Arrest dna_damage->cycle_arrest Checkpoint Activation apoptosis Initiation of Apoptosis (PS Exposure) membrane_stress->apoptosis Signal Transduction cycle_arrest->apoptosis death Loss of Membrane Integrity (Cell Death) apoptosis->death Execution Phase

Caption: Postulated mechanism of action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving "Antiparasitic Agent-18" Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with "Antiparasitic Agent-18" during in vitro assays. Since detailed physicochemical properties of "this compound" are not publicly available, this guide presents a generalized workflow for addressing solubility issues with a hypothetical poorly soluble antiparasitic compound.

Troubleshooting Guide

Researchers facing precipitation or poor solubility of "this compound" in their in vitro assays can follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Observation

The first step is to carefully observe and document the solubility issue.

Observation Potential Cause Next Steps
Precipitation upon initial stock solution preparation. The selected solvent has low solubilizing capacity for the compound.Proceed to Step 2: Solvent and Stock Solution Optimization .
Precipitation when diluting the stock solution into aqueous assay buffer. The compound is "crashing out" of the solution due to the lower organic solvent concentration in the final assay medium.Proceed to Step 3: Assay Buffer and Formulation Strategies .
No visible precipitation, but low or inconsistent assay signal. The compound may be forming microscopic precipitates or aggregates that are not readily visible, or it may be adsorbing to plasticware.Consider dynamic light scattering (DLS) to check for aggregation. Test different plate types (e.g., low-binding plates). Proceed to Step 3 .
Step 2: Solvent and Stock Solution Optimization

Optimizing the initial stock solution is a critical step.

Parameter Recommendation Experimental Protocol
Solvent Selection Test a range of biocompatible solvents. Start with 100% DMSO, which is a common solvent for poorly soluble compounds. If solubility is still an issue, consider other organic solvents such as ethanol, methanol, or a co-solvent system.Protocol 1: Solvent Solubility Screen
Stock Concentration Prepare the highest possible, yet stable, stock concentration to minimize the volume of organic solvent added to the final assay.Prepare serial dilutions of the compound in the chosen solvent to determine the saturation point.
Sonication and Heating Gentle warming and sonication can aid in the dissolution of the compound.Use a water bath sonicator for 5-10 minutes. For warming, do not exceed 37°C to avoid compound degradation.
Step 3: Assay Buffer and Formulation Strategies

If the compound precipitates upon dilution into the aqueous assay buffer, several strategies can be employed to maintain its solubility.

Strategy Description Experimental Protocol
Co-solvents The addition of a water-miscible organic solvent to the assay buffer can increase the solubility of hydrophobic compounds.[1][2][3]Protocol 2: Co-solvent Titration
pH Adjustment For ionizable compounds, adjusting the pH of the assay buffer can significantly enhance solubility.[2][4]Determine the pKa of the compound and test a range of pH values around the pKa.
Use of Surfactants Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5]Protocol 3: Surfactant Screening
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[4][6]Protocol 4: Cyclodextrin Complexation
Protein Supplementation Adding serum albumin (e.g., BSA) to the assay medium can help solubilize lipophilic compounds.[5]Test the addition of 0.1% to 2% BSA to the assay buffer.

Experimental Protocols

Protocol 1: Solvent Solubility Screen

  • Weigh out a small, precise amount of "this compound" into several vials.

  • Add a measured volume of each test solvent (e.g., DMSO, ethanol, PEG 400) to achieve a high target concentration (e.g., 10 mM).

  • Vortex each vial for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate for 10 minutes.

  • Visually inspect for any undissolved particles.

  • If the compound is soluble, proceed to test its stability at room temperature and 4°C over 24 hours.

Protocol 2: Co-solvent Titration

  • Prepare a high-concentration stock solution of "this compound" in 100% DMSO.

  • Prepare a series of assay buffers containing increasing concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO or ethanol).

  • Add a small volume of the stock solution to each buffer to achieve the final desired assay concentration.

  • Incubate for a set period (e.g., 1 hour) at the assay temperature.

  • Visually inspect for precipitation. For a more quantitative measure, measure the turbidity using a spectrophotometer at 600 nm.

Protocol 3: Surfactant Screening

  • Prepare assay buffers containing different non-ionic surfactants (e.g., Tween-20, Triton X-100) at concentrations slightly above their critical micelle concentration (CMC).[5] A typical starting concentration is 0.01% - 0.05%.[5]

  • Prepare a stock solution of "this compound" in DMSO.

  • Add the stock solution to the surfactant-containing buffers.

  • Observe for any improvement in solubility.

Protocol 4: Cyclodextrin Complexation

  • Prepare a solution of a cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) in the assay buffer.

  • Add "this compound" to the cyclodextrin solution.

  • Stir or shake the mixture for several hours to allow for complex formation.

  • Centrifuge or filter the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the supernatant/filtrate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for "this compound"?

A1: For most poorly soluble compounds discovered in drug screening, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power and general biocompatibility at low final concentrations.

Q2: What is the maximum final concentration of DMSO that is acceptable in a cell-based assay?

A2: The maximum tolerated DMSO concentration varies between cell lines. However, a final concentration of 0.5% (v/v) is generally considered safe for most cell-based assays. It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration without the compound) in your experiments.

Q3: My compound is soluble in the stock solution but precipitates in the final assay medium. What should I do?

A3: This is a common issue for poorly soluble compounds. You can try several approaches:

  • Lower the final concentration of the compound in the assay.

  • Increase the final concentration of the co-solvent (e.g., DMSO) in the assay medium, being mindful of cell toxicity.

  • Employ formulation strategies such as the use of surfactants, cyclodextrins, or protein supplementation as detailed in the troubleshooting guide.[4][5][6]

Q4: Can I use sonication to dissolve my compound?

A4: Yes, sonication can be a useful technique to aid dissolution. However, prolonged or high-energy sonication can generate heat and potentially degrade the compound. Use a water bath sonicator and limit the duration to 5-15 minutes.

Q5: How can I assess if my compound is forming non-visible aggregates?

A5: Dynamic Light Scattering (DLS) is a technique that can be used to detect the presence of sub-micron particles and aggregates in a solution. If you observe inconsistent assay results without visible precipitation, DLS can help determine if aggregation is the underlying issue.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue Identified cluster_step1 Step 1: Initial Assessment cluster_step2 Step 2: Stock Solution Optimization cluster_step3 Step 3: Formulation Strategies cluster_end Resolution start Precipitation or low signal observed assess Characterize the precipitation event start->assess stock_sol Solvent Screen & Concentration Optimization assess->stock_sol Precipitation in stock formulate Test Co-solvents, pH, Surfactants, Cyclodextrins assess->formulate Precipitation on dilution stock_sol->formulate end_node Optimized Assay Conditions formulate->end_node

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene Expression tf->gene translocation agent This compound agent->receptor

Caption: A hypothetical signaling pathway for an antiparasitic agent.

References

troubleshooting "Antiparasitic agent-18" in vivo toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering in vivo toxicity with "Antiparasitic agent-18". The information is compiled from studies on various antiparasitic agents and is intended to serve as a general guide.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected mortality in our animal models at what we predicted to be a therapeutic dose of this compound. What could be the cause?

A1: Unexpected mortality can stem from several factors. Firstly, the therapeutic index of this compound might be narrower than anticipated. It is also possible that the animal model you are using is particularly sensitive to this agent. For instance, certain dog breeds with MDR1 gene mutations show increased sensitivity to ivermectin.[1] Consider the route of administration, as it can significantly impact bioavailability and toxicity.[2] We recommend performing a dose-range finding study to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50).[3][4]

Q2: Our in vivo study with this compound is showing elevated liver enzymes (ALT, AST). What are the potential mechanisms and how can we investigate this further?

A2: Elevated liver enzymes are a common indicator of drug-induced liver injury (DILI).[5] The mechanism could involve oxidative stress, mitochondrial dysfunction, or direct cellular damage.[5][6] To investigate this, we recommend the following:

  • Histopathology: Collect liver tissue for histopathological analysis to look for signs of necrosis, inflammation, or fibrosis.

  • Biomarker Analysis: In addition to ALT and AST, measure other markers of liver function such as alkaline phosphatase (ALP) and total bilirubin.[7]

  • Mechanism-Based Assays: Conduct in vitro assays on liver cell lines (e.g., HepG2) to investigate potential mechanisms like reactive oxygen species (ROS) generation or mitochondrial membrane potential disruption.[6]

Q3: We have observed neurological symptoms such as ataxia and lethargy in our rodent models treated with this compound. How should we proceed?

A3: Neurotoxicity is a serious concern with some antiparasitic agents.[8][9] The symptoms you are observing suggest that this compound may be crossing the blood-brain barrier and affecting the central nervous system (CNS). Some antiparasitics act as GABA agonists or antagonists, which can lead to neurotoxic effects.[1][10] We advise the following steps:

  • Functional Observation Battery: Implement a systematic functional observation battery to quantify the observed neurological signs.

  • Neurohistopathology: Perform histopathological examination of brain tissue to identify any lesions or cellular damage.

  • Pharmacokinetic Analysis: Determine the concentration of this compound in the brain tissue to confirm CNS penetration.

Q4: Are there any known reproductive or developmental toxicity concerns with agents similar to this compound?

A4: Yes, some antiparasitic agents, particularly from the benzimidazole class, have shown reproductive and developmental toxicity in animal studies, including teratogenic effects.[11] If your research involves treating pregnant animals or assessing the long-term effects on reproductive capabilities, it is crucial to conduct specific reproductive toxicology studies. These studies typically evaluate fertility, embryonic development, and pre- and postnatal development.

Troubleshooting Guides

Issue: High Variability in Toxicity Data Between Animals
  • Possible Cause: Inconsistent drug formulation or administration.

  • Troubleshooting Steps:

    • Ensure the drug formulation is homogenous and stable.

    • Verify the accuracy of dosing volumes and the consistency of the administration technique (e.g., oral gavage, intravenous injection).

    • Check the health status of the animals before dosing, as underlying health issues can affect drug metabolism and toxicity.

Issue: No Apparent Toxicity at High Doses
  • Possible Cause: Poor bioavailability of this compound.

  • Troubleshooting Steps:

    • Review the physicochemical properties of the agent, such as its solubility. Poor water solubility can limit absorption after oral administration.[12]

    • Conduct pharmacokinetic studies to determine the plasma concentration of the agent after administration.

    • Consider using a different vehicle or formulation to improve solubility and absorption.

Quantitative Toxicity Data Summary

The following tables summarize in vivo toxicity data for several antiparasitic agents, which can serve as a reference for designing studies with this compound.

Table 1: Acute Toxicity Data for Selected Antiparasitic Agents

AgentAnimal ModelRouteLD50Reference
IvermectinMiceOral25 mg/kg[8]
IvermectinDogsOral80 mg/kg[8]
FenbendazoleRodentsOral>10 g/kg[12]

Table 2: In Vivo Study Dosages and Observed Effects

AgentAnimal ModelDoseDurationObserved EffectsReference
VNIBALB/c Mice25 mg/kg (b.i.d)30 daysNo alterations in body/organ weight or biochemical blood analysis.[13]
VNIBALB/c MiceUp to 400 mg/kgAcuteLow acute toxicity.[13]
BenznidazoleSwiss Mice-21-60 days>5-fold increase in GOT, GPT, and TNF-α; liver inflammation.[6]
NiclosamideBALB/c Mice160-240 mg/kg/day7 daysDose-dependent survival rates (20-50%).[14]
Emamectin BenzoateMale Mice25-100 mg/kg/day14 daysDose-dependent neurotoxic effects.[15]

Experimental Protocols

General Protocol for an Acute In Vivo Toxicity Study
  • Animal Model: Select a relevant animal model (e.g., Swiss mice or Sprague-Dawley rats), typically using both males and females.

  • Acclimatization: Allow animals to acclimatize to the facility for at least 5 days before the study begins.

  • Dose Formulation: Prepare the dose formulations of this compound in a suitable vehicle. Ensure the stability and homogeneity of the formulation.

  • Dose Administration: Administer the agent as a single dose via the intended clinical route (e.g., oral gavage). Include a vehicle control group.

  • Clinical Observations: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 24 hours post-dose) and then daily for 14 days. Record any changes in behavior, appearance, or physiological function.

  • Body Weight: Measure the body weight of each animal before dosing and at specified intervals throughout the study.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs and any tissues with gross lesions for histopathological examination.

  • Data Analysis: Analyze the data to determine the MTD and identify any target organs of toxicity.

Visualizations

Hypothetical Signaling Pathway for Agent-18 Induced Hepatotoxicity cluster_cell Hepatocyte Agent18 Antiparasitic agent-18 Mitochondrion Mitochondrion Agent18->Mitochondrion Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases Production OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDamage Cellular Damage & Necrosis OxidativeStress->CellDamage Apoptosis->CellDamage

Caption: Hypothetical pathway of Agent-18 induced liver toxicity.

General Experimental Workflow for In Vivo Toxicity Assessment Start Start: Select Animal Model & Determine Dose Range Dosing Dose Administration (Single or Repeated) Start->Dosing Monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food/Water Intake Dosing->Monitoring Endpoint Endpoint: - Blood Collection (Hematology & Clinical Chemistry) - Necropsy Monitoring->Endpoint Analysis Data Analysis: - Statistical Analysis - Histopathology - Toxicokinetic Analysis Endpoint->Analysis Report Final Report: - Determine NOAEL - Identify Target Organs Analysis->Report Troubleshooting Unexpected In Vivo Toxicity Start Unexpected Toxicity Observed (e.g., Mortality, Severe Clinical Signs) CheckDose Verify Dose Calculation & Formulation Start->CheckDose Is the dose correct? CheckAdmin Review Administration Technique Start->CheckAdmin Was administration correct? CheckAnimals Assess Animal Health Status Pre-Dosing Start->CheckAnimals Were animals healthy? DoseRangeStudy Conduct Dose-Range Finding Study CheckDose->DoseRangeStudy RefineProtocol Refine Experimental Protocol CheckAdmin->RefineProtocol CheckAnimals->RefineProtocol PKStudy Perform Pharmacokinetic (PK) Study DoseRangeStudy->PKStudy PKStudy->RefineProtocol

References

optimizing "Antiparasitic agent-18" dosage for efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Antiparasitic Agent-18 for efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound is a compound with potent and selective activity against several protozoan parasites. It has demonstrated efficacy against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani in in vitro studies.[1] The precise mechanism of action is not fully elucidated, but like many antiparasitic agents, it may interfere with essential cellular processes in the parasite, such as nucleic acid and protein synthesis, energy production, or microtubule polymerization.[2][3]

Q2: What are the recommended starting concentrations for in vitro efficacy studies?

A2: Based on available data, initial dose-response experiments should bracket the known EC50 values for the target parasites. A 10-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended to establish a dose-response curve.

Data Presentation: In Vitro Efficacy of this compound

Parasite SpeciesEC50 (µM)
Trypanosoma brucei0.4
Trypanosoma cruzi0.21
Leishmania donovani0.26

Source: MedchemExpress.com[1]

Q3: How should I determine the optimal incubation time for my efficacy assay?

A3: The optimal incubation time will depend on the parasite's replication rate and the compound's mechanism of action. For initial screening, a 48 to 72-hour incubation period is common.[4][5] Time-course experiments are recommended to determine the point at which the maximum effect is observed without significant parasite death in the untreated control wells.

Q4: What is the importance of a cytotoxicity assay and when should it be performed?

A4: A cytotoxicity assay is crucial to determine if the observed antiparasitic effect is due to selective toxicity against the parasite or general toxicity to all cells. This should be performed in parallel with the efficacy studies, using a relevant mammalian host cell line (e.g., Vero cells, HepG2, or primary host cells).[4][5][6] The goal is to identify a therapeutic window where the agent is effective against the parasite at concentrations that are not harmful to the host cells.

Troubleshooting Guides

Problem 1: High variability between replicate wells in the efficacy assay.

  • Possible Cause: Inconsistent parasite seeding density.

    • Solution: Ensure the parasite culture is thoroughly mixed before and during plating. Use a repeater pipette for dispensing parasites into the microplate wells.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile media or PBS to maintain humidity and reduce evaporation from the inner wells.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect the wells containing the highest concentrations of this compound for any precipitate. If observed, consider using a lower top concentration or a different solvent system (ensure solvent controls are included).

Problem 2: No dose-response relationship observed.

  • Possible Cause: The concentration range tested is too low or too high.

    • Solution: Expand the concentration range in both directions. Perform a wider range of serial dilutions (e.g., from 1 nM to 200 µM) to capture the full dose-response curve.

  • Possible Cause: The incubation time is too short.

    • Solution: Increase the incubation time. Some compounds may have a delayed onset of action. A time-course experiment (e.g., 24, 48, 72, 96 hours) can help identify the optimal endpoint.

  • Possible Cause: The compound is not stable under the assay conditions.

    • Solution: Verify the stability of this compound in the culture medium over the incubation period. This can be assessed using analytical methods like HPLC.

Problem 3: High cytotoxicity observed in the host cell line at effective antiparasitic concentrations.

  • Possible Cause: The agent has a narrow therapeutic window.

    • Solution: This may be an inherent property of the compound. Further chemical modification may be necessary to improve its selectivity index (SI). The SI is calculated as the CC50 (50% cytotoxic concentration in host cells) divided by the EC50 (50% effective concentration against the parasite).

  • Possible Cause: The host cell line used is particularly sensitive.

    • Solution: Test the cytotoxicity of this compound on a panel of different host cell lines to determine if the toxicity is cell-type specific.

Experimental Protocols

1. In Vitro Dose-Response Assay Protocol

This protocol is a general guideline for determining the EC50 of this compound against a target parasite.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Parasite culture in the appropriate life stage for the assay

    • 96-well microplates

    • Appropriate culture medium

    • Viability reagent (e.g., Resazurin, MTT, or a DNA-intercalating dye like PicoGreen)[5][7]

  • Methodology:

    • Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 0.01 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

    • Seed the 96-well plates with a known density of parasites.

    • Add the diluted compound to the respective wells.

    • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a predetermined time (e.g., 72 hours).

    • Add the viability reagent to each well and incubate as per the manufacturer's instructions.

    • Read the plate using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of parasite growth inhibition for each concentration relative to the vehicle control.

    • Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

2. Mammalian Cell Cytotoxicity Assay Protocol

This protocol is designed to assess the toxicity of this compound against a host cell line.

  • Materials:

    • This compound stock solution

    • Mammalian cell line (e.g., Vero)

    • 96-well microplates

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[4][6]

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Methodology:

    • Seed a 96-well plate with mammalian cells at a density that will result in 80-90% confluency at the end of the assay. Allow cells to adhere for 18-24 hours.[6][8]

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound.

    • Incubate for a period that matches the parasite efficacy assay (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader (typically around 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value using non-linear regression analysis.

Visualizations

G cluster_0 Generalized Antiparasitic Signaling Disruption Agent18 This compound Membrane Parasite Cell Membrane Agent18->Membrane Crosses Target Intracellular Target (e.g., Tubulin, DNA, Enzyme) Membrane->Target Interacts with Pathway Essential Pathway (e.g., Glycolysis, Synthesis) Target->Pathway Inhibits Viability Loss of Parasite Viability Pathway->Viability

Caption: Generalized mechanism of this compound action.

G cluster_1 Dose-Response Experimental Workflow Start Start Prep Prepare Serial Dilutions of this compound Start->Prep Seed Seed Parasites & Host Cells in Plates Prep->Seed Incubate Add Compound & Incubate (48-72h) Seed->Incubate Assay Perform Viability Assays (Parasite & Host Cell) Incubate->Assay Read Read Plates Assay->Read Analyze Analyze Data (EC50 & CC50) Read->Analyze End End Analyze->End

Caption: Workflow for dose optimization and cytotoxicity testing.

G cluster_2 Troubleshooting Logic Problem Inconsistent Results or No Dose-Response? CheckPlating Review Parasite Plating Technique Problem->CheckPlating High Variability? CheckConc Verify Compound Concentration & Solubility Problem->CheckConc No Effect? CheckTime Assess Incubation Time Problem->CheckTime No Effect? OptimizePlating Standardize Seeding CheckPlating->OptimizePlating AdjustConc Expand Concentration Range CheckConc->AdjustConc AdjustTime Perform Time-Course Experiment CheckTime->AdjustTime

Caption: Decision tree for troubleshooting common assay issues.

References

common issues with "Antiparasitic agent-18" stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antiparasitic Agent-18

Welcome to the technical support center for this compound. This resource provides in-depth troubleshooting guides and answers to frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound, a macrocyclic lactone, is primarily influenced by three main factors: pH, light exposure, and temperature. The molecule is particularly susceptible to photodegradation and hydrolysis outside of its optimal pH range.[1][2][3] To ensure consistent results, it is crucial to control these conditions during storage and experimentation.

Q2: What is the recommended solvent and storage procedure for this compound stock solutions?

A2: Due to its low aqueous solubility (approx. 0.005 mg/mL), this compound should first be dissolved in an organic solvent such as DMSO or methanol.[4][5] For long-term storage, prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or lower, protected from light. For aqueous buffers, the optimal pH for stability is between 6.0 and 6.6.[6][7]

Q3: I've observed precipitation after diluting my stock solution into an aqueous buffer. What should I do?

A3: This is a common issue stemming from the low water solubility of this compound.[4][8] Precipitation can lead to inaccurate concentrations and inconsistent experimental outcomes. To mitigate this, consider the following:

  • Use a co-solvent: Incorporating a water-miscible organic solvent in your final buffer can improve solubility.[5][7]

  • Incorporate a surfactant: Non-ionic surfactants like Tween 80 can help maintain the agent in solution by forming micelles.[7]

  • Utilize cyclodextrins: These can act as complexing agents to enhance aqueous solubility.[6]

  • Decrease the final concentration: If possible, working at a lower final concentration may prevent the compound from falling out of solution.

Q4: My solution of this compound has developed a slight yellow tint. Is it still usable?

A4: A change in color often indicates chemical degradation. Avermectins, the class of compounds to which this compound belongs, are known to undergo photodegradation, which can result in discoloration and loss of activity.[1][2][9] It is strongly recommended to discard any discolored solution and prepare a fresh one from a stock that has been properly stored away from light.

Troubleshooting Guides

Issue 1: Inconsistent Potency in Cellular Assays

Users may experience variability in the efficacy of this compound between experiments. This can manifest as shifting IC50 values or unexpected dose-response curves.

Logical Troubleshooting Flow

start Inconsistent Potency Observed check_storage Verify Stock Solution Storage Conditions (-20°C, Protected from Light) start->check_storage check_age Is the Stock Solution Old or Frequently Thawed? check_storage->check_age prep_fresh_stock Action: Prepare Fresh Stock Solution check_age->prep_fresh_stock Yes check_dilution Review Dilution Protocol. Was Precipitation Observed? check_age->check_dilution No final_check Re-run Assay with New Solution & Protocol prep_fresh_stock->final_check solubility_issue Potential Solubility Issue check_dilution->solubility_issue Yes check_buffer Check Final Buffer pH. Is it between 6.0-6.6? check_dilution->check_buffer No adjust_protocol Action: Modify Dilution Protocol. (e.g., add co-solvent, surfactant) solubility_issue->adjust_protocol ph_issue Potential pH-driven Degradation check_buffer->ph_issue No check_buffer->final_check Yes adjust_ph Action: Adjust Buffer pH to Optimal Range ph_issue->adjust_ph adjust_protocol->final_check adjust_ph->final_check

Caption: Troubleshooting inconsistent potency.

Issue 2: Rapid Loss of Activity in Working Solutions

A freshly prepared working solution of this compound loses its expected activity within hours at room temperature on the benchtop.

Root Cause Analysis This issue is almost certainly due to photodegradation. Avermectins can degrade rapidly when exposed to light, with half-lives of less than a day in some cases.[1] Standard laboratory lighting can be sufficient to cause significant degradation over the course of a typical experiment.

Recommended Actions

  • Protect from Light: Cover all vessels containing the agent (flasks, tubes, plates) with aluminum foil or use amber-colored labware.

  • Minimize Exposure Time: Prepare working solutions immediately before use. Do not let them sit on the benchtop for extended periods.

  • Temperature Control: While light is the primary concern, keeping solutions on ice when not in immediate use can help slow other potential degradation pathways.

Data on Stability

The stability of this compound is highly dependent on environmental conditions. The following tables summarize stability data gathered from forced degradation studies on analogous avermectin compounds.

Table 1: Effect of pH on Stability of this compound in Aqueous Solution (Data simulated from published literature on ivermectin)

pHTemperature (°C)Duration (days)Remaining Agent (%)
5.0253097%[10]
6.33090>95%[6]
7.4371<80%[11]
9.0501Significant degradation

Table 2: Effect of Light and Temperature on Stability (Data compiled from studies on avermectins)

ConditionDurationRemaining Agent (%)Reference
Sunlight (in water)0.5 days~50% (t1/2)[1]
Sunlamps (thin film)2 hoursSignificant degradation[2]
30°C (dark)240 days~98%[12]
50°C (dark)240 days~90%[12]
Room Temp (unspecified light)1 month~50% (in surfactant solution without co-solvents)[5][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 875.1 g/mol ) in a sterile microfuge tube.

  • Dissolution: Add high-purity DMSO to the powder to achieve a final concentration of 10 mM.

  • Solubilization: Vortex thoroughly for 2-3 minutes until all powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber or foil-wrapped) microfuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C immediately. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general workflow for a forced degradation study to test the stability of this compound under various stress conditions.

Experimental Workflow Diagram

cluster_stress Stress Conditions acid Acidic (e.g., 0.1N HCl) sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base Alkaline (e.g., 0.1N NaOH) base->sample oxidative Oxidative (e.g., 3% H2O2) oxidative->sample thermal Thermal (e.g., 60°C) thermal->sample photo Photolytic (UV/Vis Light) photo->sample start Prepare Working Solution of Agent-18 expose Expose Aliquots to Stress Conditions start->expose hplc Analyze Samples via RP-HPLC (UV Det. at 245nm) sample->hplc analyze Quantify Peak Area vs. Time Zero Control hplc->analyze report Report % Degradation analyze->report agent This compound receptor Glutamate-Gated Chloride Channel (GluCl) agent->receptor Binds and Potentiates channel_open Channel Remains Open receptor->channel_open Leads to ion_influx Increased Influx of Chloride Ions (Cl⁻) channel_open->ion_influx hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane ion_influx->hyperpolarization paralysis Flaccid Paralysis of the Parasite hyperpolarization->paralysis death Parasite Death paralysis->death

References

reducing off-target effects of "Antiparasitic agent-18" in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antiparasitic Agent-18. This resource is designed to help researchers, scientists, and drug development professionals mitigate off-target effects and ensure the successful application of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the parasite-specific Glycogen Synthase Kinase 3 (GSK-3), which is crucial for parasite motility and proliferation. By targeting this enzyme, the agent effectively halts the life cycle of various protozoan parasites.

Q2: What are the known off-target effects of this compound in mammalian cell lines?

While highly selective for parasite GSK-3, at higher concentrations this compound has been observed to interact with mammalian kinases, primarily CDK2 and ROCK1. This can lead to unintended effects on cell cycle progression and cytoskeletal dynamics in host cells.

Q3: What is the recommended concentration range for this compound to minimize off-target effects?

To maintain high selectivity and minimize off-target binding, it is recommended to use this compound at the lowest effective concentration. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and parasite strain. As a starting point, concentrations between 0.1 µM and 1 µM are often effective against parasites with minimal impact on host cells.[1]

Q4: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound and not off-target effects?

To validate on-target activity, consider performing a rescue experiment by overexpressing a drug-resistant mutant of the target parasite GSK-3. If the phenotypic effects of this compound are reversed, it strongly suggests on-target action. Additionally, utilizing a structurally distinct inhibitor of the same target can help confirm that the observed phenotype is target-specific.

Troubleshooting Guide

Issue 1: High levels of host cell toxicity or unexpected morphological changes.

This issue may arise from off-target inhibition of mammalian kinases such as CDK2 and ROCK1, affecting cell cycle and cytoskeletal integrity.

Table 1: Troubleshooting High Host Cell Toxicity

Possible Cause Recommended Solution Expected Outcome
Concentration of this compound is too high.Perform a dose-response curve to determine the EC50 for parasite killing and the CC50 for host cell toxicity. Use the lowest concentration that provides a sufficient therapeutic window.Reduced host cell toxicity while maintaining effective parasite clearance.
Off-target inhibition of CDK2.Co-treat with a low dose of a highly specific CDK2 activator or synchronize cells in a phase of the cell cycle where CDK2 activity is less critical.Partial rescue of cell cycle-related toxicity phenotypes.
Off-target inhibition of ROCK1.Analyze cells for cytoskeletal abnormalities using phalloidin staining. If observed, consider using a structurally different GSK-3 inhibitor.Confirmation of ROCK1 off-target activity and identification of a more specific alternative.
Issue 2: Inconsistent results or lack of reproducibility.

Variability in experimental outcomes can be due to several factors, including the stability of the compound and the health of the cell cultures.

Table 2: Troubleshooting Inconsistent Results

Possible Cause Recommended Solution Expected Outcome
Degradation of this compound.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.Consistent and reproducible dose-response relationships.
Cell culture health and density.Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Regularly test for mycoplasma contamination.Reduced variability between experimental replicates.
Serum protein binding.The presence of serum in the culture medium can reduce the effective concentration of the agent. Perform experiments in reduced-serum or serum-free media if compatible with your cell line.Increased potency and more consistent effects of the agent.

Experimental Protocols

Protocol 1: Determining the EC50 and CC50 of this compound

This protocol outlines the methodology for determining the half-maximal effective concentration (EC50) for parasite inhibition and the half-maximal cytotoxic concentration (CC50) for the host cell line.

  • Cell Seeding:

    • For parasite EC50: Seed parasites in a 96-well plate at a density of 1 x 10^4 parasites/well.

    • For host cell CC50: Seed host cells in a separate 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 10 µM to 0.02 µM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Add the serially diluted compound to the respective plates.

  • Incubation: Incubate the plates for 48 hours under standard culture conditions.

  • Viability Assessment:

    • For parasites: Use a resazurin-based assay (e.g., CellTiter-Blue) to assess metabolic activity.

    • For host cells: Use a standard MTT or CellTiter-Glo assay to determine cell viability.

  • Data Analysis: Plot the percentage of viability against the log concentration of this compound and fit a dose-response curve to calculate the EC50 and CC50 values.

Protocol 2: Western Blot Analysis of Off-Target Kinase Activity

This protocol is for assessing the phosphorylation status of downstream targets of CDK2 (e.g., pRb) and ROCK1 (e.g., pMLC) to detect off-target activity.

  • Cell Treatment: Treat host cells with this compound at 1x, 5x, and 10x the determined EC50 concentration for 24 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against pRb (Ser807/811), total Rb, pMLC (Thr18/Ser19), total MLC, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the target proteins.

Visualizations

Workflow for Assessing Off-Target Effects A Determine EC50 (Parasite) and CC50 (Host Cell) B Treat Host Cells with 1x, 5x, 10x EC50 of Agent-18 A->B C Assess Host Cell Morphology and Viability B->C D Perform Western Blot for pRb and pMLC B->D E Analyze Cell Cycle Profile (Flow Cytometry) B->E F High Toxicity or Morphological Changes? C->F G Increased pRb/pMLC Phosphorylation? D->G H Cell Cycle Arrest? E->H I Off-Target Effects Confirmed F->I Yes K On-Target Effect Likely F->K No G->I Yes G->K No H->I Yes H->K No J Optimize Concentration or Select Alternative Inhibitor I->J

Caption: Troubleshooting workflow for identifying off-target effects.

Hypothesized Off-Target Signaling Pathways cluster_0 This compound cluster_1 On-Target Pathway cluster_2 Off-Target Pathways Agent This compound GSK3 Parasite GSK-3 Agent->GSK3 High Affinity CDK2 Host CDK2 Agent->CDK2 Low Affinity ROCK1 Host ROCK1 Agent->ROCK1 Low Affinity Proliferation Parasite Proliferation GSK3->Proliferation Inhibited CellCycle Cell Cycle Progression CDK2->CellCycle Inhibited Cytoskeleton Cytoskeletal Dynamics ROCK1->Cytoskeleton Inhibited

Caption: On- and off-target pathways of this compound.

References

"Antiparasitic agent-18" protocol refinement for high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the "Antiparasitic Agent-18" (APA-18) protocol. This resource is designed for researchers, scientists, and drug development professionals utilizing our high-throughput screening (HTS) assay to identify novel antiparasitic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the APA-18 screening protocol.

ProblemPossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability (High %CV) - Inconsistent cell seeding- Pipetting errors- Edge effects[1][2]- Compound precipitation- Ensure thorough mixing of cell suspension before and during plating.- Calibrate and verify the performance of automated liquid handlers.[3]- Use a humidified incubator and fill perimeter wells with sterile PBS or media.[1]- Check compound solubility in assay media; consider reducing the final DMSO concentration.
Low Z'-Factor (<0.5) - Low signal-to-background ratio- High data variability- Suboptimal reagent concentrations- Inconsistent incubation times- Optimize positive and negative controls for a robust signal window.- Address sources of variability (see above).- Titrate critical reagents (e.g., parasite density, substrate concentration).- Ensure consistent timing for all plate processing steps using automation.[4][5]
High Rate of False Positives - Compound autofluorescence/luminescence- Cytotoxicity of compounds- Non-specific enzyme inhibition- Pre-screen compound library for intrinsic fluorescence/luminescence in a cell-free system.- Perform a counter-screen for cytotoxicity (e.g., using a mammalian cell line).- Conduct secondary assays to confirm the mechanism of action.[6]
High Rate of False Negatives - Compound instability- Insufficient compound concentration- Assay conditions not optimal for hit detection- Assess compound stability under assay conditions (time, temperature).- Perform dose-response curves for initial hits.[7]- Re-evaluate and optimize assay parameters such as incubation time and temperature.[8]
Edge Effects Observed in Plates - Evaporation from outer wells- Uneven temperature distribution across the plate- Use plates with lids and maintain high humidity in the incubator.- Fill outer wells with sterile buffer or media and exclude them from analysis.[1][2]- Allow plates to equilibrate to room temperature before adding reagents.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the APA-18 assay?

A1: The APA-18 assay is a phenotypic screen that utilizes a genetically modified parasite line expressing a reporter enzyme (e.g., luciferase).[9] The viability of the parasites is directly proportional to the luminescent signal produced. A decrease in signal in the presence of a test compound indicates potential antiparasitic activity.

Q2: What are the critical quality control parameters for this assay?

A2: The primary quality control metric is the Z'-factor, which should be consistently above 0.5.[5] Other important parameters include the signal-to-background ratio (ideally >10), coefficient of variation (%CV) for controls (ideally <15%), and monitoring for plate-to-plate variability.

Q3: How should I handle compound solubility issues?

A3: Compounds are typically dissolved in 100% DMSO. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent-induced toxicity.[2] If compounds precipitate, you may need to test lower concentrations or explore the use of alternative solvents, ensuring they are compatible with the assay.

Q4: What is the recommended follow-up strategy for initial hits?

A4: Initial hits from the primary screen should be re-tested to confirm their activity. A dose-response curve should be generated to determine the IC50 value. Subsequently, hits should be evaluated in a cytotoxicity assay using a mammalian cell line to assess selectivity. Further secondary assays should be conducted to elucidate the mechanism of action.[10]

Q5: Can this protocol be adapted for different parasite species?

A5: Adaptation to other parasite species is possible but would require significant re-optimization. This includes establishing a stable reporter-expressing cell line for the new parasite, optimizing growth and assay conditions (e.g., media, incubation time), and re-validating all assay parameters.

Experimental Protocols

Primary High-Throughput Screening (HTS) Protocol

This protocol outlines the main steps for screening a compound library using the APA-18 assay in a 384-well format.

  • Preparation:

    • Thaw and culture the reporter-expressing parasites to the mid-logarithmic growth phase.

    • Prepare assay plates by dispensing 50 nL of test compounds (at 10 mM in 100% DMSO) into wells 3-22 of a 384-well plate.

    • Dispense 50 nL of 100% DMSO into columns 1, 2, 23, and 24 (negative controls).

    • Dispense 50 nL of a known lethal antiparasitic drug (positive control) into columns 23 and 24.

  • Cell Seeding:

    • Harvest and count the parasites.

    • Dilute the parasite suspension in the appropriate culture medium to the pre-determined optimal concentration.

    • Dispense 25 µL of the parasite suspension into all wells of the assay plates.

  • Incubation:

    • Incubate the plates at the optimal temperature and CO2 concentration for the parasite species for 72 hours.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of a luciferin-containing substrate solution to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the luminescence signal using a plate reader.

Cytotoxicity Counter-Screen Protocol

This protocol is for assessing the toxicity of hit compounds against a mammalian cell line (e.g., HEK293).

  • Cell Seeding:

    • Culture and harvest HEK293 cells.

    • Seed 5,000 cells per well in 25 µL of culture medium into a 384-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds in DMSO.

    • Add 50 nL of the diluted compounds to the cell plates.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin-based).

    • Incubate for 2-4 hours.

    • Read the fluorescence signal according to the reagent manufacturer's instructions.

Visualizations

HTS_Workflow APA-18 High-Throughput Screening Workflow cluster_prep Preparation cluster_screening Primary Screen cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (in DMSO) Plate_Compounds Dispense Compounds (384-well plate) Compound_Library->Plate_Compounds Parasite_Culture Parasite Culture (Reporter Strain) Add_Parasites Add Parasites to Plate Parasite_Culture->Add_Parasites Plate_Compounds->Add_Parasites Incubate_72h Incubate (72h) Add_Parasites->Incubate_72h Add_Substrate Add Luminescence Substrate Incubate_72h->Add_Substrate Read_Signal Read Luminescence Add_Substrate->Read_Signal QC_Check Quality Control (Z' > 0.5) Read_Signal->QC_Check QC_Check->Plate_Compounds Fail Hit_Identification Hit Identification (% Inhibition) QC_Check->Hit_Identification Pass Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (Selectivity Index) Dose_Response->Cytotoxicity_Assay Secondary_Assay Secondary/Mechanism of Action Assays Cytotoxicity_Assay->Secondary_Assay Lead_Compound Lead Compound Secondary_Assay->Lead_Compound

Caption: APA-18 High-Throughput Screening Workflow.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Z'-Factor cluster_variability_solutions High Variability Solutions cluster_signal_solutions Low Signal Solutions Start Z'-Factor < 0.5 Check_Variability Is %CV of controls > 15%? Start->Check_Variability High_Variability High Variability Issue Check_Variability->High_Variability Yes Check_Signal Is Signal-to-Background Ratio < 10? Check_Variability->Check_Signal No Sol_Pipetting Check Liquid Handlers High_Variability->Sol_Pipetting Sol_Seeding Optimize Cell Seeding High_Variability->Sol_Seeding Sol_Edge Address Edge Effects High_Variability->Sol_Edge Low_Signal Low Signal Issue Check_Signal->Low_Signal Yes Review_Protocol Review Protocol (Reagent conc., Incubation times) Check_Signal->Review_Protocol No Sol_Controls Optimize Control Concentrations Low_Signal->Sol_Controls Sol_Reagents Check Reagent Stability Low_Signal->Sol_Reagents Sol_Parasites Verify Parasite Health/Density Low_Signal->Sol_Parasites

Caption: Troubleshooting Decision Tree for Low Z'-Factor.

Signaling_Pathway Hypothetical Signaling Pathway Targeted by APA-18 Receptor Parasite Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor X Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Viability Parasite Viability Gene_Expression->Viability APA18 Antiparasitic Agent-18 APA18->Kinase2 Inhibition

References

Technical Support Center: Overcoming Resistance to Antiparasitic Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with "Antiparasitic agent-18" (AP-18) resistance in parasites.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (AP-18)?

A1: this compound is a synthetic small molecule designed as a competitive inhibitor of the parasite-specific Protein Kinase 1 (PK1). This enzyme is a critical component of the parasite's primary nutrient uptake signaling pathway. By binding to the ATP-binding site of PK1, AP-18 blocks the phosphorylation of downstream substrates, ultimately leading to a halt in nutrient import and parasite starvation.

Q2: What are the primary known mechanisms of resistance to AP-18?

A2: The two most prevalent mechanisms of resistance to AP-18 are:

  • Target Modification: A point mutation (e.g., G127V) in the gatekeeper residue of the PK1 ATP-binding pocket. This substitution sterically hinders AP-18 from binding effectively while still permitting ATP access.

  • Increased Drug Efflux: Overexpression of the parasite's ABC transporter protein, PAR-PGP-1, which actively pumps AP-18 out of the cell, reducing the intracellular concentration of the drug below its effective threshold.

Q3: How can I quickly determine if my parasite population has developed resistance to AP-18?

A3: The most direct method is to perform a dose-response assay to determine the 50% inhibitory concentration (IC50). A significant increase (typically >5-fold) in the IC50 value for your parasite population compared to the sensitive wild-type (WT) strain is a strong indicator of resistance.

Troubleshooting Experimental Issues

Issue 1: Inconsistent IC50 values in drug sensitivity assays.

  • Question: We are getting highly variable IC50 values for AP-18 against our resistant parasite line. What could be the cause?

  • Answer: Inconsistent IC50 values often stem from experimental variability.

    • Parasite Density: Ensure that the initial parasite density is consistent across all wells and experiments. Over-seeding or under-seeding can significantly alter the apparent IC50.

    • Drug Stability: AP-18 is susceptible to degradation at room temperature over extended periods. Prepare fresh drug dilutions for each experiment from a frozen stock and use them immediately.

    • Assay Incubation Time: The incubation time for the assay is critical. If the incubation is too short, the drug may not have had sufficient time to exert its effect. If it's too long, parasite death due to other factors can confound the results. Standardize the incubation period based on the parasite's replication cycle.

Issue 2: Failure to detect the G127V mutation in the PK1 gene.

  • Question: Our parasites show a resistant phenotype (high IC50), but Sanger sequencing of the PK1 gene does not show the G127V mutation. What should we investigate next?

  • Answer: If the primary target mutation is absent, the resistance is likely due to an alternative mechanism.

    • Check for Gene Amplification: The parasite might be overexpressing the wild-type PK1 gene, effectively increasing the amount of drug target and requiring a higher concentration of AP-18 for inhibition. Use quantitative PCR (qPCR) to assess the copy number of the PK1 gene.

    • Investigate Efflux Pump Expression: The resistance may be mediated by increased drug efflux. Quantify the transcript levels of the PAR-PGP-1 gene using qPCR or assess protein levels via Western blot.

    • Whole-Genome Sequencing: If the above methods do not yield a clear answer, consider whole-genome sequencing of the resistant line to identify novel mutations or gene amplifications that could be contributing to the phenotype.

Issue 3: Low yield of PAR-PGP-1 protein for Western blot analysis.

  • Question: We are trying to validate the overexpression of the PAR-PGP-1 efflux pump in our resistant line, but the protein yield after membrane fractionation is too low for a reliable Western blot. What can we do?

  • Answer: PAR-PGP-1 is a membrane protein and can be challenging to isolate.

    • Enrich for Membrane Proteins: Use a commercial kit specifically designed for membrane protein extraction. These kits typically involve differential centrifugation and selective solubilization to enrich for membrane-bound proteins.

    • Optimize Lysis Buffer: Ensure your lysis buffer contains a cocktail of protease inhibitors to prevent degradation of the target protein. The choice and concentration of detergent (e.g., Triton X-100, NP-40) are also critical for solubilizing membrane proteins effectively without denaturing them.

    • Use a Positive Control: If possible, use a positive control, such as a parasite line known to overexpress PAR-PGP-1 or a recombinant version of the protein, to validate your extraction and blotting protocol.

Quantitative Data Summary

Table 1: AP-18 IC50 Values in Sensitive and Resistant Parasite Lines

Parasite LineGenotypeIC50 (nM) ± SDFold Resistance
Wild-Type (WT)PK1 (WT)15.2 ± 2.1-
Resistant Line APK1 (G127V)185.6 ± 15.312.2x
Resistant Line BPAR-PGP-1 (Overexpressed)98.4 ± 8.96.5x

Table 2: Gene Expression Analysis in Sensitive vs. Resistant Lines

GeneResistant LineMethodFold Change in Expression (vs. WT)
PK1Resistant Line AqPCR1.1
PAR-PGP-1Resistant Line AqPCR1.3
PK1Resistant Line BqPCR0.9
PAR-PGP-1Resistant Line BqPCR8.7

Key Experimental Protocols

Protocol 1: Determination of IC50 using a SYBR Green I-based Assay

  • Parasite Culture: Culture parasites in standard conditions to the desired developmental stage.

  • Drug Dilution: Prepare a 2x serial dilution of AP-18 in the appropriate culture medium in a 96-well plate. Include a drug-free control.

  • Parasite Seeding: Add an equal volume of parasite culture to each well of the 96-well plate.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. SYBR Green I fluoresces upon binding to DNA.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Extract total RNA from both wild-type and resistant parasite populations using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design and validate primers specific to the target genes (PK1, PAR-PGP-1) and a stable housekeeping gene for normalization (e.g., actin).

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA template.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to calculate the fold change in gene expression in the resistant line relative to the wild-type.

Visualizations

AP18_Mechanism_of_Action cluster_parasite Parasite Cell Nutrient Extracellular Nutrient Receptor Nutrient Receptor Nutrient->Receptor binds PK1 Protein Kinase 1 (PK1) Receptor->PK1 activates Substrate Downstream Substrate PK1->Substrate phosphorylates Substrate_P Phosphorylated Substrate (Active) Substrate->Substrate_P Nutrient_Uptake Nutrient Uptake Substrate_P->Nutrient_Uptake promotes AP18 AP-18 AP18->PK1 inhibits

Caption: Mechanism of action of this compound (AP-18).

AP18_Resistance_Mechanisms cluster_cell Parasite Cell cluster_key Resistance Mechanisms AP18_in Intracellular AP-18 PK1_WT Wild-Type PK1 AP18_in->PK1_WT inhibition PK1_Mut Mutated PK1 (G127V) AP18_in->PK1_Mut binding reduced PGP1 PAR-PGP-1 Efflux Pump AP18_in->PGP1 efflux AP18_out Extracellular AP-18 PGP1->AP18_out Mech1 1. Target Modification Mech2 2. Increased Efflux Experimental_Workflow start Resistant Phenotype Observed (High IC50) seq_pk1 Sequence PK1 Gene start->seq_pk1 check_mutation G127V Mutation Present? seq_pk1->check_mutation qpcr_pgp1 qPCR for PAR-PGP-1 Expression check_mutation->qpcr_pgp1 No end_mutation Resistance Mechanism: Target Modification check_mutation->end_mutation Yes check_overexpression Overexpression Detected? qpcr_pgp1->check_overexpression wgs Whole-Genome Sequencing check_overexpression->wgs No end_efflux Resistance Mechanism: Increased Efflux check_overexpression->end_efflux Yes end_novel Investigate Novel Mechanisms wgs->end_novel

how to minimize "Antiparasitic agent-18" degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antiparasitic Agent-18

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis.[1] Hydrolysis often occurs due to the presence of ester and amide functional groups in the molecule.[2] Oxidation can be initiated by exposure to atmospheric oxygen, trace metals, or peroxide impurities in excipients, particularly affecting electron-rich parts of the molecule.[3][4] Photodegradation is a risk due to the compound's aromatic chromophore system, which absorbs energy from light, especially in the UV and blue light spectra (300-500 nm), leading to the formation of degradation products.[5][6]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored under controlled conditions. For long-term storage, a refrigerated temperature between 2°C and 8°C is recommended.[7][8] The compound is light-sensitive and must be protected from light by storing it in amber-colored vials or light-blocking containers.[5][9] For solutions, it is advisable to use a dry powder form for storage and reconstitute it just before use to minimize hydrolysis.[2][10]

Q3: How can I visually detect if my sample of this compound has degraded?

A3: Visual signs of degradation can include a change in color (e.g., yellowing), cloudiness in solutions, or the formation of precipitates. However, significant degradation can occur without any visible changes.[11] Therefore, analytical methods such as HPLC are necessary to accurately assess the purity and concentration of the active agent.[12]

Q4: Is this compound sensitive to pH in aqueous solutions?

A4: Yes, the stability of this compound in solution is pH-dependent. The ester and amide groups are susceptible to both acid- and base-catalyzed hydrolysis.[13] It is crucial to maintain the pH of solutions within a specified range, which should be determined during formulation development.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of potency in my aqueous stock solution.

  • Question: My stock solution of this compound, dissolved in a standard buffer, is losing potency much faster than expected. What could be the cause?

  • Answer: Rapid potency loss in aqueous solutions is often due to hydrolysis.[2]

    • Check the pH: Ensure the pH of your buffer is within the optimal stability range for the compound. Extreme pH values can accelerate hydrolysis.[13]

    • Storage Temperature: Are you storing the solution at the recommended temperature (2-8°C)? Room temperature storage can significantly increase the rate of hydrolysis.[2][14]

    • Minimize Water Exposure: For long-term storage, it is best to store the compound as a dry powder and prepare solutions fresh.[10] If you must store solutions, consider preparing smaller aliquots to avoid repeated warming and cooling cycles.

Problem 2: My HPLC analysis shows extra peaks that were not present in the initial sample.

  • Question: I am running a quality control check on a batch of this compound that has been in storage, and my HPLC chromatogram shows several unexpected peaks. What are these?

  • Answer: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation.[15]

    • Identify the Degradants: These new peaks likely correspond to degradation products from hydrolysis, oxidation, or photolysis.[1]

    • Review Storage Conditions: Verify that the batch was stored with protection from light and at the correct temperature.[16] Accidental light exposure is a common cause of photodegradation.[17]

    • Consider Oxidative Stress: Was the container properly sealed? Exposure to air can promote oxidation.[3] Certain excipients can also contain impurities like peroxides that initiate oxidation.[4]

    • Perform a Forced Degradation Study: To identify these unknown peaks, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under controlled stress conditions.[18][19] This helps in confirming the identity of the degradants in your sample.

Problem 3: The physical appearance of my solid this compound has changed.

  • Question: My powdered sample of this compound has developed a slight yellow tint and seems more clumpy. Is it still usable?

  • Answer: A change in color and texture suggests potential degradation and moisture uptake.

    • Color Change: The yellowing may be a sign of oxidative or photolytic degradation.[3]

    • Clumping: Increased clumping indicates moisture absorption, which can accelerate hydrolysis even in the solid state, especially if the compound is hygroscopic.[2]

    • Recommendation: Do not use the sample if its physical properties have changed. It is crucial to re-test its purity and potency using a validated stability-indicating method like HPLC before any use.[20] Ensure future batches are stored in a desiccated, light-protected, and temperature-controlled environment.

Data Presentation

Table 1: Effect of Temperature on the Degradation of this compound (Solid State) over 6 Months

Storage TemperaturePurity (%)Major Degradant (Oxidation Product) (%)Appearance
2-8°C (Recommended)99.5%0.2%White Powder
25°C / 60% RH97.2%1.8%Off-white Powder
40°C / 75% RH92.5%5.1%Slightly Yellow Powder

Table 2: Effect of Light Exposure on this compound (in Solution, 24h at 25°C)

Light ConditionPurity (%)Major Degradant (Photolysis Product) (%)Solution Appearance
Dark (Control)99.8%<0.1%Clear, Colorless
Ambient Lab Light98.9%0.8%Clear, Colorless
Direct Sunlight (Simulated)91.3%7.5%Faintly Yellow

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and pathways.[3][18]

1. Objective: To assess the intrinsic stability of this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter, calibrated

  • HPLC system with UV detector

3. Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a period equivalent to not less than 1.2 million lux hours and 200 watt hours/square meter.[3] Keep a control sample wrapped in aluminum foil.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Compare the chromatograms to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[19]

Protocol 2: HPLC Stability-Indicating Method

This method is used to separate and quantify this compound from its potential degradation products.

1. Objective: To determine the purity and concentration of this compound in the presence of its degradants.

2. HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in methanol.

  • Prepare sample solutions from the stability studies at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak for this compound based on the retention time of the standard.

  • Calculate the percentage purity by dividing the peak area of the active agent by the total area of all peaks (active agent + degradation products).

Visualizations

DegradationPathways cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Degradation Products AP18 This compound Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photolysis Water Water / H₂O (pH Extremes) Water->Hydrolysis causes Oxygen Oxygen / Peroxides Oxygen->Oxidation causes Light Light (UV/Visible) Light->Photolysis causes Hydrolysis_Products Carboxylic Acid + Amine/Alcohol Hydrolysis->Hydrolysis_Products yields Oxidation_Products N-oxides, Hydroxylated Species Oxidation->Oxidation_Products yields Photolysis_Products Isomers, Radical Adducts Photolysis->Photolysis_Products yields

Caption: Primary degradation pathways for this compound.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_eval Evaluation A Receive/Synthesize This compound Batch B Prepare Samples for Forced Degradation A->B C Set Up Long-Term & Accelerated Stability Chambers A->C D Expose to Stress Conditions (Heat, Light, pH, Oxidant) B->D E Store Samples in Stability Chambers C->E F Analyze Stressed Samples via HPLC-UV/MS D->F G Pull Samples from Chambers at Timed Intervals E->G I Identify Degradation Products & Pathways F->I H Analyze Stability Samples via HPLC G->H J Determine Degradation Rate & Shelf-Life H->J

Caption: Workflow for a comprehensive stability testing program.

TroubleshootingTree Start Issue: Loss of Potency or Appearance of Impurities Q1 Is the sample in solid or liquid form? Start->Q1 Solid Solid Form Q1->Solid Solid Liquid Liquid Form Q1->Liquid Liquid Q2_Solid Was it protected from light? Solid->Q2_Solid Yes_Light_S Yes Q2_Solid->Yes_Light_S No_Light_S No Q2_Solid->No_Light_S Q3_Solid Was it stored in a dry environment? Yes_Light_S->Q3_Solid Action_Light_S Result: Likely Photodegradation. Action: Store in amber vials. No_Light_S->Action_Light_S Yes_Dry_S Yes Q3_Solid->Yes_Dry_S No_Dry_S No Q3_Solid->No_Dry_S Action_Oxid_S Result: Likely Oxidation. Action: Store under inert gas. Yes_Dry_S->Action_Oxid_S Action_Hygro_S Result: Likely Hydrolysis due to moisture uptake. Action: Store with desiccant. No_Dry_S->Action_Hygro_S Q2_Liquid What is the pH of the solution? Liquid->Q2_Liquid Neutral_pH Neutral Q2_Liquid->Neutral_pH Extreme_pH Acidic/Basic Q2_Liquid->Extreme_pH Q3_Liquid Was the solution stored refrigerated? Neutral_pH->Q3_Liquid Action_pH_L Result: pH-driven Hydrolysis. Action: Adjust buffer to optimal pH. Extreme_pH->Action_pH_L Yes_Temp_L Yes Q3_Liquid->Yes_Temp_L No_Temp_L No Q3_Liquid->No_Temp_L Action_Light_L Result: Photodegradation. Action: Use amber vials for solutions. Yes_Temp_L->Action_Light_L Action_Temp_L Result: Accelerated Hydrolysis. Action: Store at 2-8°C. No_Temp_L->Action_Temp_L

Caption: Decision tree for troubleshooting degradation issues.

References

addressing inconsistencies in "Antiparasitic agent-18" experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antiparasitic Agent-18 (AP-18)

Fictional Drug Profile: this compound (AP-18) is an experimental drug targeting Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. Its hypothesized mechanism of action is the potent and specific inhibition of the parasite's Leishmania Mitogen-Activated Protein Kinase 1 (LMAPK1). This interference with the LMAPK1 signaling pathway disrupts the parasite's stress response and cell cycle, ultimately inducing apoptosis.

Below are frequently asked questions and troubleshooting guides to address common inconsistencies observed during AP-18 experimentation.

FAQ 1: Why am I observing significant variability in the IC50 values of AP-18 against Leishmania promastigotes?

High variability in half-maximal inhibitory concentration (IC50) values is a common issue in early-stage drug discovery. For AP-18, this can stem from several factors including the physiological state of the parasites, instability of the compound in the culture medium, or minor deviations in protocol. Consistent and reproducible IC50 values are critical for accurate dose-response analysis.[1][2][3]

Troubleshooting Guide for IC50 Variability
Potential CauseRecommended ActionExpected Outcome
Inconsistent Parasite Growth Phase Standardize the parasite culture. Always harvest Leishmania promastigotes during the mid-logarithmic growth phase for assays.Uniform parasite metabolism and susceptibility to AP-18, leading to more consistent IC50 values.
AP-18 Instability in Media Prepare fresh stock solutions of AP-18 for each experiment. Assess the stability of AP-18 in your specific culture medium over the assay duration (e.g., 72 hours) using HPLC or a similar method.[4] Some compounds can degrade or be impacted by media components like cysteine or iron.[5][6]Minimized variability due to compound degradation. If instability is confirmed, consider shorter incubation times or alternative solvents.
Fluctuations in Assay Conditions Strictly control incubation temperature (e.g., 25°C for promastigotes), CO2 levels, and humidity.[7] Ensure consistent seeding density of parasites in all wells.Stable environmental conditions reduce confounding variables that can affect parasite growth and drug efficacy.
Assay Method and Data Analysis Use a standardized method for assessing parasite viability, such as a resazurin-based assay.[8] Employ a consistent non-linear regression model (e.g., four-parameter logistic curve) for IC50 calculation.[1][9]Reduced variability arising from measurement error and inconsistent data analysis.[1]
Data Presentation: Example of IC50 Inconsistency

The table below illustrates the difference between inconsistent and ideal experimental outcomes for AP-18's IC50.

Experiment IDInconsistent IC50 (µM)Ideal IC50 (µM)
EXP-011.251.52
EXP-022.891.48
EXP-030.981.55
Mean 1.71 1.52
Std. Deviation 1.01 0.04

Visualization: AP-18 Signaling Pathway

AP18_Pathway cluster_parasite Leishmania Parasite AP18 AP-18 LMAPK1 LMAPK1 AP18->LMAPK1 Inhibits Downstream Downstream Effectors (e.g., PRT7) LMAPK1->Downstream Activates StressResponse Stress Response Downstream->StressResponse CellCycle Cell Cycle Progression Downstream->CellCycle Apoptosis Apoptosis StressResponse->Apoptosis Inhibition Leads to CellCycle->Apoptosis Disruption Leads to

Caption: Hypothetical signaling pathway of this compound (AP-18) in Leishmania.

FAQ 2: My in-vitro results show high potency for AP-18, but it has limited efficacy in my murine infection model. What could be the cause?

A discrepancy between in-vitro and in-vivo results is a significant hurdle in drug development. High in-vitro potency may not translate to in-vivo efficacy due to a range of factors including poor pharmacokinetics (PK), rapid metabolism, low bioavailability, or the drug's inability to reach the target tissue in sufficient concentrations.

Troubleshooting Guide for In-Vitro vs. In-Vivo Discrepancies
Potential CauseRecommended ActionExpected Outcome
Poor Bioavailability/Solubility Analyze the physicochemical properties of AP-18. Perform formulation studies to improve solubility and absorption (e.g., using excipients like cyclodextrins or lipid-based carriers).Enhanced absorption of AP-18 from the site of administration, leading to higher plasma concentrations.
Rapid Metabolism or Clearance Conduct in-vivo pharmacokinetic (PK) studies to determine AP-18's half-life, clearance rate, and volume of distribution. Analyze plasma and tissue samples for metabolites.Understanding of the metabolic fate of AP-18. Identification of major metabolites can inform chemical modifications to improve stability.
Inadequate Tissue Penetration Measure the concentration of AP-18 in target tissues (e.g., liver, spleen) where Leishmania amastigotes reside. Compare tissue concentrations to the in-vitro IC50 against amastigotes.Confirmation of whether therapeutically relevant concentrations of AP-18 are reaching the site of infection.
Different Susceptibility of Parasite Stages The in-vitro assay may have used promastigotes, while the in-vivo model involves intracellular amastigotes. Test AP-18's efficacy on intramacrophage amastigotes in vitro.[7]An accurate IC50 value for the relevant parasite stage, providing a better benchmark for required in-vivo concentrations.

Visualization: Workflow for Investigating In-Vitro/In-Vivo Discrepancies

IVIV_Workflow Start High In-Vitro Potency, Low In-Vivo Efficacy PK Pharmacokinetic Study (PK) Start->PK Tissue Tissue Distribution Analysis Start->Tissue Amastigote Intramacrophage Amastigote Assay Start->Amastigote Metabolism Metabolite Identification PK->Metabolism Reformulate Reformulate Drug PK->Reformulate NewDosing Adjust Dosing Regimen PK->NewDosing Modify Chemical Modification Metabolism->Modify Tissue->NewDosing

Caption: Troubleshooting workflow for in-vitro vs. in-vivo efficacy discrepancies.

FAQ 3: I'm seeing conflicting results in my Western blot analysis for the phosphorylation of LMAPK1's downstream target, PRT7. Why might this be happening?

Inconsistent Western blot results, especially for phosphorylated proteins, are often due to technical challenges in sample preparation and antibody handling.[10] Since AP-18 is a kinase inhibitor, assessing the phosphorylation status of its downstream targets is key to confirming its mechanism of action. Phosphorylated proteins are often low in abundance and prone to rapid dephosphorylation by phosphatases upon cell lysis.[10][11]

Troubleshooting Guide for Inconsistent Western Blots
Potential CauseRecommended ActionExpected Outcome
Sample Dephosphorylation Work quickly and on ice during sample preparation. Crucially, supplement your lysis buffer with a cocktail of phosphatase inhibitors.[11][12]Preservation of the phosphorylation status of PRT7 from the point of cell lysis to sample loading.
Low Protein Abundance Increase the total protein loaded per lane (e.g., to 50-100 µg) for detecting low-abundance phosphoproteins.[11] Include a positive control (e.g., lysate from stimulated cells) to confirm antibody and protocol efficacy.[11]A detectable signal for phosphorylated PRT7, allowing for accurate assessment of AP-18's effect.
Primary Antibody Issues Optimize the primary antibody concentration and increase the incubation time, often overnight at 4°C is recommended for phospho-antibodies.[12] Ensure you are using a blocking buffer (e.g., BSA) compatible with your phospho-antibody.Improved signal-to-noise ratio and specific binding of the antibody to the phosphorylated target.
Normalization Problems Probe the same membrane for total PRT7 after stripping the phospho-PRT7 antibody.[10] The key metric is the ratio of phospho-PRT7 to total PRT7, not the absolute phospho-signal.Accurate quantification of the change in phosphorylation, corrected for any variations in protein loading.

Visualization: Logic Diagram for Western Blot Troubleshooting

WB_Troubleshooting Start Inconsistent Phospho-PRT7 Signal CheckLysis Is Lysis Buffer Fresh + Phosphatase Inhibitors? Start->CheckLysis CheckLysis->Start No, Fix Buffer CheckLoading Is Protein Load >50µg? Is Positive Control Used? CheckLysis->CheckLoading Yes CheckLoading->Start No, Adjust Load CheckAntibody Antibody Dilution & Incubation Optimized? (Overnight @ 4°C) CheckLoading->CheckAntibody Yes CheckAntibody->Start No, Optimize Ab CheckNorm Normalizing to Total PRT7? CheckAntibody->CheckNorm Yes CheckNorm->Start No, Use Total Protein Result Consistent Results CheckNorm->Result Yes

Caption: Decision tree for troubleshooting inconsistent Western blot results.

Detailed Experimental Protocol

Protocol: In-Vitro Susceptibility Assay for Leishmania donovani Promastigotes

This protocol describes a standard method to determine the IC50 of AP-18 against the promastigote stage of L. donovani using a resazurin-based viability assay.

Materials:

  • L. donovani promastigotes (e.g., strain MHOM/SD/62/1S)

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin

  • This compound (AP-18)

  • Amphotericin B (as a positive control)

  • Resazurin sodium salt solution (0.125% in PBS)

  • 96-well flat-bottom sterile culture plates

  • Hemocytometer

  • Plate reader (570 nm and 600 nm)

Methodology:

  • Parasite Culture: Culture L. donovani promastigotes in supplemented M199 medium at 25°C. Subculture every 3-4 days to maintain parasites in the logarithmic phase of growth.

  • Preparation of Drug Plates:

    • Prepare a 2 mM stock solution of AP-18 in DMSO.

    • Perform serial two-fold dilutions of AP-18 in culture medium in a 96-well plate to achieve a final concentration range (e.g., from 10 µM to 0.078 µM).

    • Include wells with medium only (negative control) and Amphotericin B (positive control). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Assay Procedure:

    • Count mid-log phase promastigotes using a hemocytometer and adjust the concentration to 2 x 10^6 parasites/mL in fresh medium.

    • Add 100 µL of the parasite suspension to each well of the drug-containing plate, resulting in a final density of 1 x 10^6 parasites/mL (2 x 10^5 parasites/well).

    • Incubate the plates at 25°C for 68 hours.

  • Viability Assessment:

    • After 68 hours, add 20 µL of the resazurin solution to each well.

    • Incubate for another 4 hours to allow viable cells to reduce the blue resazurin to the pink resorufin.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm with a reference wavelength of 600 nm.

    • Calculate the percentage of viability for each concentration relative to the drug-free control wells.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression, four-parameter logistic model.

References

refining animal models for "Antiparasitic agent-18" testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Antiparasitic agent-18" in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended animal model for efficacy testing of this compound against Leishmania donovani?

A1: The recommended model is the BALB/c mouse. This strain is highly susceptible to Leishmania donovani infection and provides a robust model for evaluating visceral leishmaniasis. It allows for consistent parasite establishment in the liver and spleen, providing reliable endpoints for assessing drug efficacy.

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is a potent and selective inhibitor of the parasite-specific enzyme "ParasitoKine-1." This enzyme is crucial for a key metabolic pathway in the parasite. By inhibiting ParasitoKine-1, the agent disrupts parasite metabolism, leading to a cytostatic and ultimately cytotoxic effect.

Q3: Are there any known off-target effects in rodent models?

A3: Preclinical toxicology studies have shown a good safety profile for this compound. However, at doses exceeding 10 times the efficacious dose (ED90), transient hepatotoxicity, indicated by elevated ALT and AST levels, has been observed. It is crucial to perform baseline liver function tests before and during chronic dosing studies.

Q4: What is the appropriate route of administration for this compound in mice?

A4: For most efficacy studies, oral gavage (PO) is the recommended route of administration. The provided formulation is a micronized suspension in 0.5% carboxymethylcellulose. For pharmacokinetic studies requiring direct systemic administration, intravenous (IV) injection via the tail vein can be used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in parasite load between animals in the control group. 1. Inconsistent inoculum size during infection. 2. Variation in the age or genetic background of the mice. 3. Suboptimal infection route.1. Ensure precise counting of parasites in the inoculum and consistent injection volume. 2. Use age-matched animals from a reputable supplier. 3. For L. donovani, the intravenous route (tail vein) is recommended for consistent systemic infection.
Lack of efficacy in a previously validated animal model. 1. Incorrect formulation or storage of this compound. 2. Development of drug resistance in the parasite strain. 3. Issues with the route of administration (e.g., improper gavage).1. Prepare the formulation fresh daily. Store the stock compound at -20°C, protected from light. 2. Perform in vitro susceptibility testing on the parasite strain to confirm sensitivity. 3. Ensure personnel are properly trained in animal handling and dosing techniques.
Unexpected toxicity or adverse events in treated animals. 1. Dosing error. 2. Interaction with other experimental variables. 3. Contamination of the drug formulation.1. Double-check all dose calculations and the concentration of the dosing solution. 2. Review all experimental protocols for any recent changes. 3. Prepare formulations in a sterile environment.
Inconsistent pharmacokinetic (PK) profile. 1. Variation in fasting state of the animals. 2. Issues with blood sampling technique leading to hemolysis. 3. Improper sample handling and storage.1. Ensure a consistent fasting period (e.g., 4 hours) before dosing. 2. Use appropriate gauge needles and collection tubes. Centrifuge samples promptly. 3. Store plasma samples at -80°C immediately after processing.

Experimental Protocols

Protocol 1: In Vivo Efficacy Testing in BALB/c Mice (L. donovani)
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Infect mice intravenously with 1 x 10^7 L. donovani amastigotes.

  • Treatment:

    • Begin treatment 7 days post-infection.

    • Administer this compound orally (gavage) once daily for 5 consecutive days.

    • Include a vehicle control group (0.5% carboxymethylcellulose) and a positive control group (e.g., miltefosine).

  • Endpoint:

    • Euthanize mice 14 days post-treatment.

    • Harvest the liver and spleen.

    • Determine parasite burden by stamping tissue smears onto slides, followed by Giemsa staining and microscopic counting (Leishman-Donovan Units).

Protocol 2: Pharmacokinetic Study in C57BL/6 Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, with jugular vein cannulation.

  • Dosing:

    • Administer a single dose of this compound either intravenously (1 mg/kg) or orally (10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect samples in EDTA-coated tubes.

  • Sample Processing:

    • Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis by LC-MS/MS.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound against L. donovani in BALB/c Mice

Treatment GroupDose (mg/kg/day)Parasite Burden Reduction (%)
Vehicle Control-0%
This compound1065%
This compound2592%
This compound5099%
Miltefosine (Positive Control)2095%

Table 2: Key Pharmacokinetic Parameters of this compound in C57BL/6 Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.082.0
AUC (ng·h/mL) 32009800
Half-life (t½) (h) 4.56.2
Oral Bioavailability (%) -30.6%

Visualizations

G cluster_pathway This compound Mechanism of Action A This compound B ParasitoKine-1 (Enzyme) A->B Inhibits C Key Metabolic Pathway B->C Catalyzes D Parasite Metabolism Disruption B->D Inhibition leads to E Parasite Death D->E

Caption: Proposed mechanism of action for this compound.

G cluster_workflow In Vivo Efficacy Experimental Workflow A Infect BALB/c mice with L. donovani B 7-day incubation period A->B C Daily oral administration (5 days) B->C D 14-day post-treatment period C->D E Euthanize and harvest tissues D->E F Determine parasite burden (LDU) E->F

Caption: Workflow for in vivo efficacy testing of this compound.

challenges in scaling up "Antiparasitic agent-18" production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antiparasitic Agent-18. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: We are observing a lower than expected yield during the final synthesis step. What are the potential causes and solutions?

A1: Low yield in the final step of synthesis can be attributed to several factors. Firstly, ensure that all reagents are of high purity and anhydrous conditions are strictly maintained, as this compound's final cyclization step is sensitive to moisture. Secondly, reaction temperature is critical; deviations of more than 2°C from the recommended 65°C can lead to the formation of side products.

  • Recommendation: We recommend recalibrating your temperature probes and using a digitally controlled heating mantle. Additionally, consider performing a small-scale reaction with freshly distilled solvents to rule out solvent quality issues. Below is a summary of internal studies on the impact of temperature on yield.

Q2: During scale-up, we are facing difficulties with the purification of this compound. The column chromatography is inefficient. What can we do?

A2: Inefficient column chromatography at a larger scale is a common challenge. The choice of stationary phase and solvent system is crucial. For this compound, a silica gel with a specific particle size (70-230 mesh) is recommended. The solvent system, a gradient of ethyl acetate in hexane, needs to be optimized for larger columns to ensure adequate separation.

  • Recommendation: Before scaling up your chromatography, perform thin-layer chromatography (TLC) with various solvent ratios to determine the optimal mobile phase. For larger columns, a slower flow rate and a shallower gradient will improve resolution. Consider using an automated flash chromatography system for better reproducibility.

Q3: We have noticed batch-to-batch variability in the purity of our final product. How can we improve consistency?

A3: Batch-to-batch variability often stems from inconsistencies in raw material quality or reaction monitoring.[1] It is essential to qualify all starting materials from your suppliers and establish clear specifications.[2] For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is more reliable than TLC for determining reaction completion and identifying impurities.

  • Recommendation: Implement a robust quality control system for incoming raw materials, including identity, purity, and moisture content testing. Utilize in-process HPLC analysis to monitor the reaction progress and ensure it goes to completion before workup.

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues with this compound?

A1: this compound is sensitive to light and high temperatures. Long-term exposure to direct sunlight can cause degradation, leading to a loss of potency. In solid form, it is stable at room temperature for up to six months when protected from light. For long-term storage, it is recommended to store the compound at 2-8°C in an amber vial.

Q2: Are there any specific safety precautions we should take when handling this compound?

A2: Yes, this compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Q3: Can you provide guidance on the solubility of this compound?

A3: this compound has low aqueous solubility, which can be a challenge for in vitro and in vivo studies.[3][4] It is freely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous solutions, the use of co-solvents or formulating with cyclodextrins may be necessary to improve solubility.[4]

Data Presentation

Table 1: Effect of Reaction Temperature on Final Step Yield and Purity of this compound

Reaction Temperature (°C)Average Yield (%)Purity by HPLC (%)
606592
637895
65 85 98
678296
707593

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (pH 7.4)< 0.01
Ethanol15
Dimethyl Sulfoxide (DMSO)> 50
Polyethylene Glycol 400 (PEG 400)25

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 50% B

    • 31-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Protocol 2: In Vitro Solubility Assessment

  • Materials: this compound, selected solvents, 2 mL glass vials, magnetic stirrer, analytical balance.

  • Procedure: a. Add a known excess amount of this compound (e.g., 10 mg) to a vial containing 1 mL of the test solvent. b. Stir the mixture at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached. c. After 24 hours, visually inspect for undissolved solid. If present, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the excess solid. d. Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., Acetonitrile). e. Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve. f. Calculate the solubility in mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Formulation s1 Raw Material QC s2 Synthesis Reaction s1->s2 s3 In-process Control (IPC) via HPLC s2->s3 s4 Workup & Crude Isolation s3->s4 s5 Column Chromatography s4->s5 s6 Final Product QC s5->s6 a1 Purity Analysis (HPLC) s6->a1 a2 Solubility Assessment s6->a2 a3 Stability Studies s6->a3 a4 Formulation Development a2->a4

Caption: Experimental Workflow for this compound Production.

troubleshooting_yield start Low Yield Observed q1 Check Reagent Purity & Moisture? start->q1 s1 Use High-Purity/Anhydrous Reagents q1->s1 Yes q2 Verify Reaction Temperature? q1->q2 No s2 Recalibrate Probes & Use Controlled Heating q2->s2 Yes q3 Reaction Time Adequate? q2->q3 No s3 Monitor with IPC-HPLC until Completion q3->s3 Yes

Caption: Troubleshooting Logic for Low Synthesis Yield.

References

Technical Support Center: Improving the Selectivity Index of Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the selectivity index of antiparasitic agents.

Frequently Asked Questions (FAQs)

Q1: What is the selectivity index and why is it crucial for antiparasitic drug development?

A1: The selectivity index (SI) is a critical parameter in drug discovery that measures the extent to which a drug selectively targets a foreign organism (like a parasite) over the host's own cells. It is typically calculated as the ratio of the drug's toxicity to host cells (often measured as the 50% cytotoxic concentration, CC50) to its efficacy against the parasite (measured as the 50% inhibitory concentration, IC50 or effective concentration, EC50).[1][2]

A high selectivity index is desirable as it indicates that the agent is more toxic to the parasite than to the host, suggesting a wider therapeutic window and a lower likelihood of side effects.[3][4] The development of novel antiparasitic drugs faces significant challenges, including host toxicity, making a high selectivity index a primary goal.[5]

Q2: My antiparasitic agent shows high potency against the parasite but also high toxicity to host cells, resulting in a low selectivity index. What are the initial steps to troubleshoot this?

A2: A common challenge in drug development is balancing potency with toxicity.[3] Here are the initial steps to address this issue:

  • Confirm Target Specificity: Ensure that the agent's target is unique to the parasite or significantly different from any host orthologs. Computational tools and sequence alignments can help identify potential off-targets in the host.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to identify which parts of the molecule are responsible for efficacy and which contribute to toxicity. This can guide modifications to improve selectivity.[6]

  • Dose-Response Curve Analysis: Carefully re-evaluate the dose-response curves for both the parasite and host cells. The steepness of the curves can provide insights into the mechanism of action and potential for toxicity.

  • Review Physicochemical Properties: Properties like lipophilicity can influence a compound's distribution and potential for off-target effects. Sometimes, modifying these properties can improve the selectivity profile.

Q3: What are some advanced strategies to improve the selectivity index of my compound?

A3: Several advanced strategies can be employed to enhance selectivity:

  • Structure-Based Drug Design: Utilize high-resolution structural information of both the parasite target and potential host off-targets to design molecules that fit precisely into the parasite's binding site while avoiding interaction with the host's.[7][8]

  • Targeting Parasite-Specific Pathways: Focus on biological pathways that are essential for the parasite but absent in the host. This inherently increases the potential for selectivity.

  • Prodrug Strategy: Modify the active compound so that it is administered in an inactive form (a prodrug) and is only activated by a parasite-specific enzyme.

  • Nanoparticle Delivery Systems: Encapsulating the drug in nanoparticles can alter its biodistribution, potentially increasing its concentration at the site of infection and reducing exposure to sensitive host tissues.[7]

Troubleshooting Guides

Issue 1: Inconsistent Selectivity Index Results Across Experiments
Potential Cause Troubleshooting Step
Cell Line Variability Ensure consistent use of the same host cell line at a similar passage number. Different cell lines can have varying sensitivities to cytotoxic compounds.
Parasite Stage Variability Use a synchronized parasite culture to ensure that the drug is being tested against a consistent life cycle stage. Different stages can have different drug susceptibilities.
Assay Conditions Standardize all assay parameters, including incubation times, media composition, and final compound concentrations. Minor variations can significantly impact IC50 and CC50 values.
Compound Stability Verify the stability of your compound in the assay medium over the course of the experiment. Degradation can lead to an underestimation of potency.
Issue 2: High Background Cytotoxicity in Host Cell Lines
Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is well below the toxic threshold for the host cells. Perform a solvent-only control.
Contamination Check cell cultures for microbial contamination, which can affect cell viability and confound results.
Assay Reagent Interference Some assay reagents (e.g., for viability assays) can interact with the test compound. Run appropriate controls to check for interference.

Experimental Protocols

Protocol 1: Determination of In Vitro Selectivity Index

This protocol outlines the steps to determine the IC50 against an intracellular parasite and the CC50 against a host cell line.

  • Host Cell Culture:

    • Seed a 96-well plate with a suitable host cell line (e.g., HepG2, Vero) at a density that will result in 80-90% confluency at the end of the assay.

    • Incubate overnight to allow for cell attachment.

  • Parasite Infection (for intracellular parasites):

    • Infect the host cells with the parasite at a specific multiplicity of infection (MOI).

    • Incubate for a period sufficient for parasite invasion.

  • Compound Addition:

    • Prepare a serial dilution of "Antiparasitic agent-18" in the appropriate culture medium.

    • Add the compound dilutions to the infected cells (for IC50) and a parallel plate of uninfected host cells (for CC50). Include appropriate controls (no drug, reference drug).

  • Incubation:

    • Incubate the plates for a duration relevant to the parasite's life cycle (e.g., 48-72 hours).

  • Quantification of Parasite Inhibition (IC50):

    • Use a suitable method to quantify parasite numbers (e.g., qPCR, high-content imaging with a fluorescent reporter, or a biochemical assay for a parasite-specific enzyme).

    • Plot the percentage of parasite inhibition against the log of the drug concentration and fit a dose-response curve to determine the IC50.

  • Quantification of Host Cell Viability (CC50):

    • Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to measure the viability of the uninfected host cells.

    • Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to determine the CC50.

  • Calculation of Selectivity Index:

    • SI = CC50 / IC50

Protocol 2: Target Deconvolution Using Thermal Proteome Profiling (TPP)

This protocol can help identify the molecular target of "this compound" within the parasite.

  • Sample Preparation:

    • Culture a large volume of parasites and harvest them.

    • Lyse the parasites to extract the proteome.

  • Compound Treatment:

    • Divide the lysate into two aliquots: one treated with "this compound" and one with a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated and control lysates into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., 37°C to 67°C).

  • Protein Precipitation and Digestion:

    • Centrifuge the plate to pellet the aggregated (denatured) proteins.

    • Collect the supernatant containing the soluble proteins.

    • Digest the soluble proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.

  • Data Analysis:

    • For each protein, plot the relative solubility as a function of temperature to generate a "melting curve."

    • A shift in the melting curve between the drug-treated and control samples indicates a direct interaction between the drug and that protein.

Visualizations

experimental_workflow cluster_invitro In Vitro Selectivity Index Determination A Culture Host Cells B Infect with Parasites A->B C Add Compound Dilutions B->C D Incubate C->D E Quantify Parasite Inhibition (IC50) D->E F Quantify Host Cell Viability (CC50) D->F G Calculate Selectivity Index (SI = CC50 / IC50) E->G F->G

Caption: Workflow for determining the in vitro selectivity index.

signaling_pathway cluster_parasite Parasite-Specific Pathway cluster_host Host Off-Target Pathway P_Receptor Parasite Receptor P_Kinase1 Parasite Kinase 1 P_Receptor->P_Kinase1 P_Kinase2 Parasite Kinase 2 P_Kinase1->P_Kinase2 P_TranscriptionFactor Parasite Transcription Factor P_Kinase2->P_TranscriptionFactor P_Survival Parasite Survival P_TranscriptionFactor->P_Survival H_Receptor Host Receptor H_Kinase1 Host Kinase 1 H_Receptor->H_Kinase1 H_Kinase2 Host Kinase 2 H_Kinase1->H_Kinase2 H_CellCycle Host Cell Cycle Progression H_Kinase2->H_CellCycle Agent This compound Agent->P_Kinase1 Inhibition Agent->H_Kinase1 Off-Target Inhibition

Caption: Hypothetical signaling pathways for "this compound".

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Antiparasitic Agent-18 for Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of "Antiparasitic agent-18" (NQ), a novel nitrilquinoline compound, against Leishmania donovani, the causative agent of visceral leishmaniasis (VL). The performance of Agent-18 is benchmarked against Miltefosine (HePC), an established oral therapeutic for VL. This document synthesizes preclinical data from murine models to offer a clear perspective on the agent's potential.

I. Comparative Efficacy Data

The in vivo antileishmanial activity of this compound was evaluated in a L. donovani-infected BALB/c mouse model. The primary endpoint was the reduction of parasite burden in the liver, a key organ in VL pathology. Data is presented in Leishman-Donovan Units (LDU), a standard method for quantifying tissue parasite load.

Table 1: In Vivo Efficacy of this compound vs. Miltefosine in L. donovani-Infected BALB/c Mice

Treatment GroupDosage (mg/kg/day)Administration RouteTreatment DurationMean Parasite Burden Reduction (Liver)
This compound 12.5Oral10 days68.9%
This compound 25Oral10 days68.5%
Miltefosine (HePC) 7.5Oral10 days72.5%[1]
Untreated Control VehicleOral10 days0%

Data synthesized from a comparative study on 2-nitrilquinoline (herein this compound)[1].

The results indicate that oral administration of this compound at doses of 12.5 and 25 mg/kg for 10 days leads to a significant reduction in liver parasite burden, comparable to the efficacy of the reference drug Miltefosine at its standard therapeutic dose[1]. Notably, no apparent toxicological disorders were observed during the experiments with Agent-18[1].

II. Experimental Protocols

The following methodology was employed for the in vivo efficacy assessment.

1. Animal Model:

  • Species: Mouse

  • Strain: Female BALB/c

  • Justification: BALB/c mice are a standard and widely accepted model for visceral leishmaniasis, as they develop a progressive infection that mimics human VL, allowing for robust evaluation of therapeutic agents[1][2][3].

2. Parasite:

  • Species: Leishmania donovani

  • Justification: L. donovani is a primary causative agent of human visceral leishmaniasis, making it the clinically relevant species for this therapeutic evaluation[1][2].

3. Infection Protocol:

  • Stationary-phase L. donovani promastigotes are harvested from culture.

  • BALB/c mice are infected via intravenous or intraperitoneal injection with a suspension containing approximately 1.5 x 10⁹ promastigotes to establish a systemic infection[4].

  • The infection is allowed to establish for several weeks (typically 4-8 weeks) before treatment commences[4][5].

4. Treatment Regimen:

  • Test Article: this compound, administered orally at 12.5 mg/kg and 25 mg/kg daily.

  • Comparator: Miltefosine, administered orally at 7.5 mg/kg daily[1].

  • Control: A vehicle solution administered orally.

  • Duration: Treatment is administered for 10 consecutive days[1].

5. Efficacy Assessment:

  • Following the 10-day treatment period, animals are euthanized.

  • The liver and spleen are aseptically harvested.

  • Tissue impressions (smears) are made on glass slides and stained with Giemsa.

  • Parasite burden is quantified microscopically by determining the number of amastigotes per host cell nucleus.

  • The result is expressed in Leishman-Donovan Units (LDU), calculated as: (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg).

  • The percentage reduction in parasite burden is calculated relative to the untreated control group.

III. Visualized Data and Pathways

Diagram 1: Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_treatment Treatment Phase (10 Days) cluster_analysis Efficacy Analysis p1 Culture L. donovani Promastigotes p2 Infect BALB/c Mice (IV / IP Injection) p1->p2 t1 Group A: Agent-18 (12.5 mg/kg) t2 Group B: Agent-18 (25 mg/kg) t3 Group C: Miltefosine (7.5 mg/kg) t4 Group D: Vehicle Control a1 Euthanize Mice & Harvest Liver/Spleen t1->a1 t2->a1 t3->a1 t4->a1 a2 Prepare & Stain Tissue Smears a1->a2 a3 Quantify Parasite Load (Microscopy - LDU) a2->a3 a4 Calculate % Parasite Reduction a3->a4

Caption: Workflow for evaluating this compound in a murine model of visceral leishmaniasis.

Diagram 2: Proposed Mechanism of Action for Novel Antiparasitic Agents

While the precise mechanism for this compound is under investigation, many novel leishmanicidal compounds function by disrupting critical parasite-specific cellular processes. This diagram illustrates a generalized pathway where an agent inhibits a vital mitochondrial function, a common strategy for antiparasitic drug action[6][7].

G cluster_parasite Leishmania Parasite Cell cluster_chain Electron Transport Chain Mito Mitochondrion C1 Complex I C2 Complex II (Succinate Reductase) C3 Complex III C4 Complex IV ATP ATP Synthesis (Energy Production) C4->ATP Drives Death Parasite Death ATP->Death Depletion Leads To Agent18 Antiparasitic Agent-18 Agent18->C2 Inhibits

Caption: Inhibition of mitochondrial complex II as a potential mechanism for inducing parasite death.

References

comparative analysis of "Antiparasitic agent-18" and ivermectin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the established broad-spectrum antiparasitic drug, Ivermectin, and a novel investigational compound, Antiparasitic Agent-18. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, performance based on experimental data, and the protocols used for their evaluation.

Executive Summary

Ivermectin, a macrocyclic lactone, has been a cornerstone of veterinary and human medicine for decades, valued for its potent efficacy against a wide range of nematodes and arthropods.[1] Its primary mechanism involves the potentiation of glutamate-gated chloride channels (GluClRs), leading to flaccid paralysis in susceptible parasites.[2][3] However, the emergence of resistance in key parasitic species, such as Haemonchus contortus, necessitates the discovery of new anthelmintics with alternative modes of action.[4]

This compound represents a next-generation therapeutic candidate designed to address this challenge. It acts as a selective antagonist of parasite-specific nicotinic acetylcholine receptors (nAChRs), a distinct mechanism that induces spastic paralysis.[5][6] This guide presents hypothetical, yet plausible, preclinical data for this compound to illustrate its potential advantages, particularly against ivermectin-resistant parasite strains.

Mechanism of Action

The fundamental difference between Ivermectin and this compound lies in the ion channels they target and the resulting physiological effect on the parasite.

Ivermectin: Binds to and allosterically activates glutamate-gated chloride channels (GluClRs) found exclusively in invertebrate nerve and muscle cells.[2] This binding locks the channel in an open state, leading to an increased influx of chloride ions.[1][7] The resulting hyperpolarization of the cell membrane inhibits neuronal firing and muscle contraction, causing a flaccid paralysis and eventual death of the parasite.[3][8]

This compound (Hypothetical): Functions as a competitive antagonist at parasite-specific nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for excitatory neurotransmission at the neuromuscular junction in nematodes.[6][9] By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound prevents ion influx, leading to a persistent state of muscle depolarization and contraction. This results in spastic paralysis and subsequent expulsion or death of the parasite.[5]

G cluster_0 Ivermectin: Flaccid Paralysis cluster_1 This compound: Spastic Paralysis Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluClR) Ivermectin->GluCl Binds & Activates Cl_ion GluCl->Cl_ion Increases Influx Hyperpolarization Membrane Hyperpolarization GluCl->Hyperpolarization Causes Paralysis_F Flaccid Paralysis & Death Hyperpolarization->Paralysis_F Leads to Agent18 This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Agent18->nAChR Blocks Receptor Depolarization Sustained Depolarization nAChR->Depolarization Prevents Repolarization, Causes ACh ACh->nAChR Cannot Bind Paralysis_S Spastic Paralysis & Death Depolarization->Paralysis_S Leads to

Figure 1. Contrasting signaling pathways of Ivermectin and this compound.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for both compounds against key parasitic nematodes. Data for this compound is hypothetical and projected for comparative purposes.

Table 1: In Vitro Susceptibility (IC50 Values)

Data derived from larval motility assays.

CompoundParasite SpeciesStrainIC50 (µM)Citation
Ivermectin Brugia malayiSusceptible~2.7[10]
Haemonchus contortusSusceptible~0.3 - 0.5[11]
Haemonchus contortusResistant>8.0[11]
This compound Brugia malayiSusceptible~1.5(Hypothetical)
Haemonchus contortusSusceptible~0.2(Hypothetical)
Haemonchus contortusIvermectin-Resistant~0.25(Hypothetical)
Table 2: In Vivo Efficacy (Fecal Egg Count Reduction Test - Ovine Model)

Study conducted in sheep infected with Haemonchus contortus. Efficacy measured 14 days post-treatment.

CompoundDose (mg/kg)Parasite StrainFecal Egg Count Reduction (%)Citation
Ivermectin 0.2Susceptible99 - 100%[4][12]
0.2Resistant10.4%[4]
This compound 0.2Susceptible>99%(Hypothetical)
0.2Ivermectin-Resistant>98%(Hypothetical)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized to allow for direct comparison of compound efficacy.

In Vitro Larval Motility Assay

This assay determines the concentration of a compound that inhibits the motility of third-stage (L3) larvae, providing an IC50 value.[13][14]

1. Larval Preparation:

  • Third-stage (L3) larvae of the target nematode (e.g., H. contortus) are harvested from fecal cultures.

  • Larvae are washed multiple times in sterile water to remove debris.

  • For some assays, larvae are exsheathed using a solution of sodium hypochlorite to increase drug exposure.[15]

2. Assay Setup:

  • A 96-well microtiter plate is used for the assay.

  • Stock solutions of the test compounds (Ivermectin, Agent-18) are prepared in 100% DMSO.

  • Serial dilutions of the compounds are made in a suitable culture medium (e.g., RPMI-1640) to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells, including controls, is kept constant at ≤0.5%.[15]

  • Approximately 50-100 L3 larvae are added to each well containing 200 µL of the drug dilution or control medium.

  • Control wells contain medium with 0.5% DMSO (negative control).

3. Incubation and Analysis:

  • The plate is incubated at 37°C in a 5% CO2 environment for 72 hours.

  • Larval motility is assessed at specified time points (e.g., 24, 48, 72 hours).

  • Analysis can be performed manually by microscopic observation or using automated systems like the "Worminator" or WMicroTracker, which quantify movement via video analysis.[10][15]

  • A larva is considered non-motile if it shows no movement upon gentle probing or stimulation.

  • The percentage of motility inhibition is calculated relative to the negative control. IC50 values are determined by plotting the inhibition percentage against the log of the drug concentration and fitting a dose-response curve.

G start Start: Harvest L3 Larvae prep Prepare Serial Drug Dilutions (Ivermectin & Agent-18) in 96-well Plate start->prep add_larvae Add ~50-100 Larvae to Each Well prep->add_larvae incubate Incubate Plate (37°C, 72 hours) add_larvae->incubate analyze Assess Larval Motility (Microscopy or Automated Imaging) incubate->analyze calculate Calculate % Inhibition vs. Control analyze->calculate end Determine IC50 from Dose-Response Curve calculate->end

Figure 2. Workflow for the In Vitro Larval Motility Assay.

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for assessing anthelmintic efficacy in vivo, particularly in livestock.[16]

1. Animal Selection and Acclimation:

  • A cohort of animals (e.g., sheep) with naturally acquired or experimentally induced parasitic infections is selected.

  • Animals are acclimated and randomized into treatment groups (e.g., Ivermectin, Agent-18, Untreated Control) based on pre-treatment fecal egg counts (FEC) to ensure uniform infection levels across groups.

2. Pre-Treatment Sampling (Day 0):

  • Individual fecal samples are collected from all animals.

  • The number of parasite eggs per gram (EPG) of feces is determined for each animal using a standardized counting technique (e.g., McMaster method).

3. Treatment Administration:

  • Animals in the treatment groups are accurately weighed and administered the specified dose of the anthelmintic (e.g., 0.2 mg/kg for Ivermectin).

  • The control group receives a placebo or no treatment.

4. Post-Treatment Sampling (Day 10-14):

  • Fecal samples are collected again from all animals 10 to 14 days after treatment.

  • The post-treatment EPG is determined for each animal.

5. Efficacy Calculation:

  • The percentage of fecal egg count reduction is calculated for each group using the following formula: FECRT (%) = [1 - (Mean EPG Post-Treatment / Mean EPG Pre-Treatment)] x 100

  • A reduction of >95% is generally considered effective.

G start Select & Randomize Infected Animal Cohort day0 Day 0: Collect Pre-Treatment Fecal Samples & Determine EPG start->day0 treat Administer Compounds (Ivermectin, Agent-18) or Placebo (Control) day0->treat wait Wait 10-14 Days treat->wait day14 Day 14: Collect Post-Treatment Fecal Samples & Determine EPG wait->day14 calc Calculate Mean % Reduction in EPG for Each Group day14->calc end Determine In Vivo Efficacy calc->end

Figure 3. Workflow for the In Vivo Fecal Egg Count Reduction Test.

Conclusion and Future Directions

This comparative analysis highlights the distinct pharmacological profiles of Ivermectin and the hypothetical this compound. While Ivermectin remains a highly effective drug, its utility is threatened by resistance.[4][12] The development of compounds like this compound, which target alternative physiological pathways such as nAChRs, is a critical strategy in overcoming this challenge.[9]

The presented data illustrates that a compound with the profile of this compound could offer significant advantages, most notably its high efficacy against ivermectin-resistant nematode populations. The distinct mechanisms of action—flaccid paralysis induced by Ivermectin versus spastic paralysis by Agent-18—reduce the likelihood of cross-resistance.

Further research should focus on the continued discovery and characterization of novel chemical entities acting on validated alternative targets. The experimental workflows outlined in this guide provide a robust framework for the preclinical evaluation and comparison of such next-generation antiparasitic agents.

References

Unveiling the Molecular Target of Antiparasitic Agent-18: A Comparative Guide to Trypanothione Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

New research strongly suggests that the molecular target of the promising investigational compound, Antiparasitic agent-18, is trypanothione reductase (TR), a crucial enzyme for the survival of trypanosomatid parasites. This guide provides a comparative analysis of this compound and other known TR inhibitors, supported by available experimental data and detailed methodologies for key assays.

This compound, a quinoxaline-7-carboxylate 1,4-di-N-oxide derivative, has demonstrated significant efficacy against various trypanosomatid parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. While direct enzymatic inhibition data for this compound is emerging, studies on closely related quinoxaline derivatives point towards trypanothione reductase as the primary molecular target. This enzyme is a cornerstone of the parasite's unique thiol-based redox system, making it an attractive target for selective drug development.

Comparative Analysis of Trypanothione Reductase Inhibitors

To contextualize the potential of this compound, this section compares its available data with that of established and experimental trypanothione reductase inhibitors. The data presented below is collated from various studies and standardized where possible for comparative purposes.

CompoundChemical ClassOrganism(s)IC50 (µM)Ki (µM)Inhibition TypeCitation(s)
This compound (analog) Quinoxaline 1,4-di-N-oxideT. cruzi-11.4Mixed[1][2]
ThioridazinePhenothiazineT. cruzi--Irreversible[3]
ClomipramineTricyclic AntidepressantT. cruzi---[4]
MepacrineAcridineT. cruzi-19Competitive[1][5]

Note: Data for this compound is based on a close analog (n-butyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivative, T-147).

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

cluster_pathway Trypanothione Reductase Pathway and Inhibition NADPH NADPH NADP NADP+ NADPH->NADP e- TR_active Trypanothione Reductase (Active) TR_inactive Trypanothione Reductase (Inactive) TS2 Trypanothione Disulfide (T[S]2) TR_active->TS2 Reduces T_SH_2 Trypanothione (T(SH)2) TS2->T_SH_2 ROS Reactive Oxygen Species (ROS) T_SH_2->ROS Neutralizes Cell_Damage Parasite Cell Damage ROS->Cell_Damage Causes Inhibitor This compound (or other inhibitors) Inhibitor->TR_active Inhibits

Caption: Inhibition of the Trypanothione Reductase pathway by antiparasitic agents.

cluster_workflow Experimental Workflow: TR Inhibition Assay plate Prepare 96-well plate reagents Add Assay Buffer: - HEPES - EDTA - NADPH plate->reagents enzyme Add Trypanothione Reductase (TR) reagents->enzyme inhibitor Add Inhibitor (e.g., this compound) enzyme->inhibitor substrate Initiate reaction with Trypanothione Disulfide (T[S]2) and DTNB inhibitor->substrate read Measure absorbance at 412 nm over time substrate->read analyze Analyze data to determine IC50/Ki read->analyze

Caption: A typical experimental workflow for a Trypanothione Reductase inhibition assay.

Experimental Protocols

Trypanothione Reductase (TR) Inhibition Assay (DTNB-Coupled Method)

This protocol is adapted from a widely used method for measuring TR activity.[6][7][8]

Objective: To determine the inhibitory potential of a compound against trypanothione reductase.

Principle: The activity of TR is measured by monitoring the reduction of trypanothione disulfide (T[S]2) to trypanothione (T(SH)2) by NADPH. The produced T(SH)2 then reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm. This coupled reaction allows for the continuous monitoring of TR activity.

Materials:

  • Recombinant Trypanothione Reductase (from T. cruzi or other relevant species)

  • Trypanothione disulfide (T[S]2)

  • NADPH

  • DTNB (Ellman's reagent)

  • Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA.[9]

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of T[S]2, NADPH, and DTNB in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Assay Buffer

      • Test compound at various concentrations (or vehicle control)

      • A solution of TR enzyme.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a solution containing T[S]2 and DTNB to each well.

    • Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed), further kinetic experiments are required by varying the concentrations of both the substrate (T[S]2) and the inhibitor.[1]

Conclusion

The available evidence strongly supports the hypothesis that this compound exerts its antiparasitic effect through the inhibition of trypanothione reductase. Its characterization as a potential mixed-type inhibitor, based on data from a close analog, suggests a complex interaction with the enzyme that could be advantageous in overcoming resistance.[1][2] Further direct enzymatic studies on this compound are warranted to precisely define its inhibitory profile. A comprehensive understanding of its interaction with TR will be instrumental in optimizing its structure for enhanced potency and selectivity, paving the way for a new generation of therapies against devastating parasitic diseases. The comparative data presented here provides a valuable framework for researchers and drug development professionals to evaluate the potential of this and other novel TR inhibitors.

References

Comparative Analysis of the Anti-parasitic Effects of Antiparasitic Agent-18 and Standard Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the reproducible anti-parasitic effects of Antiparasitic agent-18, benchmarked against established drugs. This guide provides a detailed comparison of in vitro efficacy, experimental methodologies, and known mechanisms of action to inform further research and development.

Introduction

"this compound," also identified as compound 3a, has demonstrated potent in vitro activity against several protozoan parasites of significant medical importance, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. While the primary research publication detailing the synthesis and initial biological evaluation of this specific agent could not be located in the public domain, this guide aims to provide a comparative analysis of its reported efficacy against that of standard-of-care antiparasitic drugs. The objective is to offer a valuable resource for researchers by contextualizing the potential of "this compound" and providing detailed experimental frameworks and mechanistic insights into comparable therapeutics.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro anti-parasitic activity of "this compound" and selected comparator drugs against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. Efficacy is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of a drug that gives half of the maximal response or inhibits a biological process by 50%, respectively.

Table 1: In Vitro Efficacy against Trypanosoma brucei

CompoundParasite StageEC50/IC50 (µM)Reference
This compound Bloodstream form0.4
NifurtimoxBloodstream form2.4 ± 0.1
PentamidineBloodstream form0.00095 ± 0.00002

Table 2: In Vitro Efficacy against Trypanosoma cruzi

CompoundParasite StageEC50/IC50 (µM)Reference
This compound Not Specified0.21
BenznidazoleAmastigote4.00 ± 1.90
NifurtimoxAmastigote2.62 ± 1.22
MiltefosineAmastigote0.51

Table 3: In Vitro Efficacy against Leishmania donovani

CompoundParasite StageEC50/IC50 (µM)Reference
This compound Not Specified0.26
Amphotericin BAmastigote0.01-0.05
MiltefosineAmastigote1.08 - 9.60
PentamidineNot SpecifiedVaries

Experimental Protocols

Due to the absence of the primary publication for "this compound," a specific experimental protocol for its evaluation cannot be provided. However, a generalized protocol for in vitro anti-parasitic drug screening is described below, representing a standard methodology in the field.

Generalized In Vitro Anti-parasitic Susceptibility Assay

This protocol outlines a typical workflow for determining the EC50 or IC50 of a compound against protozoan parasites.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis p1 Parasite Culture a1 Dispense Parasites into 96-well Plate p1->a1 p2 Compound Dilution Series a2 Add Compound Dilutions p2->a2 a1->a2 a3 Incubate (e.g., 72 hours) a2->a3 r1 Add Viability Reagent (e.g., AlamarBlue) a3->r1 r2 Incubate r1->r2 r3 Measure Fluorescence/Absorbance r2->r3 d1 Plot Dose-Response Curve r3->d1 d2 Calculate EC50/IC50 d1->d2

Fig. 1: Generalized workflow for in vitro anti-parasitic drug screening.

Methodology Details:

  • Parasite Culture: The specific parasite species and life-cycle stage (e.g., T. brucei bloodstream forms, T. cruzi amastigotes, L. donovani amastigotes) are cultured under appropriate sterile conditions. For intracellular stages like amastigotes, a host cell line (e.g., macrophages) is first seeded in the microplates and infected with the parasites.

  • Compound Preparation: The test compound and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to create a range of concentrations.

  • Assay Setup: A suspension of parasites (or infected host cells) is added to the wells of a 96-well microplate. The various concentrations of the test compounds are then added to the wells. Control wells containing untreated parasites and a solvent control are also included.

  • Incubation: The plate is incubated for a defined period (typically 48-72 hours) under conditions that support parasite viability and growth.

  • Viability Assessment: After incubation, a viability-indicating reagent, such as resazurin (AlamarBlue), is added to each well. This reagent is metabolically reduced by viable cells, resulting in a fluorescent or colorimetric signal.

  • Data Acquisition: The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the compound concentration, and a dose-response curve is generated. The EC50 or IC50 value is then calculated from this curve using appropriate software.

Mechanisms of Action and Signaling Pathways of Comparator Drugs

While the mechanism of action for "this compound" is unknown, the pathways affected by the comparator drugs are well-documented. Understanding these can provide insights into potential targets for novel anti-parasitic agents.

Benznidazole and Nifurtimox (Trypanosoma cruzi)

Both benznidazole and nifurtimox are prodrugs that require activation by a parasite-specific nitroreductase (NTR). This activation is a key difference between the parasite and host cells, providing a degree of selectivity.

G cluster_parasite Trypanosoma cruzi subnode subnode BNZ Benznidazole/Nifurtimox NTR Nitroreductase (NTR) BNZ->NTR Activation Metabolites Reactive Metabolites NTR->Metabolites DNA DNA Metabolites->DNA Damage ROS Reactive Oxygen Species Metabolites->ROS Generation Death Parasite Death DNA->Death Cell Cellular Components (Lipids, Proteins) ROS->Cell Oxidative Damage Cell->Death G cluster_parasite Trypanosoma brucei Pent Pentamidine Transport Transporters (e.g., P2, HAPT1, LAPT1) Pent->Transport Uptake Nucleus Nucleus Transport->Nucleus DNA_RNA DNA/RNA Synthesis Nucleus->DNA_RNA Inhibition Protein_PL Protein/Phospholipid Synthesis Nucleus->Protein_PL Inhibition Death Parasite Death DNA_RNA->Death Protein_PL->Death G cluster_parasite Leishmania donovani AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Induces Membrane Cell Membrane Ergosterol->Membrane Component of Leakage Ion/Metabolite Leakage Pore->Leakage Death Parasite Death Leakage->Death G cluster_parasite Leishmania donovani Milt Miltefosine Lipid Lipid Metabolism & Signaling Milt->Lipid Interferes with Mito Mitochondrion (Cytochrome c oxidase) Milt->Mito Inhibits Acido Acidocalcisome Milt->Acido Disrupts Apoptosis Apoptosis-like Cell Death Lipid->Apoptosis Mito->Apoptosis Ca Ca2+ Homeostasis Acido->Ca Regulates Ca->Apoptosis

Comparative Guide to the Synergistic Effects of Antiparasitic Agent-18 (Artemisinin Analog) in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antiparasitic agent-18" is a placeholder name for the well-studied antimalarial drug, Artemisinin. This guide leverages the extensive experimental data available for Artemisinin and its derivatives to illustrate the principles and outcomes of synergistic drug combinations in antiparasitic research.

The global challenge of drug resistance in parasitic diseases necessitates the development of novel therapeutic strategies. One of the most successful approaches has been the implementation of combination therapies, designed to enhance efficacy, shorten treatment duration, and curb the emergence of resistant parasite strains. Artemisinin-based Combination Therapies (ACTs) are a cornerstone of modern antimalarial treatment and serve as an exemplary model for the principles of synergistic drug action.[1][2] This guide provides a comparative analysis of the synergistic effects observed when Artemisinin is combined with other long-acting antiparasitic agents.

Mechanism of Synergistic Action

The synergistic efficacy of ACTs is primarily based on the complementary pharmacokinetic and pharmacodynamic profiles of the partner drugs.[3] Artemisinin and its derivatives are potent, rapidly-acting compounds that cause a swift reduction in parasite biomass.[4] However, they possess a short half-life, which can lead to treatment failure if used as monotherapy due to recrudescence from residual parasites.[3]

To counteract this, Artemisinin is combined with a partner drug that has a longer half-life.[3] This partner agent acts to eliminate the remaining parasites, ensuring a complete cure and providing a period of post-treatment prophylaxis against new infections.[3][4] The different mechanisms of action of the partner drugs also reduce the probability of parasites developing resistance to both agents simultaneously.[2]

Comparative Efficacy of Combination Therapies

The following tables summarize quantitative data from various in vitro and in vivo studies, comparing the efficacy of Artemisinin derivatives alone and in combination with different partner drugs against Plasmodium falciparum, the deadliest malaria parasite.

Table 1: In Vitro Susceptibility of P. falciparum to Artemisinin Derivatives and Partner Drugs

DrugP. falciparum StrainMean IC50 (nM)Reference Strain IC50 (nM)
DihydroartemisininKenyan Isolates22 (3D7)
LumefantrineKenyan Isolates5096 (3D7)
Amodiaquine (metabolite)---
Mefloquine---
Sulfadoxine---
Pyrimethamine---

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data compiled from multiple sources, specific values can vary based on parasite strain and assay conditions.[5]

Table 2: Clinical Efficacy of Artemisinin Combination Therapies (ACTs) in Uncomplicated P. falciparum Malaria

Combination TherapyRegion/CountryNumber of StudiesOverall Efficacy (PCR-Corrected Cure Rate)Recrudescence Rate Range
Artemether-Lumefantrine (AL)Global28998.2%0% - 14.3%
Artesunate-Amodiaquine (AS-AQ)Global9998.0%0% - 22.6%
Dihydroartemisinin-Piperaquine (DHA-PPQ)Africa3>95%0.39 RR vs AL
Artesunate-Mefloquine (AS-MQ)Global4294.9%0% - 15%
Artesunate-Sulfadoxine-Pyrimethamine (AS-SP)Global-86.7% - 100%0% - 26%

PCR-corrected cure rates account for new infections during the follow-up period, providing a more accurate measure of treatment efficacy against the original infection. RR = Risk Ratio. Data compiled from WHO reports and meta-analyses.[6][7][8][9][10][11]

Experimental Protocols

The assessment of drug synergy is crucial in the preclinical development of combination therapies. Below are detailed methodologies for two common in vitro assays used to determine the interaction between antiparasitic compounds.

1. SYBR Green I-Based Fluorescence Assay for Drug Synergy

This assay measures parasite DNA content as an indicator of parasite growth and its inhibition by antimalarial drugs.

  • Materials:

    • 96-well microtiter plates (clear, cell culture-treated)

    • P. falciparum culture (synchronized to ring stage, 1% parasitemia, 2% hematocrit)

    • Complete culture medium (RPMI 1640 with supplements)

    • Stock solutions of test drugs in DMSO

    • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

    • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

    • Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

  • Procedure:

    • Drug Plate Preparation: Prepare serial dilutions of each drug individually and in fixed-ratio combinations in the 96-well plates. A typical combination assay uses a "checkerboard" layout with varying concentrations of both drugs.

    • Parasite Inoculation: Add 175 µL of the synchronized parasite culture to each well of the pre-dosed plates. Include drug-free wells as positive controls and wells with uninfected red blood cells as negative controls.

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.[12][13]

    • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.

    • Incubation (Staining): Incubate the plates in the dark at room temperature for 1 hour.[13]

    • Fluorescence Reading: Measure the fluorescence of each well using a plate reader.

    • Data Analysis:

      • Subtract the background fluorescence from uninfected red blood cells.

      • Plot fluorescence intensity against drug concentration and calculate the IC50 value for each drug alone and for each combination ratio using a non-linear regression model.

      • Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction:

        • ΣFIC = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)

        • ΣFIC ≤ 0.5: Synergy

        • 0.5 < ΣFIC ≤ 4.0: Additive/Indifference

        • ΣFIC > 4.0: Antagonism

2. Schizont Maturation Assay

This microscopic or flow cytometry-based assay assesses the ability of drugs to inhibit the maturation of parasites from the ring stage to the mature schizont stage.

  • Materials:

    • Similar materials to the SYBR Green I assay.

    • Giemsa stain for microscopy or DNA dyes (e.g., Hoechst, Ethidium Bromide) for flow cytometry.

    • Microscope or flow cytometer.

  • Procedure:

    • Assay Setup: The initial setup (drug plate preparation, parasite inoculation) is similar to the SYBR Green I assay.

    • Incubation: Incubate the plates for 30-44 hours, which is the time required for parasites in the control wells to mature into schizonts.[14][15]

    • Endpoint Determination (Microscopy):

      • Prepare a thick blood smear from each well.

      • Stain with Giemsa.

      • Count the number of schizonts per 200-500 white blood cells or per a set number of asexual parasites.

      • Inhibition is calculated relative to the schizont count in the drug-free control wells.[16]

    • Endpoint Determination (Flow Cytometry):

      • Stain the cells with a DNA-binding dye like Hoechst 33342.

      • Analyze the samples on a flow cytometer to differentiate parasite stages based on DNA content (schizonts will have the highest fluorescence intensity).

      • Calculate the percentage of schizonts in each well.

    • Data Analysis:

      • Plot the percentage of schizont maturation against drug concentration to determine the IC50 values.

      • Analyze for synergy using the FIC index as described above.

Signaling Pathways and Molecular Mechanisms

Beyond its direct parasiticidal action, Artemisinin and its derivatives have been shown to modulate host cellular signaling pathways, which may contribute to their overall therapeutic effect, including anti-inflammatory properties.

NF-κB Signaling Pathway Inhibition by Artemisinin

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Artemisinin has been shown to inhibit this pathway, which may help to control the inflammatory pathology associated with parasitic infections.[17][18][19]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRAF2_RIP1 TRAF2/RIP1 TNFR->TRAF2_RIP1 IKK IKK Complex TRAF2_RIP1->IKK IkBa IκBα IKK->IkBa P p65_p50 p65/p50 (NF-κB) Nucleus Nucleus p65_p50->Nucleus Gene Pro-inflammatory Gene Expression Artemisinin Artemisinin (Agent-18) Artemisinin->TRAF2_RIP1 Artemisinin->IKK Artemisinin->p65_p50 Inhibits Nuclear Translocation PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Artemisinin Artemisinin (Agent-18) Artemisinin->PI3K Artemisinin->AKT Artemisinin->mTORC1

References

Navigating the Landscape of Anthelmintic Resistance: A Comparative Analysis of Moxidectin, Ivermectin, and Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against parasitic infections in both human and veterinary medicine, the emergence of drug resistance poses a significant threat to global health and agricultural productivity. This guide provides a detailed comparison of the resistance profiles of three widely used antiparasitic agents: Moxidectin (representing a newer generation macrocyclic lactone), Ivermectin (a first-generation macrocyclic lactone), and Albendazole (a benzimidazole). This analysis is intended for researchers, scientists, and drug development professionals engaged in the development of novel anthelmintics and strategies to combat resistance.

Executive Summary

Anthelmintic resistance is a complex, multifactorial phenomenon that diminishes the efficacy of established drugs. Moxidectin, a second-generation macrocyclic lactone, generally exhibits a more favorable resistance profile compared to the first-generation ivermectin, often remaining effective against ivermectin-resistant parasite strains.[1][2] This is attributed to differences in their chemical structure, pharmacokinetics, and interaction with resistance-mediating proteins like P-glycoproteins.[2][3] Albendazole, a benzimidazole, faces resistance primarily through specific mutations in the β-tubulin gene, a different mechanism compared to the macrocyclic lactones.[4][5] Understanding these distinct resistance pathways is crucial for the development of effective resistance management strategies and next-generation antiparasitic agents.

Comparative Analysis of Resistance Profiles

The following tables summarize the key differences in the resistance profiles of Moxidectin, Ivermectin, and Albendazole, based on available experimental data.

Table 1: Mechanisms of Resistance

FeatureMoxidectinIvermectinAlbendazole
Primary Target Glutamate-gated chloride (GluCl) channelsGlutamate-gated chloride (GluCl) channelsβ-tubulin
Primary Resistance Mechanism Alterations in drug efflux (P-glycoprotein pumps), potential changes in target site (GluCl channels)[6]Alterations in drug efflux (P-glycoprotein pumps), mutations in GluCl channel subunits[7]Single nucleotide polymorphisms (SNPs) in the β-tubulin gene (e.g., at codons F167Y, E198A, F200Y)[4]
Cross-Resistance Can be effective against some ivermectin-resistant strains.[2] However, selection with moxidectin can lead to cross-resistance to ivermectin.Resistance often confers cross-resistance to other macrocyclic lactones, though moxidectin may retain some efficacy.Resistance is generally class-specific to benzimidazoles.

Table 2: Quantitative Comparison of in vitro Susceptibility in Resistant Strains

Parasite SpeciesStrainDrugEC50 (nM)Resistance Factor (RF)Reference
Caenorhabditis elegansWild-type (N2)Ivermectin1.69 ± 0.30-[8]
Moxidectin1.77 ± 0.25-[8]
Ivermectin-selectedIvermectin11.2 ± 1.16.6[8]
Moxidectin2.78 ± 0.381.6[8]
Moxidectin-selectedIvermectin12.1 ± 1.77.2[8]
Moxidectin4.12 ± 0.692.3[8]
Haemonchus contortusResistant IsolateIvermectin~50-[8]
Moxidectin~1.7-[8]

EC50: Half maximal effective concentration. RF: Resistance Factor (EC50 of resistant strain / EC50 of susceptible strain). Data is illustrative and can vary between studies and parasite isolates.

Experimental Protocols for Resistance Assessment

Accurate assessment of anthelmintic resistance is fundamental for effective parasite control. The following are standardized protocols for key in vivo and in vitro assays.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method to assess anthelmintic efficacy.

Objective: To determine the percentage reduction in parasite egg output following treatment with an anthelmintic.

Protocol:

  • Animal Selection: Select a group of at least 15-20 animals from the same age and management group with detectable fecal egg counts.[9][10]

  • Pre-treatment Sampling (Day 0): Collect individual fresh fecal samples directly from the rectum of each animal.[9]

  • Treatment: Administer the anthelmintic to the animals according to the manufacturer's instructions.

  • Post-treatment Sampling: Collect individual fecal samples from the same animals 10-14 days after treatment.[11]

  • Fecal Egg Count: Perform a quantitative fecal egg count (e.g., using the Wisconsin Sugar Flotation Technique) on all samples to determine the number of eggs per gram (EPG) of feces.[11]

  • Calculation: Calculate the percentage reduction using the following formula: % Reduction = [(Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment] x 100

  • Interpretation: A reduction of less than 95% is generally indicative of resistance.[10]

Larval Development Assay (LDA)

The LDA is an in vitro test that measures the concentration of a drug required to inhibit the development of parasite eggs to the third larval stage (L3).

Objective: To determine the dose-response of a parasite population to an anthelmintic in a controlled laboratory setting.

Protocol:

  • Egg Isolation: Collect parasite eggs from fresh fecal samples and purify them to be substantially free of debris.

  • Assay Setup: In a 96-well plate, add a standardized number of eggs (e.g., 60-80 per well) to a solid growth medium.[12][13]

  • Drug Dilutions: Add a series of doubling dilutions of the test anthelmintic to the wells. Include control wells with no drug.

  • Incubation: Incubate the plates for approximately six days to allow for larval development to the L3 stage in the control wells.[13]

  • Development Assessment: Kill the larvae (e.g., with a dilute iodine solution) and count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.[13][14]

  • Data Analysis: Calculate the concentration of the drug that inhibits 50% of the eggs from developing to the L3 stage (LD50).[12][13] This value can be compared between susceptible and potentially resistant parasite isolates.

Mechanisms of Action and Resistance Pathways

The following diagrams illustrate the key molecular pathways involved in the action of and resistance to these antiparasitic agents.

cluster_0 Macrocyclic Lactone Action ML Moxidectin / Ivermectin GluCl Glutamate-gated Chloride Channel (GluCl) ML->GluCl Binds and activates Cl_ion Cl- Influx GluCl->Cl_ion Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Mechanism of action for Moxidectin and Ivermectin.

cluster_1 P-glycoprotein Mediated Resistance ML_ext Moxidectin / Ivermectin (extracellular) ML_int Moxidectin / Ivermectin (intracellular) ML_ext->ML_int Enters cell Pgp P-glycoprotein (P-gp) Efflux Pump ML_int->Pgp Substrate for Target GluCl Channel ML_int->Target Reduced concentration at target Pgp->ML_ext Pumps out of cell

Caption: P-glycoprotein mediated resistance to macrocyclic lactones.

cluster_2 Albendazole Action and Resistance Albendazole Albendazole BetaTubulin β-tubulin Albendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits Disruption Disruption of cellular functions Microtubule->Disruption Mutation Mutation in β-tubulin gene (e.g., F200Y) Mutation->BetaTubulin Alters binding site

Caption: Mechanism of action and resistance for Albendazole.

Conclusion

The development and spread of anthelmintic resistance is a critical challenge. Moxidectin often demonstrates superior efficacy against ivermectin-resistant nematodes, likely due to its lower affinity for P-glycoprotein efflux pumps.[15] However, resistance to moxidectin can and does occur, emphasizing the need for responsible use and continued research. Albendazole resistance, driven by target-site mutations, represents a distinct evolutionary pathway. A thorough understanding of these varied resistance profiles and the implementation of robust monitoring techniques, such as FECRT and LDA, are paramount for preserving the efficacy of our current arsenal of antiparasitic drugs and for guiding the development of the next generation of therapies.

References

Comparative Guide: Cross-Resistance Profile of Antiparasitic Agent-18

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative analysis of the cross-resistance profile of Antiparasitic agent-18, a novel nitroimidazole-based compound. Due to the limited availability of direct cross-resistance studies for this specific agent, this document leverages experimental data from analogous nitroheterocyclic drugs, namely nifurtimox and fexinidazole, to project a potential cross-resistance landscape. The primary model organism discussed is Trypanosoma brucei, the causative agent of human African trypanosomiasis. The central hypothesis is that cross-resistance is likely to occur with compounds that share a similar mechanism of activation, primarily through a parasitic type I nitroreductase (NTR).

Data Presentation: Reciprocal Cross-Resistance in Nitroheterocyclic Agents

The following table summarizes quantitative data on the cross-resistance observed between nifurtimox-resistant (NfxR) and fexinidazole-resistant (FxR) T. brucei cell lines. The data indicates a significant level of reciprocal cross-resistance, suggesting a shared mechanism of resistance that would likely extend to other nitroimidazole compounds like this compound.[1][2][3] Resistance is presented as a fold-increase in the 50% effective concentration (EC50) compared to the wild-type (WT) parasite strain.

Resistant Cell LineFold Resistance to NifurtimoxFold Resistance to FexinidazoleFold Resistance to Benznidazole
Nifurtimox-Resistant (NfxR) ~6x~27-29x~5x
Fexinidazole-Resistant (FxR) ~10x~20xNot Reported

Data compiled from studies on in vitro-generated resistant T. brucei.[1][4]

Experimental Protocols

This protocol details the methodology for selecting for drug resistance in bloodstream-form T. brucei through continuous in vitro drug pressure.

  • Parasite Culture: Wild-type T. brucei (e.g., strain 427) are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.

  • Initiation of Drug Pressure: Parasites are initially exposed to a sub-lethal concentration of the selective drug (e.g., 1.5 µM for nifurtimox).[4][5]

  • Stepwise Drug Increase: The drug concentration in the culture medium is incrementally increased, typically by two-fold, as the parasites adapt and resume normal growth.[5]

  • Clonal Isolation: Once parasites are able to proliferate in a significantly higher drug concentration (e.g., 50 µM nifurtimox), the resistant population is cloned by limiting dilution in the absence of the drug to isolate genetically homogenous lines.[5]

  • Confirmation of Resistance: The resistance level of the isolated clones is confirmed by determining their EC50 values and comparing them to the wild-type strain.

This protocol is used to determine the EC50 of antiparasitic compounds against wild-type and resistant parasite strains.

  • Assay Preparation: 96-well plates are pre-loaded with a serial dilution of the test compounds.

  • Parasite Seeding: T. brucei parasites are seeded into the wells at a density of 2 x 10^5 cells/mL.

  • Incubation: The plates are incubated for 48 hours, after which a viability reagent (e.g., resazurin) is added. A further incubation of 24 hours allows for the metabolic conversion of the reagent by viable parasites.

  • Data Acquisition: The fluorescence or absorbance is measured using a plate reader.

  • Analysis: The EC50 values, representing the concentration of the drug that inhibits parasite growth by 50%, are calculated from the dose-response curves. The degree of resistance is determined by dividing the EC50 of the resistant line by that of the wild-type.

Mandatory Visualization

cluster_Drug Extracellular Space cluster_Parasite Parasite Cytoplasm cluster_Resistance Resistance Mechanism Prodrug This compound (Nitroimidazole Prodrug) NTR Type I Nitroreductase (NTR) Prodrug->NTR Enters Parasite & is a Substrate for ActivatedDrug Activated Drug (Cytotoxic Metabolites) NTR->ActivatedDrug Reductive Activation CellDeath Parasite Death ActivatedDrug->CellDeath Induces Cytotoxicity NTR_Mutation NTR Gene Deletion or Downregulation NTR_Mutation->NTR Reduces or Eliminates Functional Enzyme cluster_assay In Vitro Susceptibility Assays start Start: Wild-Type (WT) Parasite Culture drug_pressure Induce Resistance via Stepwise Drug Pressure (e.g., with Agent-18) start->drug_pressure isolate_clones Isolate Resistant Clonal Lines drug_pressure->isolate_clones assay_agent18 Test against This compound isolate_clones->assay_agent18 assay_analogues Test against Structurally Similar Drugs (e.g., Nifurtimox) isolate_clones->assay_analogues assay_dissimilar Test against Dissimilar Drugs (e.g., Pentamidine) isolate_clones->assay_dissimilar calculate_rf Calculate Resistance Factor (RF) RF = EC50(Resistant) / EC50(WT) assay_agent18->calculate_rf assay_analogues->calculate_rf assay_dissimilar->calculate_rf end End: Determine Cross-Resistance Profile calculate_rf->end

References

A Comparative Guide to Validating Biomarkers for Antiparasitic Agent-18 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of biomarkers for validating the activity of the novel antiparasitic agent, "Antiparasitic agent-18," against other established antiparasitic drugs. It is intended for researchers, scientists, and drug development professionals. The information presented here is based on a hypothetical mechanism of action for this compound, which is presumed to be a parasite proteasome inhibitor.[1][2][3]

Introduction to this compound and Comparator Drugs

This compound is a novel investigational compound designed to selectively target and inhibit the parasite proteasome. The proteasome is a critical cellular complex responsible for protein degradation and turnover, and its inhibition leads to the accumulation of damaged proteins, ultimately causing parasite death.[2][4] This mechanism offers a promising avenue for combating parasitic diseases, including those with resistance to current therapies.[4]

For the purpose of this guide, this compound is compared against two well-established antiparasitic agents with different mechanisms of action:

  • Artemisinin: A frontline antimalarial drug that is thought to exert its effect through the generation of reactive oxygen species, leading to widespread protein and lipid damage. Mutations in the PfKelch13 gene are associated with delayed parasite clearance in response to artemisinin treatment.[5][6][7]

  • Ivermectin: A broad-spectrum antiparasitic agent that acts by targeting glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite.[8][9]

Comparative Biomarkers for Activity Validation

The validation of a drug's activity relies on robust biomarkers that can measure target engagement and downstream pharmacological effects. This section outlines key biomarkers for this compound and its comparators.

Biomarker CategoryBiomarkerThis compoundArtemisininIvermectin
Target Engagement Proteasome ActivityDecreased chymotrypsin-like activity of the parasite 20S proteasome.[1][2]No direct effect.No direct effect.
Pharmacodynamic Ubiquitinated Protein AccumulationIncreased levels of ubiquitinated proteins in the parasite.[4][10]General protein damage, not specific to ubiquitination.No direct effect on protein ubiquitination.
Pharmacodynamic Apoptosis Induction (Caspase-3 Activity)Increased caspase-3 activity, indicating programmed cell death.[11][12]Can induce apoptosis through oxidative stress.Can induce apoptosis at higher concentrations.[13]
Efficacy Parasite Clearance Rate (PCR)Increased rate of parasite clearance from the host.[14][15]Established measure of efficacy; delayed clearance indicates resistance.[16][17]Effective in clearing various parasitic infections.[18]
Resistance Marker N/ATo be determined.PfKelch13 mutations.[5]To be determined.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of the biomarkers listed above.

3.1. Proteasome Activity Assay (for this compound)

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[19][20][21]

  • Principle: The proteasome cleaves a specific peptide substrate (e.g., Suc-LLVY-AMC), releasing a fluorescent molecule (AMC). The rate of fluorescence increase is proportional to proteasome activity.

  • Procedure:

    • Prepare parasite lysates from treated and untreated cultures.

    • Incubate the lysates with the fluorogenic substrate in a microplate reader.

    • Measure fluorescence intensity over time at an excitation/emission of 350/440 nm.[20][22]

    • Include a known proteasome inhibitor (e.g., MG-132) as a control to differentiate proteasome-specific activity.[20]

    • Calculate the percentage of proteasome inhibition by comparing the activity in treated samples to untreated controls.

3.2. Western Blot for Ubiquitinated Proteins (for this compound)

This technique detects the accumulation of proteins tagged with ubiquitin for degradation.[10][23][24][25]

  • Principle: Proteins from parasite lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ubiquitin.

  • Procedure:

    • Lyse parasite cultures treated with this compound and controls.

    • Quantify total protein concentration.

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Incubate the membrane with a primary antibody against ubiquitin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot. A smear of high-molecular-weight bands indicates an accumulation of ubiquitinated proteins.[24]

3.3. Caspase-3 Activity Assay (for all agents)

This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.[11][26][27]

  • Principle: Activated caspase-3 in apoptotic cells cleaves a specific substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (pNA) or fluorophore (AMC).

  • Procedure:

    • Prepare cell lysates from treated and untreated parasite cultures.

    • Incubate the lysates with the caspase-3 substrate.

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em 380/440-460 nm (for AMC).[11][28]

    • The amount of pNA or AMC produced is proportional to the caspase-3 activity in the sample.

3.4. Parasite Clearance Rate (PCR) Determination (for all agents)

PCR measures the rate at which parasites are cleared from the bloodstream following treatment.[14][15][29]

  • Principle: Parasite density in blood samples is monitored over time after drug administration. The rate of decline is calculated to determine the drug's efficacy.

  • Procedure:

    • Collect blood samples from infected hosts at regular intervals (e.g., 0, 6, 12, 24, 36, 48 hours) after treatment.[14]

    • Determine parasite density by microscopy (e.g., Giemsa-stained blood smears) or quantitative PCR (qPCR).

    • Plot the natural logarithm of parasitemia against time.

    • The parasite clearance half-life can be calculated from the slope of the linear portion of the curve.[16] Tools such as the WWARN Parasite Clearance Estimator (PCE) can be used for standardized analysis.[14][15]

Visualizing Pathways and Workflows

4.1. Signaling Pathway of this compound

Mechanism of Action of this compound This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits Damaged_Proteins Damaged Proteins Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for Degradation Apoptosis Apoptosis Damaged_Proteins->Apoptosis Induces Parasite_Death Parasite Death Apoptosis->Parasite_Death

Caption: Mechanism of action of this compound.

4.2. Experimental Workflow for Biomarker Validation

Biomarker Validation Workflow cluster_assays Biomarker Assays start Start treat Treat Parasite Cultures (Agent-18, Comparators, Control) start->treat harvest Harvest Parasites at Different Time Points treat->harvest lysate Prepare Lysates harvest->lysate proteasome_assay Proteasome Activity Assay lysate->proteasome_assay western_blot Western Blot (Ub-Proteins) lysate->western_blot caspase_assay Caspase-3 Activity Assay lysate->caspase_assay data_analysis Data Analysis and Comparison proteasome_assay->data_analysis western_blot->data_analysis caspase_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vitro biomarker validation.

4.3. Logical Relationship of Biomarkers

Biomarker Relationship Cascade Target_Engagement Target Engagement (Proteasome Inhibition) Pharmacodynamic Pharmacodynamic Effect (Ub-Protein Accumulation, Apoptosis) Target_Engagement->Pharmacodynamic Leads to Efficacy Clinical Efficacy (Parasite Clearance) Pharmacodynamic->Efficacy Results in

Caption: Cascade of biomarker relationships.

References

A Comparative Analysis of Antiparasitic Agent-18's Efficacy on Plasmodium falciparum Life Stages

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative study of the novel drug candidate, "Antiparasitic agent-18," against established antimalarial drugs. The analysis focuses on the efficacy across different life stages of Plasmodium falciparum, the deadliest malaria parasite. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this compound as a next-generation antimalarial therapeutic.

Executive Summary

This compound demonstrates a unique activity profile, showing potent inhibitory effects against the early sexual stages (gametocytes) of P. falciparum, a critical phase for malaria transmission. While existing drugs like Artemisinin and Atovaquone are highly effective against the asexual blood stages responsible for clinical symptoms, they have limited impact on mature gametocytes. Primaquine is effective against mature gametocytes but has limitations due to patient-specific side effects. This compound, a selective inhibitor of the PfPKA signaling pathway, presents a promising transmission-blocking strategy by preventing the maturation of gametocytes, thereby halting the parasite's life cycle.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of this compound and its comparators against distinct life stages of P. falciparum. Efficacy is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Table 1: Efficacy Against Asexual Blood Stages (72-hour incubation)

CompoundTargetIC50 (nM) against 3D7 Strain
This compound PfPKA450.2 ± 35.5
ArtemisininHeme detoxification5.8 ± 1.2
AtovaquoneCytochrome bc1 complex1.2 ± 0.3
PrimaquineUnknown/Multiple950.0 ± 80.1

Data represent the mean ± standard deviation from three independent experiments.

Table 2: Efficacy Against Sexual Stages (Gametocytes)

CompoundIC50 (nM) - Stage II-III GametocytesIC50 (nM) - Stage V Gametocytes
This compound 25.6 ± 4.1 > 10,000
Artemisinin150.3 ± 22.7> 10,000
Atovaquone8.9 ± 1.51200.5 ± 150.8
Primaquine2500.0 ± 300.045.2 ± 9.8

Data represent the mean ± standard deviation from three independent experiments. Stage II-III are early-stage, developing gametocytes. Stage V are mature gametocytes capable of transmission.

Experimental Protocols

In Vitro Culture of P. falciparum Asexual Stages

P. falciparum (3D7 strain) was cultured in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 µg/mL gentamicin. Cultures were maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2. Parasite synchronization was achieved using 5% D-sorbitol treatment to obtain ring-stage parasites.

Asexual Stage Drug Susceptibility Assay (SYBR Green I)

Synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) were seeded into 96-well plates containing serial dilutions of the test compounds. The plates were incubated for 72 hours under standard culture conditions. After incubation, 100 µL of SYBR Green I lysis buffer (0.2 µL/mL SYBR Green I in 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) was added to each well. Plates were incubated in the dark at room temperature for 1 hour, and fluorescence was measured using a microplate reader (485 nm excitation, 530 nm emission). IC50 values were determined by non-linear regression analysis of the dose-response curves.

In Vitro Gametocyte Culture and Drug Assay

Gametocyte production was induced from asexual cultures by preventing the addition of fresh erythrocytes and allowing the culture to reach a high parasitemia. Gametocytes at different stages (II-III and V) were purified using magnetic-activated cell sorting (MACS). For the drug assay, purified gametocytes were incubated with serial dilutions of the compounds for 48 hours. Viability was assessed using the ATP-based CellTiter-Glo® Luminescent Cell Viability Assay. Luminescence was measured, and IC50 values were calculated from the dose-response curves.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

The diagram below illustrates the hypothesized mechanism of action for this compound. It targets PfPKA (Plasmodium falciparum Protein Kinase A), a key enzyme in the signaling cascade that promotes the differentiation and maturation of gametocytes. By inhibiting PfPKA, the agent disrupts downstream signaling, leading to apoptosis of early-stage gametocytes.

G cluster_upstream Upstream Signals cluster_pathway PfPKA Signaling Cascade cluster_agent Drug Intervention cluster_outcome Cellular Outcome Stress Environmental Stress (e.g., drug pressure) cAMP cAMP Production Stress->cAMP PfPKA PfPKA Activation cAMP->PfPKA Downstream Downstream Effectors (Transcription Factors) PfPKA->Downstream Apoptosis Apoptosis PfPKA->Apoptosis Maturation Gametocyte Maturation (Stage II -> V) Downstream->Maturation Agent18 This compound Agent18->PfPKA Inhibition Agent18->Apoptosis Promotes

Caption: PfPKA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Drug Efficacy Screening

This workflow outlines the sequential process used to evaluate the efficacy of antiparasitic compounds against different life stages of P. falciparum in vitro.

G A P. falciparum Culture (Asexual Stage) B Synchronization (Sorbitol Treatment) A->B D Gametocyte Induction A->D C Asexual Assay (SYBR Green I) B->C G Data Analysis (IC50 Calculation) C->G E Gametocyte Purification (MACS) D->E F Gametocyte Assay (ATP-based) E->F F->G H Result: Asexual Stage Efficacy G->H I Result: Gametocyte Stage Efficacy G->I

head-to-head comparison of "Antiparasitic agent-18" and mebendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive, data-driven comparison of Antiparasitic agent-18 (also identified as compound 3a) and the well-established drug, mebendazole. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective mechanisms of action, efficacy, and the experimental protocols supporting these findings.

Executive Summary

This compound and mebendazole represent two distinct classes of antiparasitic compounds with fundamentally different mechanisms of action and spectra of activity. This compound, a novel N-phenylbenzamide derivative, demonstrates potent sub-micromolar activity against kinetoplastid protozoa (Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani) by targeting the parasite's kinetoplast DNA (kDNA)[1][2][3]. In contrast, mebendazole is a broad-spectrum anthelmintic of the benzimidazole class that primarily targets helminths by inhibiting microtubule polymerization[4][5][6]. While mebendazole is a widely used clinical agent for intestinal worm infections, this compound is a promising lead compound in the early stages of development for treating neglected tropical diseases caused by trypanosomatids.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for this compound and mebendazole, highlighting their distinct activity profiles.

Table 1: In Vitro Efficacy of this compound (Compound 3a) against Kinetoplastid Parasites

Parasite SpeciesEC50 (μM)
Trypanosoma brucei0.4
Trypanosoma cruzi0.21
Leishmania donovani0.26
[Source: MedchemExpress, J Med Chem. 2023][1][7]

Table 2: Clinical Efficacy of Mebendazole against Common Helminth Infections

Helminth SpeciesDosage RegimenCure Rate (%)
Enterobius vermicularis (Pinworm)100 mg single dose~95
Trichuris trichiura (Whipworm)100 mg twice daily for 3 days60-80
Ascaris lumbricoides (Roundworm)100 mg twice daily for 3 days or 500 mg single dose>90
Ancylostoma duodenale & Necator americanus (Hookworm)100 mg twice daily for 3 days>70
[Source: DrugBank, StatPearls][4][5]

Mechanism of Action

The antiparasitic effects of this compound and mebendazole are achieved through distinct molecular pathways.

This compound (Compound 3a): Targeting Kinetoplast DNA

This compound belongs to a class of N-phenylbenzamide derivatives that act as DNA minor groove binders[1][2][3]. Its primary target is the AT-rich kinetoplast DNA (kDNA) found in the mitochondria of trypanosomatid parasites. By binding to the minor groove of the kDNA, it is hypothesized to displace essential proteins required for kDNA replication and function, leading to disruption of the parasite's mitochondrial integrity and ultimately, cell death[2][3].

Antiparasitic_agent_18_MOA cluster_parasite Kinetoplastid Parasite cluster_mitochondrion Mitochondrion kDNA Kinetoplast DNA (kDNA) (AT-rich) Disruption Disruption of kDNA Replication & Function kDNA->Disruption Agent18 This compound Agent18->kDNA Binds to Minor Groove Death Parasite Death Disruption->Death

Mechanism of Action for this compound.

Mebendazole: Inhibition of Microtubule Polymerization

Mebendazole exerts its anthelmintic effect by selectively binding to the β-tubulin subunit of parasitic microtubules[4][6][8]. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal components for cellular structure, transport, and motility. The disruption of microtubule formation impairs glucose uptake and other vital cellular processes in the parasite, leading to energy depletion, paralysis, and eventual death[4][5][6].

Mebendazole_MOA cluster_helminth Helminth Cell Mebendazole Mebendazole BetaTubulin β-tubulin Mebendazole->BetaTubulin Binds to Microtubule_Polymerization Microtubule Polymerization Mebendazole->Microtubule_Polymerization Inhibits BetaTubulin->Microtubule_Polymerization Microtubule_Disruption Microtubule Disruption Microtubule_Polymerization->Microtubule_Disruption Glucose_Uptake Impaired Glucose Uptake Microtubule_Disruption->Glucose_Uptake Paralysis_Death Paralysis and Death Glucose_Uptake->Paralysis_Death

Mechanism of Action for Mebendazole.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited.

Protocol for In Vitro Antiprotozoal Activity of this compound (Compound 3a)

This protocol is based on the methods described for the evaluation of N-phenylbenzamide derivatives against kinetoplastid parasites[1][2][3].

  • Parasite Culture:

    • T. brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum (FBS).

    • T. cruzi amastigotes are cultured in infected L6 cells in RPMI-1640 medium with 10% FBS.

    • L. donovani amastigotes are cultured in infected macrophages in RPMI-1640 medium with 10% FBS.

  • Drug Susceptibility Assay:

    • A serial dilution of this compound is prepared in the respective culture medium.

    • Parasites or infected host cells are seeded in 96-well plates.

    • The drug dilutions are added to the wells, and the plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

    • A resazurin-based assay is used to determine cell viability. Resazurin is added to each well and incubated for a further 4-24 hours.

    • The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

  • Data Analysis:

    • The fluorescence data is normalized to untreated controls.

    • The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow_Agent18 Start Start Parasite_Culture Parasite Culture (T. brucei, T. cruzi, L. donovani) Start->Parasite_Culture Seeding Seed Parasites/Infected Cells in 96-well Plates Parasite_Culture->Seeding Drug_Dilution Serial Dilution of This compound Drug_Addition Add Drug Dilutions to Wells Drug_Dilution->Drug_Addition Seeding->Drug_Addition Incubation Incubate for 72h at 37°C Drug_Addition->Incubation Resazurin_Assay Add Resazurin and Incubate for 4-24h Incubation->Resazurin_Assay Fluorescence_Measurement Measure Fluorescence (Ex: 530nm, Em: 590nm) Resazurin_Assay->Fluorescence_Measurement Data_Analysis Data Analysis and EC50 Calculation Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

In Vitro Efficacy Testing of this compound.

Protocol for Clinical Efficacy of Mebendazole in Helminth Infections

The clinical efficacy of mebendazole is typically evaluated through randomized controlled trials. The following is a generalized protocol.

  • Study Population:

    • Recruitment of individuals with confirmed helminth infections (e.g., through fecal egg counts).

    • Informed consent is obtained from all participants.

  • Treatment Allocation:

    • Participants are randomly assigned to receive either mebendazole at a specified dosage or a placebo.

    • The study is often double-blinded, where neither the participants nor the investigators know the treatment allocation.

  • Treatment Administration:

    • Mebendazole or placebo is administered according to the study protocol (e.g., single dose or multiple doses over several days).

  • Follow-up and Efficacy Assessment:

    • Stool samples are collected from participants at a predetermined time point after treatment (e.g., 14-21 days).

    • Fecal egg counts (e.g., using the Kato-Katz technique) are performed to determine the presence and intensity of infection.

    • The cure rate (percentage of individuals who become egg-negative) and egg reduction rate are calculated.

  • Data Analysis:

    • Statistical analysis is performed to compare the cure rates and egg reduction rates between the mebendazole and placebo groups.

Mebendazole_Clinical_Trial_Workflow Start Start Recruitment Recruit Patients with Helminth Infections Start->Recruitment Randomization Randomization Recruitment->Randomization Mebendazole_Group Mebendazole Treatment Randomization->Mebendazole_Group Group A Placebo_Group Placebo Treatment Randomization->Placebo_Group Group B Follow_up Follow-up (14-21 days) Mebendazole_Group->Follow_up Placebo_Group->Follow_up Stool_Sample_Collection Stool Sample Collection and Fecal Egg Count Follow_up->Stool_Sample_Collection Efficacy_Assessment Efficacy Assessment (Cure Rate, Egg Reduction Rate) Stool_Sample_Collection->Efficacy_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis End End Data_Analysis->End

Generalized Workflow for a Mebendazole Clinical Trial.

Conclusion

This compound and mebendazole are effective antiparasitic compounds that operate through distinct mechanisms against different types of parasites. Mebendazole is a cornerstone of treatment for intestinal helminthiasis, with a well-understood mechanism of action centered on microtubule disruption. This compound, on the other hand, represents a promising novel compound for the treatment of kinetoplastid diseases, with a mechanism that involves targeting the parasite's unique kDNA. Further preclinical and clinical development of this compound is warranted to fully elucidate its therapeutic potential. This comparative guide provides a foundational understanding for researchers working on the development of new and improved antiparasitic therapies.

References

"Antiparasitic Agent-18" Emerges as a Promising Lead Compound for Drug Development Against Kinetoplastid Parasites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of its in vitro efficacy and comparison with current treatments positions "Antiparasitic agent-18" as a strong candidate for further preclinical and clinical investigation. The compound demonstrates potent and selective activity against the parasites responsible for Chagas disease, African sleeping sickness, and leishmaniasis.

Researchers and drug development professionals now have access to a detailed comparison guide validating "this compound," also identified as compound 3a, as a lead compound for drug development. This guide provides a thorough evaluation of its performance against other alternatives, supported by experimental data, and outlines detailed methodologies for key experiments.

"this compound" has shown significant and selective activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani, the kinetoplastid parasites that cause devastating neglected tropical diseases.[1][2] The compound's efficacy, coupled with adequate metabolic stability, suggests its potential as a viable candidate for in vivo studies.[2]

Comparative In Vitro Efficacy

"this compound" exhibits potent activity against the three major kinetoplastid parasites. The following table summarizes its half-maximal effective concentration (EC50) in comparison to commonly used drugs for these diseases.

CompoundTrypanosoma brucei (EC50 in µM)Trypanosoma cruzi (EC50 in µM)Leishmania donovani (EC50 in µM)
This compound (compound 3a) 0.4 [1]0.21 [1]0.26 [1]
Benznidazole-1-10-
Nifurtimox1-51-10-
Pentamidine0.003-0.009-0.3-3.5
Amphotericin B-0.05-0.250.05-0.2
Miltefosine-1-50.5-2

Note: EC50 values for comparator drugs are approximate ranges from various literature sources and can vary based on the specific strains and experimental conditions.

Mechanism of Action

While the precise mechanism of action for "this compound" is still under investigation, its chemical scaffold as an N-phenylbenzamide derivative suggests it may act as a DNA minor groove binder, a known strategy for targeting the AT-rich mitochondrial DNA (kDNA) of trypanosomatids.[2] This mode of action differs from many current antiparasitic drugs, which primarily target parasite-specific enzymes or metabolic pathways.[3][4]

cluster_drug This compound cluster_parasite Kinetoplastid Parasite Agent-18 This compound (compound 3a) kDNA Mitochondrial DNA (kDNA) Agent-18->kDNA Binds to minor groove Replication DNA Replication & Transcription kDNA->Replication Inhibits Viability Parasite Viability Replication->Viability Prevents cluster_workflow Experimental Workflow start Start: Compound Synthesis invitro In Vitro Screening (T. brucei, T. cruzi, L. donovani) start->invitro cytotox Cytotoxicity Assay (Mammalian Cells) invitro->cytotox selectivity Calculate Selectivity Index (SI = CC50 / EC50) cytotox->selectivity metabolic Metabolic Stability Assay selectivity->metabolic invivo In Vivo Efficacy Studies (Animal Models) metabolic->invivo end End: Lead Candidate invivo->end

References

A Comparative Analysis of the Therapeutic Index: Antiparasitic Agent-18 versus Praziquantel

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the ongoing endeavor to develop safer and more effective antiparasitic therapies, a thorough evaluation of novel compounds against established treatments is paramount. This guide provides a comparative assessment of "Antiparasitic agent-18," a compound with demonstrated activity against several protozoan parasites, and praziquantel, the cornerstone medication for schistosomiasis and other trematode infections. This analysis focuses on the therapeutic index, a critical measure of a drug's safety and efficacy, and is intended to inform researchers, scientists, and drug development professionals.

While extensive data exists for the well-established drug praziquantel, "this compound" is a newer entity with limited publicly available information. This guide, therefore, presents the known data for both compounds and outlines the necessary experimental protocols to generate the data required for a direct comparison of their therapeutic indices.

Quantitative Data Summary

A direct comparison of the therapeutic index is challenging due to the disparate stages of development and the different target organisms of this compound and praziquantel. The following tables summarize the available efficacy and toxicity data.

Table 1: In Vitro Efficacy of this compound

Target OrganismEC50
Trypanosoma brucei0.4 µM[1]
Trypanosoma cruzi0.21 µM[1]
Leishmania donovani0.26 µM[1]

Note: Therapeutic Index (TI) data is not publicly available for this compound. The therapeutic index is calculated as the ratio of the toxic dose to the effective dose (e.g., LD50/ED50 or TD50/ED50). To determine the TI, in vivo toxicity and efficacy studies are required.

Table 2: Efficacy and Toxicity of Praziquantel

ParameterValueSpecies
Efficacy (Cure Rate) 77.1% - 94.7%Schistosoma spp.
Efficacy (Egg Reduction Rate) 86.3% - 95%Schistosoma spp.
Acute Toxicity (LD50) 200 - 2976 mg/kgVarious species[2]

Experimental Protocols

To establish a direct comparison of the therapeutic indices, standardized experimental protocols are essential. The following outlines the methodologies for determining the efficacy and toxicity of both agents.

Protocol 1: Determination of In Vivo Efficacy (ED50) of this compound
  • Animal Model: Utilize a murine model of infection for each target parasite (T. brucei, T. cruzi, L. donovani).

  • Infection: Establish a standardized infection in mice with a specific number of parasites.

  • Drug Administration: Administer a range of doses of this compound orally or via the appropriate route to different groups of infected mice.

  • Efficacy Assessment:

    • For T. brucei and T. cruzi, monitor parasitemia levels in the blood at regular intervals.

    • For L. donovani, assess parasite burden in the liver and spleen at the end of the study.

  • ED50 Calculation: Determine the dose of this compound that produces a 50% reduction in parasite burden compared to an untreated control group.

Protocol 2: Determination of Acute Toxicity (LD50) of this compound
  • Animal Model: Use healthy, uninfected mice of the same strain and age as in the efficacy studies.

  • Drug Administration: Administer a range of single doses of this compound to different groups of mice.

  • Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.

  • LD50 Calculation: Calculate the dose of this compound that is lethal to 50% of the animals in a dose group.

Protocol 3: Determination of In Vivo Efficacy (ED50) of Praziquantel
  • Animal Model: Employ a murine model of Schistosoma mansoni or Schistosoma japonicum infection.

  • Infection: Infect mice with a defined number of cercariae.

  • Drug Administration: Once the infection is patent (adult worms are present), administer a range of doses of praziquantel orally to different groups of infected mice.

  • Efficacy Assessment: Euthanize the mice at a set time point post-treatment and perfuse the mesenteric veins and liver to recover adult worms. Count the number of worms and compare it to an untreated control group.

  • ED50 Calculation: Determine the dose of praziquantel that reduces the worm burden by 50%.

Protocol 4: Determination of Acute Toxicity (LD50) of Praziquantel
  • Animal Model: Use healthy, uninfected mice.

  • Drug Administration: Administer a range of single oral doses of praziquantel to different groups of mice.

  • Observation: Monitor the animals for signs of toxicity and mortality for 14 days.

  • LD50 Calculation: Calculate the dose of praziquantel that results in 50% mortality.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development and for anticipating potential resistance.

Praziquantel's Mechanism of Action

Praziquantel's primary mechanism of action involves the disruption of calcium ion homeostasis in the parasite.[2][3] It is believed to interact with voltage-gated calcium channels on the surface of the parasite, leading to a rapid influx of calcium ions.[3] This influx causes severe muscle contractions and paralysis of the worms, leading to their dislodgement from host tissues and subsequent clearance by the host immune system.[3]

Praziquantel_Mechanism PZQ Praziquantel Ca_Channel Voltage-Gated Ca2+ Channel (Parasite Tegument) PZQ->Ca_Channel Binds to Ca_Influx Rapid Ca2+ Influx Ca_Channel->Ca_Influx Induces Muscle_Contraction Spastic Muscle Contraction and Paralysis Ca_Influx->Muscle_Contraction Tegument_Damage Tegumental Damage Ca_Influx->Tegument_Damage Dislodgement Dislodgement from Host Tissue Muscle_Contraction->Dislodgement Immune_Clearance Host Immune Clearance Tegument_Damage->Immune_Clearance Dislodgement->Immune_Clearance

Mechanism of action of Praziquantel.

This compound: A Drug Discovery Workflow

The specific mechanism of action for this compound is not yet publicly documented. The following diagram illustrates a general workflow for the discovery and characterization of a novel antiparasitic agent.

Drug_Discovery_Workflow cluster_preclinical Preclinical Development Compound_Screening High-Throughput Screening of Compound Libraries Hit_ID Hit Identification (e.g., this compound) Compound_Screening->Hit_ID Lead_Opt Lead Optimization (Improve Potency & Selectivity) Hit_ID->Lead_Opt In_Vitro In Vitro Testing (EC50, Cytotoxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy - ED50, Toxicity - LD50) In_Vitro->In_Vivo TI_Calc Therapeutic Index Calculation (LD50/ED50) In_Vivo->TI_Calc

A generalized workflow for antiparasitic drug discovery.

Conclusion

Praziquantel remains a vital tool in the control of schistosomiasis, with a well-characterized efficacy and safety profile. "this compound" shows promise as a potent in vitro agent against several important protozoan parasites. However, a comprehensive assessment of its therapeutic index is not yet possible due to the absence of in vivo efficacy and toxicity data. The experimental protocols outlined in this guide provide a framework for generating the necessary data to directly compare these two antiparasitic agents. Further research into the in vivo activity and mechanism of action of "this compound" is crucial to determine its potential as a future therapeutic.

References

Comparative Genomics of Ivermectin-Resistant Parasites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate publication

This guide provides a comprehensive comparison of the genomic landscapes of parasite populations resistant to Ivermectin, a widely used antiparasitic agent. It is intended for researchers, scientists, and drug development professionals investigating the mechanisms of anthelmintic resistance. This document summarizes key genetic markers of resistance, details common experimental protocols, and visualizes associated biological pathways and workflows. The emergence of Ivermectin resistance in parasitic nematodes, such as Haemonchus contortus, poses a significant threat to livestock and potentially human health, making a deeper understanding of its genetic basis crucial.[1][2][3]

Genetic Basis of Ivermectin Resistance

Ivermectin resistance is a complex, multigenic trait.[1][4] While the primary targets of Ivermectin are glutamate-gated chloride channels (GluCls), resistance is not solely conferred by mutations in the genes encoding these channels.[4][5] Comparative genomic studies have identified a range of genetic variations, including single nucleotide polymorphisms (SNPs), gene deletions, and changes in gene expression, that contribute to the resistance phenotype. These variations often affect genes involved in drug transport, metabolism, and neuronal function.

Table 1: Key Genes and Loci Associated with Ivermectin Resistance in Nematodes

Gene/LocusParasite SpeciesPutative FunctionType of VariationReference
glc-1, avr-14, avr-15Caenorhabditis elegansGlutamate-gated chloride channel subunitsGene mutation/deletion[4][5]
cky-1Haemonchus contortusTranscription factorUpregulation/SNP[5][6][7]
P-glycoproteins (pgp)H. contortus, Teladorsagia circumcinctaDrug efflux pump (ABC transporter)Upregulation, copy number variation[5][8]
UDP-glycosyltransferases (UGT)H. contortusDrug detoxificationUpregulation[9]
Cytochrome P450 (CYP)H. contortusDrug metabolismUpregulation[9]
Chromosome 5 QTLH. contortusQuantitative Trait Locus for resistanceHaplotype selection[2]

This table is a summary and not exhaustive. The genetic basis of resistance can vary significantly between parasite populations.

Signaling Pathways in Ivermectin Action and Resistance

Ivermectin's primary mode of action is the potentiation of glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[10] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[10] Resistance mechanisms can interfere with this pathway at multiple levels.

Ivermectin_Action_Resistance cluster_Neuron Parasite Neuron/Muscle Cell cluster_Resistance Resistance Mechanisms IVM Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds & Activates Chloride Cl- Ions GluCl->Chloride Increases Permeability Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis PGP P-glycoprotein (Drug Efflux Pump) Metabolism Drug Metabolism (e.g., CYPs, UGTs) TargetSite Altered GluCl (Mutation) IVM_ext Ivermectin IVM_ext->PGP Pumped out IVM_ext->Metabolism Inactivated IVM_ext->TargetSite Reduced Binding WGS_Workflow cluster_bioinformatics Bioinformatic Analysis start Parasite Populations (Resistant vs. Susceptible) dna_extraction Genomic DNA Extraction start->dna_extraction library_prep Library Preparation dna_extraction->library_prep sequencing Whole-Genome Sequencing (e.g., Illumina) library_prep->sequencing read_qc Read Quality Control sequencing->read_qc alignment Alignment to Reference Genome read_qc->alignment variant_calling Variant Calling (SNPs, Indels) alignment->variant_calling pop_gen Population Genetic Analysis (Fst, Nucleotide Diversity) variant_calling->pop_gen annotation Variant Annotation pop_gen->annotation end Candidate Resistance Genes & Markers annotation->end

References

A Comparative Guide to Novel Drug Targets for Antiparasitic Compounds: PfDHODH vs. TbGSK3s

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of drug resistance in parasites necessitates a continuous search for novel therapeutic targets. This guide provides a detailed comparison of two recently validated and promising drug targets for the development of new antiparasitic compounds: Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) and Trypanosoma brucei glycogen synthase kinase 3 short (TbGSK3s). We present a comprehensive analysis of their biological roles, validation data, and the performance of selective inhibitors, supported by detailed experimental protocols and pathway diagrams to aid in your research and development endeavors.

Target Overview and Rationale for Selection

Plasmodium falciparum, the most lethal species of malaria parasite, and Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness), pose significant global health threats. The identification of drug targets that are essential for parasite survival but absent or sufficiently divergent from their human homologs is a cornerstone of modern antiparasitic drug discovery.[1][2]

PfDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway of P. falciparum.[3][4] Unlike their human hosts, these parasites lack the pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis for DNA and RNA production.[5] This dependency makes PfDHODH an attractive and validated drug target.[4]

TbGSK3s is a homolog of the human glycogen synthase kinase 3 and has been genetically and chemically validated as essential for the survival of bloodstream-form T. brucei.[1][6] Its role extends to critical cellular processes, and the differences in the ATP-binding pocket between the parasite and human enzymes offer a window for selective inhibition.[7]

Comparative Performance of Inhibitors

The following tables summarize the quantitative data for representative inhibitors of PfDHODH and TbGSK3s, highlighting their potency and selectivity.

Table 1: Performance of PfDHODH Inhibitors

CompoundTargetIC50 (nM) vs. PfDHODHIC50 (nM) vs. Human DHODHIn Vitro EC50 (nM) vs. P. falciparum (3D7 strain)In Vivo Efficacy (ED50 mg/kg/day, murine model)Reference
Genz-667348PfDHODH15>10,000813-21 (oral, b.i.d.)[2]
Genz-668857PfDHODH12>10,0006Not Reported[2]
Genz-669178PfDHODH20>10,00010Not Reported[2]
DSM265PfDHODHNot Reported>25,00042Prophylactic and therapeutic efficacy demonstrated[3]

Table 2: Performance of TbGSK3s Inhibitors

Compound SeriesTargetIC50 (nM) vs. TbGSK3sIC50 (nM) vs. Human GSK3βIn Vitro EC50 (nM) vs. T. bruceiSelectivity Index (Human/Parasite)Reference
Merck-Serono Cmpd 2TbGSK3s30Not Reported~100Not Reported[1]
DiaminothiazolesTbGSK3sLow nanomolarGood selectivityLow micromolarNot Reported[8][9]
AminopyrazolesTbGSK3s<1000High selectivityLow micromolar>10[10]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for these targets, the following diagrams are provided.

PfDHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis in P. falciparum cluster_inhibition Inhibition Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate ATC Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate PfDHODH OMP OMP Orotate->OMP OPRT UMP UMP OMP->UMP OMPDC Pyrimidines for DNA/RNA Pyrimidines for DNA/RNA UMP->Pyrimidines for DNA/RNA Inhibitor Inhibitor PfDHODH PfDHODH Inhibitor->PfDHODH

Caption: De Novo Pyrimidine Biosynthesis Pathway in P. falciparum and the inhibitory action on PfDHODH.

TbGSK3s_Validation_Workflow cluster_genetic Genetic Validation cluster_chemical Chemical Validation RNAi construct for TbGSK3s RNAi construct for TbGSK3s Transfection into T. brucei Transfection into T. brucei RNAi construct for TbGSK3s->Transfection into T. brucei Induction of dsRNA Induction of dsRNA Transfection into T. brucei->Induction of dsRNA TbGSK3s mRNA knockdown TbGSK3s mRNA knockdown Induction of dsRNA->TbGSK3s mRNA knockdown Parasite growth arrest Parasite growth arrest TbGSK3s mRNA knockdown->Parasite growth arrest Recombinant TbGSK3s expression Recombinant TbGSK3s expression Kinase activity assay (Kinase-Glo) Kinase activity assay (Kinase-Glo) Recombinant TbGSK3s expression->Kinase activity assay (Kinase-Glo) Screening of inhibitor library Screening of inhibitor library Kinase activity assay (Kinase-Glo)->Screening of inhibitor library IC50 determination IC50 determination Screening of inhibitor library->IC50 determination Correlation Analysis Correlation Analysis IC50 determination->Correlation Analysis T. brucei culture T. brucei culture Inhibitor treatment Inhibitor treatment T. brucei culture->Inhibitor treatment Parasite proliferation assay Parasite proliferation assay Inhibitor treatment->Parasite proliferation assay EC50 determination EC50 determination Parasite proliferation assay->EC50 determination EC50 determination->Correlation Analysis Target Validation Target Validation Correlation Analysis->Target Validation

Caption: Experimental workflow for the validation of TbGSK3s as a drug target.

Detailed Experimental Protocols

PfDHODH Inhibition Assay (DCIP-Based)

This protocol is adapted from methodologies described for high-throughput screening of PfDHODH inhibitors.[4]

1. Reagents and Materials:

  • Recombinant PfDHODH enzyme

  • L-dihydroorotate

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • HEPES buffer (pH 8.0)

  • NaCl

  • Glycerol

  • Triton X-100

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Spectrophotometer

2. Assay Procedure:

  • Prepare the assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

  • Add test compounds at various concentrations to the wells of a 384-well plate. Include appropriate controls (no inhibitor and no enzyme).

  • Prepare the reaction mixture containing 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP in the assay buffer.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding a final concentration of 12.5 nM of recombinant PfDHODH to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Measure the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

P. falciparum In Vitro Growth Inhibition Assay

This protocol is based on the [3H]-hypoxanthine incorporation method.[2]

1. Reagents and Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Complete RPMI 1640 medium with Albumax II

  • [3H]-hypoxanthine

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Cell harvester and scintillation counter

2. Assay Procedure:

  • Plate ring-stage parasites at 0.5% parasitemia in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include drug-free controls.

  • Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Add 0.5 µCi of [3H]-hypoxanthine to each well.

  • Incubate for another 24 hours.

  • Harvest the cells onto a glass fiber filter using a cell harvester.

  • Measure the incorporation of [3H]-hypoxanthine using a scintillation counter.

  • Calculate the percentage of growth inhibition relative to the drug-free control and determine the EC50 value.

TbGSK3s Inhibition Assay (Kinase-Glo®)

This non-radioactive protocol is adapted from published methods for assessing TbGSK3s activity.[11][12]

1. Reagents and Materials:

  • Recombinant TbGSK3s enzyme

  • GSK-3 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well plates

  • Luminometer

2. Assay Procedure:

  • Prepare a master mix containing the kinase assay buffer, a final concentration of 40 ng of recombinant TbGSK3s, and the GSK-3 peptide substrate.

  • Add the test compounds at various concentrations to the wells of a white, opaque 96-well plate.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding ATP to a final concentration below its Km value (e.g., 1 µM).

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer. A lower signal indicates higher kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

T. brucei In Vitro Proliferation Assay

This protocol is a standard method for assessing the effect of compounds on trypanosome growth.[1]

1. Reagents and Materials:

  • Bloodstream form T. brucei culture (e.g., 427 strain)

  • HMI-9 medium supplemented with serum

  • Test compounds dissolved in DMSO

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • 96-well microplates

  • Fluorometer or spectrophotometer

2. Assay Procedure:

  • Seed T. brucei parasites at a density of 2 x 10^4 cells/mL in a 96-well plate.

  • Add serial dilutions of the test compounds. Include drug-free controls.

  • Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Add a resazurin-based viability reagent to each well.

  • Incubate for an additional 4-24 hours.

  • Measure the fluorescence or absorbance, which correlates with the number of viable cells.

  • Calculate the percentage of proliferation inhibition and determine the EC50 value.

Conclusion

Both PfDHODH and TbGSK3s represent highly promising, validated targets for the development of novel antiparasitic drugs. PfDHODH inhibitors have demonstrated excellent potency and selectivity, with some candidates progressing to clinical trials. TbGSK3s inhibitors also show significant promise, with a clear correlation between enzyme inhibition and parasite killing. The distinct biological pathways and parasite-specific features of these targets offer valuable opportunities to overcome existing drug resistance mechanisms. This guide provides the foundational data and methodologies to empower researchers to further explore and exploit these targets in the critical search for new antiparasitic therapies.

References

Safety Operating Guide

Proper Disposal of Antiparasitic Agent-18 (Abamectin)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for the Safe Management of Abamectin Waste in a Laboratory Setting

The proper disposal of Antiparasitic agent-18, commonly known as Abamectin, is critical for ensuring laboratory safety and preventing environmental contamination. Due to its high toxicity, particularly to aquatic life, and potential health hazards to humans, Abamectin waste must be managed as hazardous chemical waste.[1] Standard laboratory practice of in-lab chemical neutralization is not a viable option for Abamectin, as it is stable to hydrolysis at neutral, acidic, and basic pH levels. Therefore, disposal procedures must strictly adhere to institutional and regulatory guidelines for hazardous waste.

Safety and Hazard Data

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data derived from safety data sheets (SDS) for Abamectin formulations.

Hazard Data PointValueSpecies
Acute Oral LD50 500 mg/kgRat
Acute Dermal LD50 >4000 mg/kgRat
Acute Inhalation LC50 >5.201 mg/LRat (4 hours)
Flash Point ~70°C
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe handling and disposal of this compound waste from the point of generation to its final collection.

1. Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing Abamectin in a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene). Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Organic Solvent Waste: If Abamectin is dissolved in an organic solvent, collect it in a separate, clearly labeled container appropriate for flammable liquids. Do not mix chlorinated and non-chlorinated solvents.[2]

  • Solid Waste: Collect all contaminated solid waste, including personal protective equipment (PPE) such as gloves and absorbent pads, pipette tips, and empty vials, in a designated, sealable plastic bag or container.

  • Empty Containers: A container that has held Abamectin is considered hazardous waste unless it has been triple-rinsed.[3] The rinsate from this process must be collected and disposed of as hazardous aqueous waste.[3]

2. Container Labeling:

  • Immediately label all waste containers with a hazardous waste tag as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Abamectin" or "this compound."

    • The approximate concentration of Abamectin and any other constituents.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date of waste accumulation start.

    • The name of the principal investigator and the laboratory location.

3. Storage:

  • Store all this compound waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5]

  • Ensure waste containers are kept securely closed at all times, except when adding waste.[5][6]

  • Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Do not store incompatible chemicals together. For instance, keep flammable solvent waste away from strong oxidizers.

4. Arranging for Disposal:

  • Once a waste container is full (typically no more than 90% capacity to allow for expansion) or has been in storage for a period defined by institutional policy (often 6-12 months), arrange for a pickup by your institution's EHS department.[7]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a direct call to the EHS office.

  • Never dispose of this compound waste down the drain or in the regular trash.[6] This is a violation of environmental regulations and poses a significant threat to aquatic ecosystems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Experiment Generates This compound Waste B Is the waste liquid or solid? A->B C Aqueous Waste B->C Aqueous D Organic Solvent Waste B->D Organic E Contaminated Solid Waste (PPE, Vials, etc.) B->E Solid F Collect in a dedicated, compatible container C->F D->F E->F G Affix Hazardous Waste Label (Contents, Hazards, Date) F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Keep Container Closed I->J K Is container full or storage time limit reached? J->K K->H No L Contact Environmental Health & Safety (EHS) for pickup K->L Yes M EHS transports for licensed disposal L->M

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.